trans-3-Hexenoyl-CoA
描述
属性
CAS 编号 |
6599-65-1 |
|---|---|
分子式 |
C27H44N7O17P3S |
分子量 |
863.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-3-enethioate |
InChI |
InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h5-6,14-16,20-22,26,37-38H,4,7-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b6-5+/t16-,20-,21-,22+,26-/m1/s1 |
InChI 键 |
SKDDJNFRAZIJIG-SYLRIUJSSA-N |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of trans-3-Hexenoyl-CoA: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of trans-3-Hexenoyl-Coenzyme A (CoA), a critical intermediate in fatty acid metabolism. Understanding the synthesis and metabolic fate of this molecule is essential for researchers investigating lipid metabolism, metabolic disorders, and for the development of novel therapeutic agents. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows.
Introduction to trans-3-Hexenoyl-CoA in Metabolism
This compound is a medium-chain monounsaturated fatty acyl-CoA that plays a significant role in the β-oxidation of unsaturated fatty acids.[1] Specifically, it is an intermediate in the metabolism of linoleic acid. The conversion of cis- and trans-3-enoyl-CoA species to the trans-2-enoyl-CoA isomer, a substrate for enoyl-CoA hydratase, is a crucial step in this pathway, catalyzed by Δ³,Δ²-enoyl-CoA isomerase.[2] The study of this and related metabolic steps is fundamental to understanding diseases such as diabetes and obesity.[]
Synthesis Methodologies
The synthesis of this compound can be approached through chemical or enzymatic methods. The choice of method often depends on the desired yield, purity, and the availability of starting materials and specialized enzymes.
Chemical Synthesis
Chemical synthesis offers a direct route to this compound, typically starting from trans-3-hexenoic acid.
Experimental Protocol: Synthesis of trans-3-Hexenoic Acid
A common precursor, trans-3-hexenoic acid, can be synthesized from butyl aldehyde and malonic acid using triethanolamine (B1662121) as a catalyst. The process involves the following steps:
-
Preparation of Mixed Solution: Uniformly mix triethanolamine and malonic acid.
-
Dropping Reaction: Add the mixed solution dropwise to butyl aldehyde under a nitrogen atmosphere. The reaction is heated to 60-100°C for 2-4 hours, and the water produced is removed using an oil-water separator.
-
Fractionation: The final product is purified by fractional distillation to remove unreacted butyl aldehyde and other impurities.[4]
This method is advantageous due to its simplicity, high yield, and the absence of solvent residue.[4]
Experimental Protocol: Acylation of Coenzyme A
Once trans-3-hexenoic acid is obtained, it can be coupled to Coenzyme A. A general and effective method for the synthesis of α,β-unsaturated acyl-CoAs is the ethyl chloroformate (ECF) mediated coupling.
-
Activation of Carboxylic Acid: The carboxylic acid (trans-3-hexenoic acid) is activated with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride.
-
Coupling with CoA: The activated acid is then reacted with the free thiol group of Coenzyme A to form the thioester bond.
-
Purification: The resulting this compound is typically purified using chromatographic techniques, such as HPLC.
This ECF-coupling method is often preferred for enoyl-CoA compounds.[5][6]
Chemo-Enzymatic Synthesis
A powerful alternative to purely chemical methods is a chemo-enzymatic approach, which combines chemical synthesis of a precursor with an enzymatic conversion step. For α,β-unsaturated acyl-CoAs like this compound, a common strategy involves the synthesis of the corresponding saturated acyl-CoA followed by enzymatic desaturation.[5][7][8]
Experimental Protocol: Chemo-Enzymatic Synthesis of trans-2-Hexenoyl-CoA (as an example for enoyl-CoA synthesis)
-
Chemical Synthesis of Hexanoyl-CoA: Hexanoyl-CoA is first synthesized chemically from hexanoic acid and Coenzyme A, for instance, via the carbonyldiimidazole (CDI) activation method.[8]
-
Enzymatic Desaturation: The saturated hexanoyl-CoA is then used as a substrate for an acyl-CoA dehydrogenase (AcDH). These enzymes catalyze the formation of a double bond at the α,β-position.[8]
-
Reaction Mixture: A typical reaction would contain the acyl-CoA, the purified AcDH enzyme, and an electron acceptor in a suitable buffer.
-
Monitoring: The reaction progress can be monitored by observing a color change if a colored electron acceptor is used, or by HPLC analysis.[8]
-
Enzyme Selection: Several AcDHs with varying substrate specificities have been identified, allowing for the synthesis of a range of enoyl-CoAs.[8]
-
This method can be highly specific and yield products of high purity under mild reaction conditions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and enzymatic reactions of enoyl-CoAs.
| Method | Product | Precursor | Yield | Reference |
| ECF-mediated coupling | Acrylyl-CoA | Acrylic acid | 17% | [6] |
| ECF-mediated coupling | Crotonyl-CoA | Crotonic acid | 44% | [6] |
| ECF-mediated coupling | Octenoyl-CoA | Octenoic acid | 57% | [6] |
| ECF-mediated coupling | Cinnamoyl-CoA | Cinnamic acid | 75% | [6] |
| Enzymatic Desaturation | Hexenoyl-CoA | Hexanoyl-CoA | 50-100% | [8] |
| Enzymatic Desaturation | Heptenoyl-CoA | Heptanoyl-CoA | 50-100% | [8] |
Table 1: Reported Yields for Enoyl-CoA Synthesis Methods.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| (R)-specific enoyl-CoA hydratase (A. caviae) | Crotonyl-CoA | 29-50 | 6.2 x 10³ | [9] |
| (R)-specific enoyl-CoA hydratase (A. caviae) | 2-Hexenoyl-CoA | 29-50 | 1.8 x 10³ | [9] |
| (R)-specific enoyl-CoA hydratase (A. caviae) | 2-Octenoyl-CoA | 29-50 | Lower than C4/C6 | [9] |
Table 2: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratase.
Visualization of Pathways and Workflows
Chemo-Enzymatic Synthesis Workflow
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Metabolic Pathway of Unsaturated Fatty Acid Beta-Oxidation
Caption: Simplified metabolic pathway showing the role of this compound.
Conclusion
The synthesis of this compound is a key enabling step for detailed metabolic studies. Both chemical and chemo-enzymatic routes offer viable methods for its preparation, with the latter often providing higher specificity and purity. The protocols and data presented in this guide provide a solid foundation for researchers to produce this important metabolite for their investigations into fatty acid metabolism and related diseases.
References
- 1. This compound | C27H44N7O17P3S | CID 90659882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 4. CN102838474A - Synthesis method for trans-3-hexenoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
In Vitro Enzymatic Production of trans-3-Hexenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the in vitro enzymatic synthesis of trans-3-Hexenoyl-CoA. As a specific isomer of hexenoyl-CoA, its targeted production requires a multi-step enzymatic cascade, as a direct single-enzyme conversion from a common precursor is not well-documented. This document outlines a proposed three-step enzymatic pathway, starting from the chemically synthesized precursor, 3-ketohexanoyl-CoA. Detailed experimental protocols for enzyme expression and purification, the enzymatic reactions, and analytical methods for product quantification are provided. Furthermore, this guide includes quantitative data for homologous enzymes and illustrates the proposed workflow and metabolic pathway using Graphviz diagrams. This document serves as a comprehensive resource for researchers aiming to produce and study this compound for applications in metabolic research and drug development.
Introduction
Hexenoyl-CoA isomers are important intermediates in fatty acid metabolism and have gained interest in various fields, including the biosynthesis of natural products. While trans-2-Hexenoyl-CoA is a common intermediate in the beta-oxidation pathway, the trans-3 isomer is less prevalent and its specific biological roles are still under investigation. The in vitro production of this compound is essential for its detailed biochemical and pharmacological characterization.
This guide details a proposed chemo-enzymatic strategy for the in vitro production of this compound. The proposed pathway involves three sequential enzymatic reactions, leveraging the substrate specificities of a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and an enoyl-CoA isomerase.
Proposed Enzymatic Pathway for this compound Synthesis
The proposed pathway for the synthesis of this compound is a three-step enzymatic cascade starting from 3-ketohexanoyl-CoA.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the proposed pathway. The data presented is for homologous enzymes, as specific data for the C6-acyl-CoA substrates may not be readily available.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| 3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium beijerinckii | Acetoacetyl-CoA | 14 | 900 | [1] |
| NADH | 8.6 | [1] | |||
| Δ3-Δ2-Enoyl-CoA Isomerase | Rat Liver | Not Specified | 81 | 4867 | [2] |
| Enoyl-CoA Hydratase (Crotonase) | Bovine Liver | Crotonyl-CoA (C4) | 25 | 1667 | [3] |
Table 2: Enzyme Purification Summary (Example for Recombinant Enoyl-CoA Isomerase)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold | Reference |
| Crude Extract | Not Reported | Not Reported | Not Reported | 100 | 1 | [2] |
| Ni-NTA Affinity Chromatography | Not Reported | Not Reported | 201 | Not Reported | Not Reported | [2] |
(Note: 1 U = 1 µmol of product formed per minute)
Experimental Protocols
Recombinant Enzyme Expression and Purification
This protocol describes a general method for the expression and purification of His-tagged recombinant enzymes (3-Hydroxyacyl-CoA Dehydrogenase and Enoyl-CoA Isomerase) in E. coli.
-
Transformation: Transform competent E. coli BL21(DE3) cells with the expression vector containing the gene of interest.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
In Vitro Synthesis of this compound
This protocol outlines the three-step enzymatic reaction.
Step 1: Synthesis of (S)-3-Hydroxyhexanoyl-CoA
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM 3-Ketohexanoyl-CoA (chemically synthesized)
-
1.5 mM NADH
-
5 µg purified 3-Hydroxyacyl-CoA Dehydrogenase
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to NADH oxidation.
Step 2: Synthesis of cis-3-Hexenoyl-CoA
-
To the reaction mixture from Step 1, add purified Enoyl-CoA Hydratase (e.g., from bovine liver, commercially available) to a final concentration of 10 µg/mL.
-
Incubate at 30°C for 1-2 hours.
Step 3: Synthesis of this compound
-
To the reaction mixture from Step 2, add purified Enoyl-CoA Isomerase to a final concentration of 5 µg/mL.
-
Incubate at 30°C for 1 hour. The product will be an equilibrium mixture of trans-2- and this compound.
Purification and Quantification of this compound
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Purification:
-
Centrifuge the quenched reaction to precipitate proteins.
-
The supernatant containing the acyl-CoA esters can be purified using solid-phase extraction (SPE) with a C18 cartridge.
-
For higher purity, preparative reverse-phase HPLC can be employed to separate the trans-2 and trans-3 isomers. A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate) is a suitable system.[4][5]
-
-
Quantification:
-
Quantify the concentration of this compound using analytical reverse-phase HPLC with UV detection at 260 nm (for the adenine (B156593) moiety of CoA).
-
For more sensitive and specific quantification, use LC-MS/MS. A common method involves monitoring the neutral loss of 507 Da from the parent ion of the acyl-CoA.[4][6][7][8]
-
Visualization of Workflows
References
- 1. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning, expression, and purification of the functional Delta(3)-Delta(2)-enoyl-CoA isomerase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Detection by HPLC of 3-Oxohexadecanoyl-CoA for the Study of Peroxisomal Bifunctional Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of trans-3-Hexenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial beta-oxidation is a critical catabolic pathway responsible for the degradation of fatty acids to produce energy. While the oxidation of saturated fatty acids follows a canonical four-step cycle, the metabolism of unsaturated fatty acids necessitates the involvement of auxiliary enzymes to handle the non-standard configurations of their double bonds. This technical guide provides an in-depth examination of the role of a key intermediate in this process, trans-3-Hexenoyl-CoA. We will delve into its metabolic fate, the enzymes involved, quantitative aspects of its processing, and the experimental methodologies used to study its role in mitochondrial bioenergetics. This document is intended to serve as a comprehensive resource for researchers in academia and industry focused on metabolic pathways and their therapeutic manipulation.
Introduction to Unsaturated Fatty Acid Beta-Oxidation
The mitochondrial beta-oxidation of fatty acids is a spiral pathway that sequentially shortens the acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, FADH₂, and NADH. These products subsequently fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP. The core beta-oxidation pathway is equipped to handle saturated trans-2-enoyl-CoA intermediates. However, many naturally occurring unsaturated fatty acids contain cis or trans double bonds at positions that do not conform to the standard pathway, requiring the action of auxiliary enzymes to reconfigure these bonds.
The Emergence of this compound as a Metabolic Intermediate
This compound is a six-carbon unsaturated acyl-CoA that arises during the beta-oxidation of certain polyunsaturated fatty acids. Its processing is a critical step to ensure the complete degradation of these fatty acids. The presence of a double bond between the third and fourth carbons (C3-C4) in the trans configuration prevents the direct action of enoyl-CoA hydratase, the second enzyme of the canonical beta-oxidation spiral, which acts on trans-2-enoyl-CoA.
The Enzymatic Conversion of this compound
The metabolic roadblock presented by this compound is resolved by the action of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as 3,2-trans-enoyl-CoA isomerase. This enzyme is a key player in the beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[1]
The isomerase catalyzes the shift of the double bond from the C3-C4 position to the C2-C3 position, converting this compound into trans-2-Hexenoyl-CoA . This product is a standard substrate for enoyl-CoA hydratase and can seamlessly re-enter the main beta-oxidation pathway.[1]
References
The Critical Role of trans-3-Hexenoyl-CoA in the Degradation of Unsaturated Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of fatty acids through β-oxidation is a fundamental energy-yielding process. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the breakdown of unsaturated fatty acids, which are prevalent in the human diet, necessitates the involvement of auxiliary enzymes to resolve the complexities introduced by double bonds. This technical guide provides an in-depth exploration of the pivotal role of trans-3-Hexenoyl-CoA as an intermediate in the degradation of polyunsaturated fatty acids. We will delve into the enzymatic reactions that produce and consume this intermediate, present quantitative kinetic data for the key enzymes involved, and provide detailed experimental protocols for their analysis. Furthermore, this guide will utilize visualizations to elucidate the metabolic pathways and experimental workflows, offering a comprehensive resource for researchers in metabolism and drug development.
Introduction: The Challenge of Unsaturated Fatty Acid Oxidation
The mitochondrial β-oxidation spiral is highly efficient at processing saturated fatty acyl-CoA molecules. However, the presence of cis or trans double bonds in unsaturated fatty acids, such as the essential fatty acid linoleic acid, presents stereochemical and positional challenges for the standard enzymatic machinery. Specifically, the progression of β-oxidation can lead to the formation of enoyl-CoA intermediates with double bonds at positions that are not substrates for enoyl-CoA hydratase. To overcome these hurdles, cells employ a set of auxiliary enzymes that reconfigure these intermediates to allow their entry back into the main β-oxidation pathway.
The Metabolic Pathway: Generation and Conversion of this compound
The degradation of polyunsaturated fatty acids with double bonds at even-numbered carbons inevitably leads to the formation of a 2,4-dienoyl-CoA intermediate. This intermediate is not a substrate for enoyl-CoA hydratase. The metabolic solution involves a two-step enzymatic process where this compound is a key intermediate.
Step 1: Reduction by 2,4-Dienoyl-CoA Reductase
The first dedicated step in processing the 2,4-dienoyl-CoA intermediate is its reduction by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme catalyzes the reduction of the C4-C5 double bond, yielding a trans-3-enoyl-CoA intermediate.[1][2] In the case of a six-carbon chain, this product is specifically this compound. The reaction proceeds via a two-step mechanism involving a dienolate intermediate.[3][4]
Step 2: Isomerization by Enoyl-CoA Isomerase
The this compound formed is still not a substrate for the next enzyme in the standard β-oxidation pathway. The enzyme enoyl-CoA isomerase (ECI) then catalyzes the isomerization of the double bond from the trans-3 to the trans-2 position, forming trans-2-Hexenoyl-CoA.[1][5] This product is a bona fide substrate for enoyl-CoA hydratase, allowing the β-oxidation cycle to proceed.[6]
The following diagram illustrates this critical juncture in unsaturated fatty acid degradation.
Quantitative Data: Enzyme Kinetics
The efficiency of this auxiliary pathway is determined by the kinetic parameters of the involved enzymes. Understanding these parameters is crucial for modeling metabolic flux and for the development of potential therapeutic interventions.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | - | - | [3][4] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Decadienoyl-CoA | Human Peroxisomes | - | - | [5] |
| Enoyl-CoA Isomerase | 3-cis-Dodecenoyl-CoA | Bovine Liver | 32 | - | [7] |
| Enoyl-CoA Isomerase | This compound | Yeast | - | - | [8] |
| 2,4-Dienoyl-CoA Reductase | 2,4-Hexadienoyl-CoA | Wild-type Mouse Liver | - | 2.2 ± 0.6 | [9] |
| 2,4-Dienoyl-CoA Reductase | 2,4-Hexadienoyl-CoA | Wild-type Mouse Muscle | - | 2.6 ± 0.3 | [9] |
Experimental Protocols
Accurate measurement of the enzymatic activities of 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase is fundamental for studying the metabolism of unsaturated fatty acids.
Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is based on a spectrophotometric method that monitors the decrease in NADPH absorbance.[5]
Materials:
-
50 mM PBS, pH 7.4
-
100 µM EDTA
-
125 µM NADPH
-
Purified or crude enzyme preparation
-
40 µM trans-2,trans-4-hexadienoyl CoA (substrate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM PBS (pH 7.4), 100 µM EDTA, and 125 µM NADPH in a final volume of 1.0 ml.
-
Add the enzyme preparation (e.g., 10 µg of purified enzyme or an appropriate amount of mitochondrial extract) to the reaction mixture.
-
Pre-incubate the mixture for 20 minutes at room temperature.
-
Initiate the reaction by adding 40 µM of the substrate, trans-2,trans-4-hexadienoyl CoA.
-
Immediately monitor the decrease in absorbance at 340 nm for 90 seconds. The rate of NADPH oxidation is proportional to the enzyme activity.
The following diagram outlines the workflow for this assay.
Assay for Enoyl-CoA Isomerase Activity
This assay measures the formation of the 3-ketoacyl-CoA magnesium complex, which absorbs at 303 nm, following the isomerization of this compound.[8]
Materials:
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
60 µM this compound (substrate)
-
Enoyl-CoA hydratase (coupling enzyme)
-
3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)
-
NAD+
-
Purified or crude enzyme preparation
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare a reaction mixture containing the buffer, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.
-
Add the enzyme preparation containing enoyl-CoA isomerase.
-
Initiate the reaction by adding 60 µM of the substrate, this compound.
-
Monitor the increase in absorbance at 303 nm. The rate of formation of the 3-ketoacyl-CoA-Mg2+ complex is proportional to the enoyl-CoA isomerase activity.
Clinical Significance
Deficiencies in the enzymes responsible for metabolizing intermediates like this compound can have significant clinical consequences. A deficiency in 2,4-dienoyl-CoA reductase has been identified as a rare inborn error of fatty acid oxidation.[10] Patients with this deficiency may present with hypotonia and accumulate unusual acylcarnitine species derived from the incomplete oxidation of linoleic acid.[10] Furthermore, defects in enoyl-CoA isomerase can lead to an accumulation of unsaturated fatty acid intermediates, resulting in conditions like dicarboxylic aciduria.[1] These findings underscore the importance of this metabolic node and highlight it as a potential target for therapeutic intervention in metabolic disorders.
Conclusion
This compound is a crucial, albeit transient, intermediate in the complex process of unsaturated fatty acid degradation. Its efficient conversion is vital for the complete oxidation of dietary fats and for maintaining metabolic homeostasis. A thorough understanding of the enzymes that govern its formation and isomerization, supported by robust quantitative data and detailed experimental protocols, is essential for researchers aiming to unravel the intricacies of lipid metabolism and for those developing novel therapeutics for metabolic diseases. This guide provides a foundational resource to aid in these endeavors.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. Purification and characterization of bovine liver 3-cis-2-trans-enoyl-CoA isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 9. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trans-3-Hexenoyl-CoA Pathway: A Technical Guide to its Discovery, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of fatty acids is a cornerstone of cellular energy metabolism. While the beta-oxidation of saturated fatty acids follows a canonical four-step spiral, the degradation of unsaturated fatty acids necessitates auxiliary enzymes to handle the non-standard bond configurations. This technical guide provides an in-depth exploration of the discovery and characterization of the metabolic pathway involving a key intermediate, trans-3-Hexenoyl-CoA. This pathway is integral to the beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms. A comprehensive understanding of this pathway, its key enzymatic players, and the methodologies to study it is crucial for researchers in metabolic diseases, drug discovery, and fundamental biochemistry.
The central enzyme in this pathway is Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8) , which catalyzes the critical isomerization of the double bond from the trans-3 to the trans-2 position, thereby generating a substrate, trans-2-enoyl-CoA, that can re-enter the main beta-oxidation spiral.[1][2] The disruption of this enzymatic step can lead to the accumulation of unusual fatty acid intermediates and has been implicated in metabolic disorders.[3]
This guide will detail the biochemical context of the this compound pathway, present key quantitative data on the enzymes involved, provide detailed experimental protocols for its study, and offer visual representations of the pathway and associated workflows.
The Biochemical Pathway: Beta-Oxidation of Unsaturated Fatty Acids
The pathway involving this compound is an essential branch of the beta-oxidation of unsaturated fatty acids. When an unsaturated fatty acid with a double bond at an odd-numbered carbon is degraded, the standard beta-oxidation enzymes produce a trans-3-enoyl-CoA intermediate. This intermediate is not a substrate for the next enzyme in the canonical pathway, enoyl-CoA hydratase. This is where Δ3,Δ2-enoyl-CoA isomerase plays its pivotal role.
The enzyme catalyzes the following reaction:
trans-3-Enoyl-CoA ⇌ trans-2-Enoyl-CoA
The product, trans-2-enoyl-CoA, is a substrate for enoyl-CoA hydratase, and the beta-oxidation can proceed.[1][2]
Quantitative Data
The characterization of Δ3,Δ2-enoyl-CoA isomerase from various organisms has provided valuable quantitative data regarding its substrate specificity and catalytic efficiency. This information is critical for comparative studies and for understanding the enzyme's role in different metabolic contexts.
| Enzyme Source | Substrate | Km | Specific Activity | Reference |
| Bovine Liver | 3-cis-Dodecenoyl-CoA | 3.2 x 10-5 M | - | [4] |
| Bovine Liver | 3-trans-Dodecenoyl-CoA | - | Isomerization velocity is 10-15 times lower than for the 3-cis isomer. | [4] |
| Cucumber Seedlings (peroxisomal) | cis-3-Hexenoyl-CoA | - | Most effective substrate among C6-C12 3-enoyl-CoA species. | [5][6] |
| Saccharomyces cerevisiae (recombinant) | 3-cis-Octenoyl-CoA | - | 16 units/mg | [7] |
Note: A "unit" of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.
Experimental Protocols
The study of the this compound pathway relies on robust experimental protocols for enzyme purification, activity assays, and metabolite quantification.
Purification of Δ3,Δ2-Enoyl-CoA Isomerase
The following is a generalized protocol for the purification of Δ3,Δ2-enoyl-CoA isomerase from a biological source, such as rat liver mitochondria or plant cotyledons.[4][5][6]
1. Homogenization and Subcellular Fractionation:
- Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose (B13894) and EDTA).
- Perform differential centrifugation to isolate the desired subcellular fraction (e.g., mitochondria or peroxisomes).
2. Solubilization:
- Solubilize the enzyme from the organellar membranes using a mild detergent (e.g., Triton X-100) or sonication.
3. Chromatographic Steps:
- Hydrophobic Interaction Chromatography: Apply the solubilized protein extract to a hydrophobic matrix (e.g., Phenyl-Sepharose) and elute with a decreasing salt gradient.
- Ion-Exchange Chromatography: Further purify the active fractions using a cation exchanger (e.g., CM-Sepharose) or an anion exchanger, depending on the enzyme's isoelectric point. Elute with an increasing salt gradient.
- Hydroxyapatite (B223615) Chromatography: Use a hydroxyapatite column as a polishing step, eluting with an increasing phosphate (B84403) gradient.
- (Optional) Affinity Chromatography: If a tagged recombinant enzyme is being purified, use an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins).[7]
4. Purity Assessment:
- Analyze the purity of the final enzyme preparation by SDS-PAGE.
Start [label="Tissue Homogenate", fillcolor="#F1F3F4", fontcolor="#202124"];
Centrifugation [label="Differential Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"];
Organelles [label="Isolated Organelles\n(Mitochondria/Peroxisomes)", fillcolor="#FBBC05", fontcolor="#202124"];
Solubilization [label="Solubilization", fillcolor="#FFFFFF", fontcolor="#202124"];
Hydrophobic_Chrom [label="Hydrophobic Interaction\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ion_Exchange_Chrom [label="Ion-Exchange\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Hydroxyapatite_Chrom [label="Hydroxyapatite\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Purified_Enzyme [label="Purified Δ3,Δ2-Enoyl-CoA\nIsomerase", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Centrifugation;
Centrifugation -> Organelles;
Organelles -> Solubilization;
Solubilization -> Hydrophobic_Chrom;
Hydrophobic_Chrom -> Ion_Exchange_Chrom;
Ion_Exchange_Chrom -> Hydroxyapatite_Chrom;
Hydroxyapatite_Chrom -> Purified_Enzyme;
}
Enzyme Activity Assay
The activity of Δ3,Δ2-enoyl-CoA isomerase can be measured spectrophotometrically by coupling the reaction to the subsequent steps of beta-oxidation.
Principle: The isomerization of trans-3-enoyl-CoA to trans-2-enoyl-CoA is followed by the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase reactions. The latter reaction reduces NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
NAD+
-
Enoyl-CoA hydratase (saturating amount)
-
3-hydroxyacyl-CoA dehydrogenase (saturating amount)
-
Substrate: this compound (or other trans-3-enoyl-CoA)
-
Enzyme sample (purified or cell extract)
Procedure:
-
In a quartz cuvette, mix the assay buffer, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.
-
Add the enzyme sample and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species, including this compound, in biological samples.[8][9][10]
1. Sample Preparation:
- Homogenize cells or tissues in a cold extraction solvent (e.g., acetonitrile/methanol/water) containing an internal standard (e.g., an odd-chain acyl-CoA like heptadecanoyl-CoA).
- Precipitate proteins (e.g., with sulfosalicylic acid).[11]
- Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.
2. LC Separation:
- Inject the supernatant onto a reverse-phase C18 column.
- Elute the acyl-CoAs using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
3. MS/MS Detection:
- Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Precursor Ion (Q1): The [M+H]+ of this compound.
- Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the 5'-ADP moiety.[10][11]
- Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Conclusion
The discovery and characterization of the this compound pathway have been instrumental in elucidating the complexities of unsaturated fatty acid metabolism. The key enzyme, Δ3,Δ2-enoyl-CoA isomerase, ensures the efficient processing of these fatty acids for energy production. The methodologies outlined in this guide provide a framework for researchers to further investigate this pathway, its regulation, and its potential as a therapeutic target in metabolic diseases. A thorough understanding of the quantitative aspects and experimental protocols is essential for advancing our knowledge in this critical area of biochemistry and drug development.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Disruption of mitochondrial beta -oxidation of unsaturated fatty acids in the 3,2-trans-enoyl-CoA isomerase-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of bovine liver 3-cis-2-trans-enoyl-CoA isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of a plant peroxisomal delta 2, delta 3-enoyl-CoA isomerase acting on 3-cis-enoyl-CoA and 3-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
The Indirect Involvement of trans-3-Hexenoyl-CoA in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell membrane structure, and apoptosis. The biosynthesis of their central backbone, ceramide, is heavily dependent on the availability of specific long-chain and very-long-chain fatty acyl-CoAs. While not a direct substrate in the canonical sphingolipid synthesis pathway, this technical guide elucidates the potential indirect involvement of the short-chain unsaturated fatty acyl-CoA, trans-3-Hexenoyl-CoA, in sphingolipid metabolism. We detail a proposed metabolic route, supported by existing literature, wherein this compound is converted to a substrate suitable for entry into the fatty acid elongation and subsequent ceramide synthesis pathways. This guide provides a comprehensive overview of the enzymes involved, their kinetic parameters, detailed experimental protocols for investigating this pathway, and visualizations of the metabolic and experimental workflows.
Introduction: The Enigma of Short-Chain Unsaturated Acyl-CoAs in Sphingolipid Synthesis
The de novo synthesis of sphingolipids commences with the condensation of serine and a long-chain fatty acyl-CoA, typically palmitoyl-CoA (C16:0-CoA), by serine palmitoyltransferase (SPT).[1] The subsequent acylation of the sphingoid base is catalyzed by a family of six ceramide synthases (CerS), each exhibiting a distinct specificity for the chain length of the fatty acyl-CoA substrate, generally favoring those with 16 carbons or more.[2][3]
The direct role of short-chain unsaturated fatty acyl-CoAs, such as this compound, in this process has not been established. However, cellular metabolism is an interconnected web of pathways, and the potential for metabolic conversion of seemingly unrelated molecules into key precursors warrants investigation. This guide explores the hypothesis that this compound can be metabolized to provide substrates for the synthesis of the long-chain fatty acyl-CoAs necessary for ceramide production.
Proposed Metabolic Pathway: From this compound to a Sphingolipid Precursor
The proposed indirect pathway for the involvement of this compound in sphingolipid metabolism involves a three-step conversion to a saturated, elongated fatty acyl-CoA:
-
Isomerization: this compound is isomerized to trans-2-Hexenoyl-CoA.
-
Reduction: trans-2-Hexenoyl-CoA is reduced to the saturated hexanoyl-CoA.
-
Elongation: Hexanoyl-CoA serves as a primer for the fatty acid elongation system to produce long-chain fatty acyl-CoAs (e.g., palmitoyl-CoA), which are direct precursors for ceramide synthesis.
The following diagram illustrates this proposed metabolic route:
Key Enzymes and Their Kinetic Properties
The feasibility of this proposed pathway hinges on the activity and substrate specificity of the involved enzymes.
Δ³,Δ²-Enoyl-CoA Isomerase
This enzyme catalyzes the critical isomerization of the double bond from the 3-4 position to the 2-3 position. Both mitochondrial and peroxisomal forms of this enzyme exist.[4][5] It acts on both cis- and trans-3-enoyl-CoA substrates.[6] While its primary role is in the β-oxidation of unsaturated fatty acids, its ability to act on short-chain substrates is key to this proposed pathway.
trans-2-Enoyl-CoA Reductase
This enzyme reduces the trans-2-double bond to produce a saturated fatty acyl-CoA. It is a component of both mitochondrial fatty acid synthesis and the fatty acid elongation system in the endoplasmic reticulum.[7] Studies have shown that this enzyme can utilize short-chain substrates, including trans-2-hexenoyl-CoA.[8][9]
Fatty Acid Elongase System
The fatty acid elongation system, located in the endoplasmic reticulum, sequentially adds two-carbon units from malonyl-CoA to a fatty acyl-CoA primer.[7] While typically studied with longer-chain primers, the system can elongate shorter-chain fatty acyl-CoAs.
Ceramide Synthases (CerS)
The six mammalian ceramide synthases (CerS1-6) exhibit distinct but overlapping specificities for fatty acyl-CoA chain lengths. Generally, they prefer substrates of C16 and longer.[2][3] While direct acylation of sphingosine (B13886) with hexanoyl-CoA is not a major reported activity, some CerS isoforms may have very low activity towards shorter chains.
Table 1: Summary of Kinetic Data for Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |
| trans-2-Enoyl-CoA Reductase | trans-2-Hexenoyl-CoA | 91 | Not Reported | Euglena gracilis (recombinant) | [9] |
| Crotonyl-CoA (C4) | 68 | Not Reported | Euglena gracilis (recombinant) | [9] | |
| trans-2-Hexenoyl-CoA | 0.5 | Not Reported | Rat Liver Microsomes | [10] | |
| trans-2-Hexadecenoyl-CoA (C16) | 1.0 | Not Reported | Rat Liver Microsomes | [10] | |
| Ceramide Synthase 2 (CerS2) | Sphinganine | Not Specified | Not Specified | Mouse Liver | [9] |
| Ceramide Synthase 5 (CerS5) | Sphinganine | Not Specified | Not Specified | HEK293 cells (overexpressed) | [11] |
Experimental Protocols
To investigate the proposed pathway, a series of in vitro and cell-based assays can be employed.
General Workflow for Investigating the Pathway
The following diagram outlines a logical workflow for experimental validation.
Protocol 1: In Vitro Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
Objective: To determine if this compound is converted to trans-2-Hexenoyl-CoA by Δ³,Δ²-enoyl-CoA isomerase.
Materials:
-
Purified recombinant Δ³,Δ²-enoyl-CoA isomerase
-
This compound substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% acetic acid in methanol)
-
Internal standards for LC-MS/MS analysis (e.g., deuterated hexanoyl-CoA)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified enzyme.
-
Initiate the reaction by adding this compound to a final concentration of 10-100 µM.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Add internal standards.
-
Analyze the formation of trans-2-Hexenoyl-CoA by LC-MS/MS.
Protocol 2: In Vitro Assay for trans-2-Enoyl-CoA Reductase Activity
Objective: To quantify the reduction of trans-2-Hexenoyl-CoA to hexanoyl-CoA.
Materials:
-
Microsomal fractions containing trans-2-enoyl-CoA reductase or purified recombinant enzyme
-
trans-2-Hexenoyl-CoA substrate
-
NADPH or NADH as a cofactor
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Quenching solution
-
Internal standards
Procedure:
-
Prepare a reaction mixture containing the assay buffer, enzyme source, and cofactor.
-
Initiate the reaction by adding trans-2-Hexenoyl-CoA (10-100 µM).
-
Incubate at 37°C for various time points.
-
Stop the reaction and add internal standards.
-
Analyze the formation of hexanoyl-CoA by LC-MS/MS.
Protocol 3: In Vitro Fatty Acid Elongation Assay
Objective: To determine if hexanoyl-CoA can be elongated to longer-chain fatty acyl-CoAs.
Materials:
-
Microsomal fractions containing the fatty acid elongase system
-
Hexanoyl-CoA as a primer
-
[¹⁴C]-Malonyl-CoA (radiolabeled) or unlabeled malonyl-CoA
-
NADPH and NADH
-
Assay buffer
-
Scintillation cocktail (if using radiolabel) or quenching solution for LC-MS/MS
Procedure:
-
Prepare a reaction mixture with microsomes, assay buffer, cofactors, and malonyl-CoA.
-
Initiate the reaction by adding hexanoyl-CoA.
-
Incubate at 37°C.
-
Stop the reaction.
-
If using [¹⁴C]-malonyl-CoA, extract the fatty acids and measure radioactivity by scintillation counting.
-
If using unlabeled malonyl-CoA, analyze the formation of longer-chain acyl-CoAs (C8, C10, C12, etc.) by LC-MS/MS.
Protocol 4: Ceramide Synthase Substrate Specificity Assay
Objective: To test the direct utilization of hexanoyl-CoA by ceramide synthases.
Materials:
-
Microsomes from cells overexpressing a specific CerS isoform (e.g., CerS1-6)
-
Hexanoyl-CoA and a control long-chain acyl-CoA (e.g., palmitoyl-CoA)
-
Sphingosine or sphinganine
-
Assay buffer
-
Quenching solution
-
Internal standards for ceramides (B1148491) (e.g., C17-ceramide)
Procedure:
-
Prepare a reaction mixture with the CerS-containing microsomes, assay buffer, and sphingoid base.
-
Initiate the reaction by adding either hexanoyl-CoA or the control long-chain acyl-CoA.
-
Incubate at 37°C.
-
Stop the reaction and add internal standards.
-
Extract lipids and analyze the formation of C6-ceramide and the corresponding long-chain ceramide by LC-MS/MS.[4]
Quantitative Analysis by LC-MS/MS
General Approach:
-
Acyl-CoA Analysis: Utilize reversed-phase ion-pairing chromatography or HILIC coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest should be optimized.[12][13]
-
Sphingolipid Analysis: Employ reversed-phase chromatography coupled to a mass spectrometer. MRM transitions specific for the different ceramide species based on their acyl chain length will be used for quantification.
Implications for Drug Development and Future Research
Understanding the metabolic fate of short-chain unsaturated fatty acids and their potential to influence the pool of sphingolipid precursors could have significant implications.
-
Drug Targeting: The enzymes in this proposed pathway, particularly Δ³,Δ²-enoyl-CoA isomerase and trans-2-enoyl-CoA reductase, could represent novel targets for modulating sphingolipid levels in diseases where ceramide accumulation is implicated.
-
Nutritional Science: Dietary sources of short-chain unsaturated fatty acids might indirectly influence sphingolipid profiles, a possibility with consequences for metabolic health and disease.
-
Basic Research: Further elucidation of the substrate specificities and regulation of the enzymes involved will provide a more complete picture of the intricate network of lipid metabolism.
Conclusion
While this compound is not a direct player in sphingolipid synthesis, a plausible indirect pathway for its conversion to a suitable precursor for ceramide synthesis exists. This technical guide provides the theoretical framework, key enzymatic data, and detailed experimental protocols for researchers to investigate this potential metabolic link. Further research in this area will undoubtedly enhance our understanding of the complex and interconnected world of lipid metabolism and may open new avenues for therapeutic intervention in sphingolipid-related pathologies.
References
- 1. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Isomerization of 3-trans-decenoyl-CoA to form trans-dec-2-enoyl-CoA [reactome.org]
- 3. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 7. Fatty Acids -- Elongation: Fatty Acid Synthesis in the Endoplasmic Reticulum [library.med.utah.edu]
- 8. uniprot.org [uniprot.org]
- 9. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pathway to Bioplastics: A Technical Guide to Polyhydroxyalkanoate Biosynthesis from trans-3-Hexenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway for producing polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters with vast potential in the biomedical and pharmaceutical fields, using trans-3-Hexenoyl-CoA as a precursor. This document details the core metabolic steps, key enzymes, quantitative data, and experimental protocols relevant to this specific biosynthetic route.
Introduction to Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates are naturally occurring biopolymers synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2][3] Their biocompatibility and biodegradability make them attractive alternatives to conventional synthetic plastics in various applications, including drug delivery, tissue engineering, and medical implants. PHAs are broadly classified into short-chain-length (scl-PHAs), composed of 3-5 carbon atom monomers, and medium-chain-length (mcl-PHAs), consisting of 6-14 carbon atom monomers.[4] The specific monomer composition dictates the physical and mechanical properties of the resulting polymer.
The biosynthesis of PHAs can proceed through several metabolic routes, including pathways starting from acetyl-CoA, intermediates of fatty acid de novo synthesis, and intermediates of the fatty acid β-oxidation pathway.[5][6][7] This guide focuses on the utilization of this compound, an intermediate that can be funneled into PHA production, particularly of mcl-PHAs.
The Metabolic Pathway: From this compound to Polyhydroxyalkanoate
The conversion of this compound to a PHA polymer is a multi-step enzymatic process. While not a direct entry point for all PHA biosynthetic pathways, it can be efficiently channeled into the production of (R)-3-hydroxyhexanoyl-CoA, the direct precursor for the polymerization of poly(3-hydroxyhexanoate). The core pathway involves an isomerization step followed by a stereospecific hydration reaction and subsequent polymerization.
The key enzymes in this pathway are:
-
Enoyl-CoA Isomerase: This enzyme catalyzes the isomerization of the double bond from the trans-3 to the trans-2 position, a necessary step for the subsequent hydration reaction.
-
(R)-specific Enoyl-CoA Hydratase (PhaJ): This crucial enzyme facilitates the stereospecific hydration of trans-2-enoyl-CoA to yield (R)-3-hydroxyacyl-CoA, the monomeric unit for PHA synthesis.[8][9]
-
PHA Synthase (PhaC): This polymerase catalyzes the final step of linking the (R)-3-hydroxyacyl-CoA monomers to form the PHA polymer.[10][11]
Below is a diagram illustrating this metabolic pathway.
Key Enzymes and Quantitative Data
The efficiency of this pathway is largely dependent on the kinetic properties and substrate specificities of the involved enzymes. Of particular importance is the (R)-specific enoyl-CoA hydratase (PhaJ), which directly produces the monomer for polymerization.
(R)-specific Enoyl-CoA Hydratase (PhaJ)
PhaJ enzymes are responsible for channeling intermediates from the fatty acid β-oxidation pathway into PHA biosynthesis by catalyzing the stereospecific hydration of trans-2-enoyl-CoA.[8][9] Several orthologs of PhaJ have been identified and characterized from various bacteria, including Aeromonas caviae (PhaJAc) and Pseudomonas aeruginosa (PhaJ1Pa, PhaJ2Pa, PhaJ3Pa, and PhaJ4Pa).[12]
The substrate specificity of PhaJ enzymes varies. For instance, PhaJ1 from P. aeruginosa shows a preference for shorter chain length enoyl-CoAs (C4-C6), while PhaJ4 exhibits activity towards a broader range of medium-chain-length substrates (C6-C10).[12]
The kinetic parameters of the (R)-specific enoyl-CoA hydratase from Aeromonas caviae (PhaJAc) have been determined for various trans-2-enoyl-CoA substrates, as summarized in the table below.
| Substrate | Km (μM) | Vmax (U/mg) |
| Crotonyl-CoA (C4) | 29 | 6.2 x 10³ |
| 2-Pentenoyl-CoA (C5) | 33 | - |
| 2-Hexenoyl-CoA (C6) | 50 | 1.8 x 10³ |
| 2-Octenoyl-CoA (C8) | 48 | < 0.1 x 10³ |
| Data from Fukui et al. (1998).[9][13] |
These data indicate that PhaJAc has a high affinity and activity for shorter-chain enoyl-CoAs, particularly crotonyl-CoA and 2-hexenoyl-CoA, making it a suitable candidate for the biosynthesis of PHAs from this compound following isomerization.
PHA Synthase (PhaC)
PHA synthases are the key polymerizing enzymes in PHA biosynthesis and are classified into four classes based on their substrate specificity and subunit composition.[10][11][14]
-
Class I and IV synthases preferentially polymerize short-chain-length (SCL) (R)-3-hydroxyacyl-CoAs (C3-C5).
-
Class II synthases are specific for medium-chain-length (MCL) (R)-3-hydroxyacyl-CoAs (C6-C14).
-
Class III synthases have a broad substrate range, polymerizing both SCL and MCL monomers.
For the polymerization of (R)-3-hydroxyhexanoyl-CoA derived from this compound, a Class II or a Class III PHA synthase would be most effective. The PHA synthase from Aeromonas caviae (PhaCAc) is a notable example as it can polymerize both 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyhexanoate (B1247844) (3HHx) monomers.[10][11]
Experimental Protocols
The following section outlines detailed methodologies for key experiments related to the biosynthesis of PHAs from this compound in a recombinant bacterial host, such as Escherichia coli.
General Experimental Workflow
The overall process involves the cultivation of a recombinant bacterial strain engineered to express the necessary enzymes, followed by the extraction and characterization of the produced PHA.
Recombinant Strain and Plasmid Construction
-
Host Strain: Escherichia coli strains such as JM109 or LS5218 are commonly used for recombinant PHA production.
-
Gene Synthesis and Cloning: The genes encoding enoyl-CoA isomerase, (R)-specific enoyl-CoA hydratase (e.g., phaJAc from A. caviae), and a suitable PHA synthase (e.g., phaCAc from A. caviae) are synthesized with appropriate codon optimization for E. coli. These genes are then cloned into a suitable expression vector (e.g., pTTQ18-based vectors) under the control of an inducible promoter (e.g., tac promoter).
Bacterial Cultivation for PHA Production
-
Culture Medium: A modified M9 medium is often used for PHA production. A typical composition per liter is:
-
17.1 g Na₂HPO₄·12H₂O
-
3 g KH₂PO₄
-
0.5 g NaCl
-
2 mL of 1 M MgSO₄·7H₂O
-
0.1 mL of 1 M CaCl₂
-
2.5 g Bacto-yeast extract
-
A primary carbon source (e.g., 20 g/L glucose) is added initially.
-
-
Inoculation and Growth: A single colony of the recombinant E. coli is used to inoculate a starter culture in LB medium with appropriate antibiotics. The starter culture is grown overnight at 37°C. The main culture with the modified M9 medium is then inoculated with the overnight culture.
-
Induction and Substrate Feeding: The culture is grown at 30°C with shaking. When the optical density at 600 nm (OD₆₀₀) reaches a suitable level (e.g., 0.6-0.8), gene expression is induced with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG).[10] The precursor, trans-3-Hexenoic acid (which is converted to this compound intracellularly), is then added to the culture medium. To minimize toxicity, the precursor can be added 4 hours after induction when substantial cell growth has occurred.[10]
-
Cultivation Period: The culture is incubated for a further 48-72 hours at 30°C.
PHA Extraction and Quantification
-
Cell Harvesting: The cells are harvested by centrifugation at 8,000-10,000 x g for 15 minutes. The cell pellet is washed with distilled water and then lyophilized to determine the dry cell weight (DCW).[15]
-
PHA Extraction:
-
The dried cell pellet is suspended in chloroform (B151607).[15]
-
Sodium hypochlorite (B82951) solution (4%) is added to the cell suspension to digest the non-PHA cellular material.[15] The mixture is incubated at 37°C for 1-2 hours with stirring.
-
The mixture is then centrifuged to separate the chloroform phase (containing the dissolved PHA) from the aqueous phase and cell debris.
-
The PHA is precipitated from the chloroform phase by the addition of a non-solvent like cold methanol (B129727) or ethanol.
-
The precipitated PHA is collected by centrifugation, washed with methanol, and dried. The weight of the dried PHA is recorded.
-
-
PHA Quantification by Gas Chromatography (GC):
-
A known amount of dried cells or extracted PHA is subjected to methanolysis in the presence of sulfuric acid and benzoic acid (as an internal standard). This process converts the PHA monomers into their corresponding methyl esters.
-
The resulting methyl esters are then analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID).[16]
-
The PHA content is determined by comparing the peak areas of the methyl esters to a standard curve of known PHA concentrations. The monomer composition is determined from the relative peak areas of the different methyl esters.
-
Polymer Characterization
Further characterization of the extracted PHA is essential to determine its properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and the monomer composition.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and polydispersity index (PDI) of the PHA.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Conclusion
The biosynthesis of polyhydroxyalkanoates from this compound represents a viable pathway for the production of specific mcl-PHAs. This process relies on the coordinated action of an enoyl-CoA isomerase, a highly active (R)-specific enoyl-CoA hydratase, and a suitable PHA synthase. By leveraging recombinant DNA technology and optimized fermentation and extraction protocols, it is possible to efficiently produce these valuable biopolymers for a range of applications in the scientific and medical fields. Further research into protein engineering of the key enzymes could lead to enhanced substrate specificity and catalytic efficiency, opening up possibilities for the synthesis of novel PHA copolymers with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of polyhydroxyalkanoate production capacity, composition and weight synthesized by Burkholderia cepacia JC-1 from various carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in genetic engineering for enhanced Polyhydroxyalkanoates (PHA) production: a comprehensive review of metabolic pathway manipulation and gene deletion strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of the Distal Pocket Residue to the Acyl-Chain-Length Specificity of (R)-Specific Enoyl-Coenzyme A Hydratases from Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units [frontiersin.org]
- 11. Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. Production and characterization of polyhydroxyalkanoates from industrial waste using soil bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Characterization of Polyhydroxyalkanoates Produced at Pilot Scale From Different Organic Wastes [frontiersin.org]
"chemical properties and structure of (3E)-hexenoyl-coenzyme A"
An In-depth Technical Guide to (3E)-Hexenoyl-Coenzyme A: Chemical Properties and Structure
Introduction
(3E)-Hexenoyl-coenzyme A is a key intermediate in the metabolism of fatty acids.[1] As a medium-chain, monounsaturated fatty acyl-CoA, it plays a role in the beta-oxidation pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to (3E)-hexenoyl-coenzyme A, intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
(3E)-hexenoyl-coenzyme A is a complex molecule consisting of a hexenoyl group attached to coenzyme A via a thioester bond.[1] The "(3E)" designation indicates a trans configuration of the double bond between the third and fourth carbon atoms of the hexenoyl chain.
The structure of (3E)-hexenoyl-coenzyme A is composed of three main parts: the fatty acyl group ((3E)-hexenoic acid), the pantothenic acid (vitamin B5) unit, and the 3'-phospho-adenosine diphosphate (B83284) (ADP) moiety.
Caption: Key structural components of (3E)-hexenoyl-coenzyme A.
Quantitative Data
The key chemical and physical properties of (3E)-hexenoyl-coenzyme A are summarized in the table below. These properties are primarily computed from chemical databases.[1][3]
| Property | Value | Reference |
| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-3-enethioate | [3] |
| Molecular Formula | C27H44N7O17P3S | [1][3] |
| Molecular Weight | 863.7 g/mol | [1][3] |
| Monoisotopic Mass | 863.17272513 Da | [3] |
| CAS Number | 6599-65-1 | [1][3] |
| ChEBI ID | CHEBI:85442 | [1] |
| HMDB ID | HMDB0006522 | [3] |
| Physical Description | Solid | [3] |
| XLogP3 | -4.2 | [3] |
| Hydrogen Bond Donor Count | 9 | [4] |
| Hydrogen Bond Acceptor Count | 22 | [4] |
| Rotatable Bond Count | 23 | [4] |
Experimental Protocols
Synthesis
The synthesis of coenzyme A thioesters from 13C-labeled small-molecular-weight acids has been described, achieving high yields.[5] This general approach could be adapted for the synthesis of (3E)-hexenoyl-coenzyme A.
Analysis by Mass Spectrometry
High-resolution mass spectrometry is a crucial technique for the analysis of acyl-CoAs from complex biological matrices.[6] The methodology typically involves:
-
Sample Preparation : Extraction of acyl-CoAs from bacterial cultures or other biological samples.[6]
-
Chromatographic Separation : Separation of isomeric acyl-CoAs using techniques like high-performance liquid chromatography (HPLC), often with ion-pairing reagents.[6]
-
Mass Spectrometric Detection : Analysis using a high-resolution mass spectrometer, such as an Orbitrap Fusion tribrid instrument.[6]
A key feature in the mass spectrometric analysis of acyl-CoAs is the identification of characteristic fragment ions and neutral losses that are specific to the coenzyme A moiety, which allows for selective filtering of these compounds from complex mixtures.[6]
Caption: General workflow for the analysis of acyl-CoAs.
Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for the structural confirmation of synthesized coenzyme A esters.[5] Both 1H and 13C NMR spectra provide detailed information about the molecular structure, confirming the identity and purity of the compound.[5][7]
Biochemical Pathways
(3E)-Hexenoyl-coenzyme A is an intermediate in the beta-oxidation of unsaturated fatty acids. Specifically, it is a substrate for enoyl-CoA hydratase in the mitochondrial matrix. The pathway involves the conversion of (3E)-hexenoyl-CoA to a trans-2-enoyl-CoA species, which can then be further metabolized in the beta-oxidation spiral.
Caption: Simplified pathway of (3E)-hexenoyl-CoA metabolism.
Stability and Reactivity
Coenzyme A and its thioesters exhibit limited stability. The free acid of coenzyme A can degrade over time, even at low temperatures.[8] Aqueous solutions are particularly unstable at pH values above 8.[8] For storage, the lithium or sodium salts of coenzyme A are more stable, and frozen stock solutions should be maintained at a pH between 2 and 6.[8]
The reactivity of (3E)-hexenoyl-coenzyme A is centered around the thioester bond and the carbon-carbon double bond. The thioester bond makes it an excellent acyl group carrier, crucial for its role in fatty acid metabolism.[8] The double bond is susceptible to enzymatic isomerization and hydration, which are key steps in its metabolic pathway.
Conclusion
(3E)-Hexenoyl-coenzyme A is a significant metabolite with well-defined chemical properties and a complex structure. While detailed, specific experimental protocols for this particular molecule are not widely published, established methods for the analysis of acyl-CoA thioesters using mass spectrometry and NMR are applicable. A thorough understanding of its structure, properties, and role in biochemical pathways is essential for researchers in metabolic studies and drug development.
References
- 1. trans-3-Hexenoyl-CoA | C27H44N7O17P3S | CID 90659882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P. aeruginosa Metabolome Database: trans-2-Hexenoyl-CoA (PAMDB000540) [pseudomonas.umaryland.edu]
- 3. 3-trans-Hexenoylcoenzyme A | C27H44N7O17P3S | CID 53477848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3E)-Hexadecenoyl Coenzyme A Sodium | C37H64N7O17P3S | CID 172638762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coenzyme A - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on trans-3-Hexenoyl-CoA and its Connection to Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3-Hexenoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. Its metabolism is essential for complete fatty acid degradation and energy production. Dysregulation in the enzymatic processing of this compound is directly linked to inborn errors of metabolism, such as 2,4-dienoyl-CoA reductase deficiency, leading to severe metabolic distress. This guide provides a comprehensive overview of the role of this compound in metabolic pathways, its association with metabolic disorders, detailed experimental protocols for its study, and a summary of relevant quantitative data.
Introduction
The mitochondrial β-oxidation of fatty acids is a cornerstone of cellular energy homeostasis. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the non-standard configurations of their double bonds. This compound emerges as a key intermediate in this process, particularly in the breakdown of linoleic acid and other polyunsaturated fatty acids. The proper isomerization of this compound to its trans-2-enoyl-CoA counterpart by enoyl-CoA isomerase is a crucial step to allow its re-entry into the main β-oxidation spiral. Disruptions in this pathway have profound pathological consequences, highlighting the importance of understanding the intricate biochemistry of this molecule.
The Role of this compound in Fatty Acid β-Oxidation
This compound is formed during the β-oxidation of unsaturated fatty acids with double bonds at even-numbered positions. For instance, the degradation of linoleic acid (C18:2 n-6) generates a 2-trans,4-cis-decadienoyl-CoA intermediate. This molecule is then reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) to yield trans-3-enoyl-CoA[1]. To be further metabolized in the β-oxidation pathway, the double bond needs to be shifted from the 3-4 position to the 2-3 position. This isomerization is catalyzed by enoyl-CoA isomerase (ECI), which converts this compound to trans-2-Hexenoyl-CoA, a substrate for enoyl-CoA hydratase[2][3].
The following diagram illustrates the central position of this compound in the β-oxidation of polyunsaturated fatty acids.
Connection to Metabolic Disorders
Deficiencies in the enzymes that process this compound and its precursors lead to serious metabolic disorders.
2,4-Dienoyl-CoA Reductase Deficiency (DECRD)
DECRD is a rare, autosomal recessive inborn error of polyunsaturated fatty acid and lysine (B10760008) metabolism, resulting in mitochondrial dysfunction[4]. A defect in the DECR1 gene leads to a deficiency in the 2,4-dienoyl-CoA reductase enzyme[4]. This impairment prevents the conversion of 2,4-dienoyl-CoA to trans-3-enoyl-CoA, leading to an accumulation of upstream metabolites. Patients with DECRD present in early infancy with severe encephalopathy, hypotonia, and metabolic abnormalities[4]. Laboratory findings include hyperlysinemia and increased levels of C10:2 carnitine (decadienoylcarnitine) in blood and urine[5][6]. The accumulation of toxic intermediates is thought to contribute to the severe pathology of the disease.
Enoyl-CoA Isomerase Deficiency (ECID)
A deficiency in enoyl-CoA isomerase (ECI) disrupts the subsequent step in the pathway, the conversion of trans-3-enoyl-CoA to trans-2-enoyl-CoA. While a human deficiency has not yet been definitively identified, a mouse model with a disrupted ECI gene has been generated[7]. These mice exhibit a mild phenotype under normal conditions but develop hypoglycemia and dicarboxylic aciduria upon fasting[7][8]. A key finding in these mice is the elevated blood levels of unsaturated acylcarnitines, particularly C12:1 acylcarnitine[8][9]. This suggests that a buildup of trans-3-enoyl-CoA and its derivatives occurs, which are then shunted into alternative metabolic pathways.
The following diagram illustrates the metabolic block and resulting accumulation of intermediates in DECRD.
Quantitative Data
The following tables summarize the available quantitative data for enzymes involved in this compound metabolism and the changes in metabolite levels observed in related metabolic disorders.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |
| Peroxisomal 2,4-Dienoyl-CoA Reductase | 2,4-Hexadienoyl-CoA | 71.6 | 1.75 | Human | [1] |
| Peroxisomal 2,4-Dienoyl-CoA Reductase | 2,4-Decadienoyl-CoA | 12.7 | 1.37 | Human | [1] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | - | - | Rat | |
| 2,4-Dienoyl-CoA Reductase | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | - | - | Rat |
| Metabolite | Condition | Tissue/Fluid | Fold Change | Reference |
| C12:1 Acylcarnitine | ECI Deficiency (fasted mice) | Blood | ~3-fold increase | [8] |
| C12:1 Acylcarnitine | ECI Deficiency (olive oil diet) | Blood | ~4-fold increase | [8] |
| cis-3-C12:1 Acylcarnitine | ECI Deficiency | Blood | Significantly increased | [7] |
| cis-5-C14:1 Acylcarnitine | ECI Deficiency | Blood | Significantly increased | [7] |
Experimental Protocols
Quantification of Acyl-CoA Species by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of acyl-CoA species, including this compound, from biological samples.
Sample Preparation (Tissue)
-
Homogenization: Homogenize frozen tissue samples in a cold solvent mixture, such as 80% methanol (B129727) or an acetonitrile/methanol/water solution[10][11].
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris[11].
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, typically a mixture of methanol and water with a low concentration of ammonium (B1175870) acetate[11].
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the acyl-CoA species using a C18 reversed-phase column with a gradient of mobile phases, such as water with a small amount of formic acid or ammonium hydroxide (B78521) and acetonitrile[10][12].
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. For quantification, use multiple reaction monitoring (MRM) by selecting precursor and product ions specific to each acyl-CoA of interest[12].
-
Quantification: Generate standard curves using authentic standards of the acyl-CoAs to be quantified. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification[13].
The following diagram outlines the workflow for acyl-CoA quantification.
Signaling Pathways and Downstream Effects
Impaired β-oxidation of unsaturated fatty acids due to defects in enzymes like DECR and ECI can have significant downstream consequences on cellular signaling. The accumulation of fatty acid intermediates can lead to lipotoxicity and alter the activity of nuclear receptors that regulate gene expression.
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as lipid sensors and are master regulators of lipid metabolism[8]. PPARα, in particular, is highly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. It is activated by fatty acids and their derivatives.
In conditions of impaired β-oxidation, the accumulation of unmetabolized acyl-CoAs can lead to an inappropriate activation or repression of PPARα and its target genes. For instance, in ECI-deficient mice, an increase in the expression of some PPARα target genes was observed, suggesting a compensatory response to the metabolic block[8]. However, chronic dysregulation of PPAR signaling can contribute to the pathophysiology of metabolic diseases, including insulin (B600854) resistance and non-alcoholic fatty liver disease.
The following diagram depicts the relationship between impaired fatty acid oxidation and PPARα signaling.
References
- 1. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alameed.edu.iq [alameed.edu.iq]
- 5. Integrated Transcriptomics, Metabolomics, and Lipidomics Profiling in Rat Lung, Blood, and Serum for Assessment of Laser Printer-Emitted Nanoparticle Inhalation Exposure-Induced Disease Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 8. pure.uva.nl [pure.uva.nl]
- 9. pure.uva.nl [pure.uva.nl]
- 10. researchgate.net [researchgate.net]
- 11. Human DECR1 is an androgen-repressed survival factor that regulates PUFA oxidation to protect prostate tumor cells from ferroptosis | eLife [elifesciences.org]
- 12. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 13. Frontiers | Metabolic Engineering to Improve Docosahexaenoic Acid Production in Marine Protist Aurantiochytrium sp. by Disrupting 2,4-Dienoyl-CoA Reductase [frontiersin.org]
The Metabolic Crossroads of Unsaturated Fatty Acid Oxidation: An In-depth Technical Guide to the Fate of trans-3-Hexenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3-Hexenoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. Its efficient metabolism is crucial for cellular energy homeostasis. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the key enzymatic reactions, and outlining the experimental methodologies used to investigate this pathway. A central focus is placed on the role of enoyl-CoA isomerase, the enzyme responsible for converting this compound into a substrate suitable for the core β-oxidation spiral. We further explore the consequences of impaired this compound metabolism, as evidenced by studies on genetic mouse models, which highlight the physiological significance of this metabolic junction. This document is intended to serve as a detailed resource for researchers in metabolic diseases and drug development, providing both foundational knowledge and practical experimental frameworks.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in most organisms. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the oxidation of unsaturated fatty acids, which contain one or more double bonds, requires additional auxiliary enzymes to handle the non-standard intermediates. One such critical intermediate is this compound, which arises during the degradation of various unsaturated fatty acids. The double bond at the β-γ position (C3-C4) of this compound prevents the direct action of enoyl-CoA hydratase, the second enzyme of the β-oxidation spiral. Therefore, its metabolic fate is of significant interest in understanding the complete oxidation of dietary and stored fats.
This guide will delve into the primary metabolic pathway of this compound, the enzymatic machinery involved, and the experimental approaches to study its metabolism.
The Central Role of Enoyl-CoA Isomerase
The primary metabolic fate of this compound is its isomerization to trans-2-enoyl-CoA.[1][2] This reaction is catalyzed by the enzyme enoyl-CoA isomerase (EC 5.3.3.8), also known as Δ³,Δ²-enoyl-CoA isomerase.[1] This isomerization is essential as it converts the metabolically inert trans-3-enoyl-CoA into a substrate that can be readily processed by enoyl-CoA hydratase, allowing the β-oxidation cycle to proceed.[2]
The reaction can be summarized as:
This compound ⇌ trans-2-Hexenoyl-CoA
This isomerization is a critical step for the complete breakdown of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[1]
Signaling Pathway Diagram
Caption: Metabolic conversion of this compound.
Quantitative Data on Enoyl-CoA Isomerase Activity
| Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| cis-3-Hexenoyl-CoA | 25 | 1200 | 1000 | 4.0 x 10⁷ | [3] |
| trans-3-Dodecenoyl-CoA | 30 | 1100 | 917 | 3.1 x 10⁷ | [3] |
Note: The data presented is for a plant enzyme and may not be directly extrapolated to mammalian mitochondrial enoyl-CoA isomerase. Further studies are required to determine the precise kinetic parameters in mammalian systems.
Experimental Protocols
Assay for Enoyl-CoA Isomerase Activity
A continuous spectrophotometric assay can be used to determine the activity of enoyl-CoA isomerase. This assay couples the formation of the product, trans-2-enoyl-CoA, to the subsequent reaction catalyzed by enoyl-CoA hydratase, which leads to a decrease in absorbance at 263 nm.
Principle: The hydration of the double bond in trans-2-enoyl-CoA by enoyl-CoA hydratase results in a decrease in absorbance at 263 nm. By providing an excess of enoyl-CoA hydratase, the rate of the overall reaction becomes limited by the activity of enoyl-CoA isomerase.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrate: this compound (or other 3-enoyl-CoA substrates)
-
Coupling Enzyme: Enoyl-CoA hydratase (crotonase)
-
Enzyme Sample: Purified or partially purified enoyl-CoA isomerase
Procedure:
-
Prepare a reaction mixture containing the assay buffer and enoyl-CoA hydratase in a quartz cuvette.
-
Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.
Quantification of this compound and Other Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.
Principle: Acyl-CoAs are extracted from cells or tissues, separated by reverse-phase liquid chromatography, and then detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Workflow Diagram:
Caption: Workflow for acyl-CoA quantification.
Detailed Protocol: A detailed protocol for the quantification of acyl-CoAs can be adapted from established methods.[4][5][6][7] The general steps include:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable extraction buffer, often containing internal standards (e.g., odd-chain acyl-CoAs) for accurate quantification.
-
Extraction: Utilize solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the acyl-CoA species from the sample matrix.
-
LC Separation: Inject the extracted sample onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the different acyl-CoA species based on their hydrophobicity.
-
MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Set the instrument to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest, including this compound.
-
Quantification: Generate a standard curve using known concentrations of acyl-CoA standards. Quantify the endogenous acyl-CoAs in the samples by comparing their peak areas to those of the internal standards and the standard curve.
Analysis of Urinary Dicarboxylic Acids in Animal Models
Defects in enoyl-CoA isomerase lead to the accumulation of upstream metabolites, which can be shunted into alternative pathways such as ω-oxidation, resulting in the excretion of dicarboxylic acids in the urine.[8] The analysis of these urinary organic acids provides a valuable diagnostic tool for studying defects in unsaturated fatty acid oxidation.
Principle: Urinary organic acids are extracted, derivatized to increase their volatility, and then separated and identified using gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow Diagram:
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 3. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 4. erndim.org [erndim.org]
- 5. shimadzu.co.kr [shimadzu.co.kr]
- 6. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 7. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 8. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and Characterization of Enzymes Metabolizing trans-3-Hexenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3-Hexenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. Its efficient metabolism is crucial for cellular energy homeostasis. This technical guide provides an in-depth overview of the primary enzymes involved in the metabolism of this compound, with a focus on human mitochondrial enzymes. We detail the roles of enoyl-CoA isomerase and enoyl-CoA hydratase, present available quantitative data on their activity with relevant substrates, and provide comprehensive experimental protocols for their identification and characterization. This guide is intended to serve as a valuable resource for researchers in metabolic diseases and professionals involved in drug development targeting fatty acid oxidation pathways.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in mammals. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the oxidation of unsaturated fatty acids requires the action of auxiliary enzymes to handle the double bonds that can disrupt the stereochemistry required by the core β-oxidation enzymes. This compound is one such intermediate that requires isomerization to a trans-2-enoyl-CoA before it can be further metabolized. The identification and characterization of the enzymes responsible for this conversion are critical for understanding the regulation of fatty acid metabolism and for developing therapeutic strategies for metabolic disorders.
Key Enzymes in this compound Metabolism
The primary enzymes responsible for the metabolism of this compound in humans are located in the mitochondria and belong to the crotonase superfamily.
Human Mitochondrial Δ3,Δ2-Enoyl-CoA Isomerase (hmEci)
Human mitochondrial enoyl-CoA isomerase (hmEci), encoded by the ECI1 gene, is a monofunctional enzyme that catalyzes the isomerization of both cis-3- and trans-3-enoyl-CoA esters to their corresponding trans-2-enoyl-CoA isomers[1]. This conversion allows the intermediate to re-enter the β-oxidation spiral. The human mitochondrial isomerase is a trimeric protein. Structural studies have identified Glu136 as a critical catalytic residue involved in the proton transfer necessary for the double bond migration.
Human Mitochondrial Short-Chain Enoyl-CoA Hydratase (ECHS1)
The human mitochondrial short-chain enoyl-CoA hydratase (ECHS1), encoded by the ECHS1 gene, is a key enzyme in the β-oxidation of short- and medium-chain fatty acids[2][3]. Its primary role is to catalyze the hydration of trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. However, ECHS1 also exhibits a secondary isomerase activity, converting trans-3-enoyl-CoA species, such as (3E)-hexenoyl-CoA, to trans-2-enoyl-CoA, which it can then hydrate[2][3]. This dual function makes ECHS1 a versatile enzyme in the processing of unsaturated fatty acid intermediates.
Quantitative Enzyme Activity Data
Precise kinetic parameters for human mitochondrial enoyl-CoA isomerase and the isomerase function of ECHS1 with this compound as a substrate are not extensively documented in publicly available literature. However, data from studies on analogous substrates and enzymes from other species provide valuable insights into their catalytic efficiency.
Table 1: Kinetic Parameters of Human ECHS1 with Various Short-Chain Enoyl-CoA Substrates
| Substrate | K_m_ (μM) | Source |
| Crotonyl-CoA | 12.75 | [4] |
| Acryloyl-CoA | 34.04 | [4] |
| 3-Methylcrotonyl-CoA | 45.83 | [4] |
Table 2: Kinetic Parameters of Plant Peroxisomal Δ3,Δ2-Enoyl-CoA Isomerase with Structurally Similar Substrates
| Substrate | Kinetic Parameter | Value | Source |
| 3-cis-Hexenoyl-CoA | K_m_ | 170 μM | |
| 3-trans-Decenoyl-CoA | V_max_ | 8.7 pkat/mg | |
| 3-trans-Decenoyl-CoA | k_cat_ | 218 s⁻¹ |
Table 3: Kinetic Parameters of Human Mitochondrial 2,4-Dienoyl-CoA Reductase with a C6 Substrate
| Substrate | Kinetic Parameter | Value | Source |
| 2,4-Hexadienoyl-CoA | K_m_ | 26.5 ± 3.8 μM | [5] |
| 2,4-Hexadienoyl-CoA | V_max_ | 7.78 ± 1.08 μmol/min/mg | [5] |
Metabolic Pathway
The metabolism of this compound is an essential step in the β-oxidation of specific unsaturated fatty acids. The pathway involves the isomerization of the double bond from the 3-4 position to the 2-3 position, allowing the standard β-oxidation machinery to proceed.
Caption: Metabolic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the identification, purification, and characterization of enzymes that metabolize this compound.
Expression and Purification of Recombinant Human Mitochondrial Enoyl-CoA Isomerase
This protocol describes the expression of His-tagged human ECI1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
pET expression vector containing the human ECI1 gene with an N-terminal 6xHis-tag
-
E. coli BL21(DE3) competent cells
-
LB broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Transform the pET-ECI1 vector into E. coli BL21(DE3) cells and plate on selective agar plates.
-
Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD_600_ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford or BCA assay.
Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
This assay measures the isomerization of this compound to trans-2-Hexenoyl-CoA by monitoring the increase in absorbance at 263 nm, which is characteristic of the conjugated double bond in the trans-2-enoyl-CoA product.
Materials:
-
Purified recombinant human enoyl-CoA isomerase
-
This compound substrate
-
Assay Buffer: 100 mM Tris-HCl pH 8.0
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a stock solution of this compound in water. Determine the concentration by measuring its absorbance at a specific wavelength (if known) or by using a commercial CoA assay kit.
-
Set up the reaction mixture in a 1 mL cuvette containing:
-
800 µL of Assay Buffer
-
A variable volume of this compound stock solution to achieve final concentrations ranging from, for example, 10 µM to 200 µM.
-
Water to a final volume of 990 µL.
-
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of a freshly diluted solution of the purified enzyme (e.g., final concentration of 1-10 µg/mL).
-
Immediately start monitoring the increase in absorbance at 263 nm for 3-5 minutes.
-
Calculate the initial reaction velocity (V_0_) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of trans-2-Hexenoyl-CoA at 263 nm.
-
Perform control experiments without the enzyme to account for any non-enzymatic substrate degradation.
-
To determine the kinetic parameters (K_m_ and V_max_), repeat the assay at various substrate concentrations and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Enzyme Characterization
The following diagram illustrates a typical workflow for the characterization of an enzyme that metabolizes this compound.
Caption: Workflow for enzyme characterization.
Logical Relationship of Key Components
This diagram shows the logical relationship between the substrate, the enzymes, and their role in the broader metabolic context.
Caption: Logical relationship of key components.
Conclusion
The metabolism of this compound is a critical step in the β-oxidation of unsaturated fatty acids, primarily catalyzed by the mitochondrial enzymes enoyl-CoA isomerase (ECI1) and, to a lesser extent, by the isomerase activity of short-chain enoyl-CoA hydratase (ECHS1). This guide has provided a comprehensive overview of these enzymes, their metabolic context, and detailed protocols for their study. A deeper understanding of these enzymes and their kinetics is essential for elucidating the pathophysiology of metabolic diseases and for the rational design of novel therapeutics targeting fatty acid oxidation. The provided methodologies offer a solid foundation for researchers to further investigate these important metabolic players.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of trans-3-Hexenoyl-CoA in Plant Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3-Hexenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of certain unsaturated fatty acids in plants. Its metabolism is crucial for the complete degradation of fatty acids with double bonds at odd-numbered carbon atoms, a process essential for energy production, particularly during seed germination, and for the biosynthesis of signaling molecules like jasmonates. This technical guide provides an in-depth analysis of the function of this compound, focusing on the enzymatic reactions it undergoes, the pathways it participates in, and the experimental methodologies used for its study.
Introduction to Plant Lipid Metabolism and the Significance of this compound
Plant lipids are a diverse group of molecules that serve as structural components of membranes, storage forms of energy, and signaling molecules. The breakdown of fatty acids for energy production occurs primarily through the β-oxidation pathway, which in plants is predominantly located in peroxisomes.[1][2] While the β-oxidation of saturated fatty acids is a straightforward cyclic process, the degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the standard trans-2 position.[3][4]
This compound emerges as a critical intermediate during the β-oxidation of unsaturated fatty acids that possess a double bond extending from an odd-numbered carbon. This molecule cannot be directly processed by the core enzymes of the β-oxidation cycle. Its efficient conversion is therefore a prerequisite for the cell to harness the energy stored in these fatty acids.
The Central Role of Δ³,Δ²-Enoyl-CoA Isomerase
The key enzyme responsible for the metabolism of this compound is Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8).[5][6][7] This enzyme catalyzes the isomerization of the double bond from the 3-trans position to the 2-trans position, yielding trans-2-hexenoyl-CoA.[5][8] trans-2-Hexenoyl-CoA is a substrate for enoyl-CoA hydratase, the second enzyme of the core β-oxidation pathway.[4][9]
The reaction is as follows:
This compound ⇌ trans-2-Hexenoyl-CoA
In plants, Δ³,Δ²-enoyl-CoA isomerase is localized in the peroxisomes, consistent with its role in fatty acid β-oxidation.[5][6][10] Studies on the enzyme from cucumber seedlings have shown that it can act on both 3-cis and 3-trans enoyl-CoA substrates with chain lengths from C6 to C12.[5][8]
Signaling Pathways and Metabolic Networks
This compound is an integral part of the fatty acid β-oxidation pathway for specific unsaturated fatty acids. Below is a diagram illustrating its position in this metabolic route.
Connection to Jasmonic Acid Biosynthesis
Jasmonic acid (JA) is a plant hormone crucial for defense responses and various developmental processes.[11][12] Its biosynthesis begins in the chloroplast and is completed in the peroxisome through a series of β-oxidation steps.[12][13] The precursor to JA, 12-oxo-phytodienoic acid (OPDA), is converted to its CoA ester and then undergoes three cycles of β-oxidation.[12][14] The degradation of the octadecanoid side chain of OPDA-CoA involves intermediates that require the action of auxiliary enzymes like Δ³,Δ²-enoyl-CoA isomerase, highlighting an indirect but essential role for the metabolism of molecules structurally similar to this compound in the synthesis of this vital signaling molecule.
Quantitative Data
Quantitative data on the kinetic properties of plant Δ³,Δ²-enoyl-CoA isomerases are limited. However, studies on the enzyme from cucumber seedlings provide valuable insights into its substrate preference.
| Substrate | Relative Activity (%) |
| cis-3-Hexenoyl-CoA | 100 |
| This compound | ~90 |
| trans-3-Dodecenoyl-CoA | ~90 |
Table 1: Substrate specificity of Δ³,Δ²-enoyl-CoA isomerase from cucumber seedlings. Data adapted from Engeland & Kindl (1991). The isomerase is active on both cis and trans isomers of 3-enoyl-CoAs with varying chain lengths.
Quantitative analysis of short-chain acyl-CoAs in Arabidopsis thaliana tissues has been performed, providing a general overview of the abundance of these metabolites. While specific quantification of this compound is not detailed in these studies, the data for related molecules are informative.
| Acyl-CoA | Concentration in Leaves (pmol/g FW) | Concentration in Siliques (pmol/g FW) |
| Acetyl-CoA | 2800 ± 500 | 1800 ± 300 |
| Propionyl-CoA | 120 ± 20 | 80 ± 10 |
| Butyryl-CoA | 150 ± 30 | 100 ± 20 |
| Hexanoyl-CoA | Not Reported | Not Reported |
Table 2: Abundance of selected short-chain acyl-CoAs in Arabidopsis thaliana tissues. Data are representative values from the literature.
Experimental Protocols
Extraction and Quantification of Short-Chain Acyl-CoAs from Plant Tissues via LC-MS/MS
This protocol provides a general framework for the analysis of short-chain acyl-CoAs, including hexenoyl-CoA isomers.
Workflow Diagram:
Methodology:
-
Tissue Harvest and Freezing: Immediately freeze harvested plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle with an extraction buffer (e.g., 2:1:1 isopropanol:ethyl acetate:50 mM KH₂PO₄, pH 7.2) containing internal standards.
-
Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. Collect the upper organic phase.
-
Solid Phase Extraction (SPE): Load the organic extract onto a pre-conditioned SPE cartridge (e.g., C18).
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering compounds.
-
Elution: Elute the acyl-CoAs from the cartridge using a suitable elution buffer (e.g., methanol (B129727) with ammonium (B1175870) formate).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a buffer compatible with LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the acyl-CoAs using reverse-phase liquid chromatography and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each acyl-CoA, including this compound, should be determined using authentic standards.
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This spectrophotometric assay is adapted from methodologies used for the characterization of plant peroxisomal Δ³,Δ²-enoyl-CoA isomerase.
Principle: The assay measures the increase in absorbance at 263 nm, which corresponds to the formation of the conjugated double bond in trans-2-enoyl-CoA from the non-conjugated double bond in 3-enoyl-CoA.
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 9.0)
-
This compound (substrate)
-
Purified or partially purified enzyme extract
Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer in a quartz cuvette.
-
Add the enzyme extract to the cuvette and mix.
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately monitor the change in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the initial rate of absorbance increase, using the molar extinction coefficient of trans-2-enoyl-CoA.
Conclusion
This compound is a pivotal, albeit transient, intermediate in the peroxisomal β-oxidation of specific unsaturated fatty acids in plants. Its efficient isomerization to trans-2-Hexenoyl-CoA by Δ³,Δ²-enoyl-CoA isomerase is essential for the complete catabolism of these fatty acids and for the biosynthesis of the plant hormone jasmonic acid. Further research is required to fully elucidate the kinetic properties of the various plant isomerases and to precisely quantify the flux of this compound through different metabolic pathways under various physiological conditions. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals aiming to investigate and potentially manipulate this important aspect of plant lipid metabolism.
References
- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Purification and characterization of a plant peroxisomal delta 2, delta 3-enoyl-CoA isomerase acting on 3-cis-enoyl-CoA and 3-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal Delta(3),Delta(2)-enoyl CoA isomerases and evolution of cytosolic paralogues in embryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. microbenotes.com [microbenotes.com]
- 10. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of Jasmonic Acid by Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enzymatic Assay for trans-3-Hexenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-3-Hexenoyl-CoA is a monounsaturated, medium-chain fatty acyl-coenzyme A thioester that plays a role in fatty acid metabolism.[][2] Accurate measurement of its concentration or the activity of enzymes that metabolize it is crucial for studying lipid metabolism and related diseases. This application note provides a detailed protocol for a continuous, coupled spectrophotometric assay to determine the activity of enzymes that act on this compound, such as enoyl-CoA hydratase, or to quantify the substrate itself.
Principle of the Assay
The assay is based on the enzymatic activities of enoyl-CoA hydratase (ECHS1, also known as crotonase) and 3-hydroxyacyl-CoA dehydrogenase (HADH). Enoyl-CoA hydratase possesses both isomerase and hydratase functions.[3] It first isomerizes this compound to trans-2-Hexenoyl-CoA. The same enzyme then hydrates the trans-2-enoyl-CoA intermediate to produce (S)-3-hydroxyhexanoyl-CoA.[4][5]
In a coupled reaction, 3-hydroxyacyl-CoA dehydrogenase oxidizes (S)-3-hydroxyhexanoyl-CoA to 3-ketohexanoyl-CoA. This oxidation is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the rate of this compound consumption.[4][6]
Caption: Coupled enzymatic reaction pathway for the assay of this compound.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| This compound Sodium Salt | BOC Sciences, etc. | Prepare fresh stock solutions in water or a suitable buffer. Store at -80°C.[] |
| Enoyl-CoA Hydratase (ECHS1) | Sigma-Aldrich, etc. | From bovine or porcine liver. |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | Sigma-Aldrich, etc. | From porcine heart. |
| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich, etc. | Prepare fresh stock solution in assay buffer. |
| Tris-HCl Buffer | N/A | 100 mM, pH 8.0. |
| Potassium Chloride (KCl) | N/A | For inclusion in assay buffer. |
| Triton X-100 | N/A | Optional, can help with substrate solubility.[7] |
| 96-well UV-transparent microplates | Corning, Greiner | For use with a microplate reader. |
| Microplate Spectrophotometer | Molecular Devices, etc. | Capable of reading absorbance at 340 nm and maintaining a constant temperature. |
| Purified Water | N/A | Nuclease-free, deionized. |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 100 mM Tris-HCl, 50 mM KCl, pH 8.0. Prepare 100 mL and filter sterilize. Store at 4°C.
-
NAD+ Stock Solution (20 mM): Dissolve the required amount of NAD+ in Assay Buffer. Prepare fresh before use and keep on ice.
-
This compound Stock Solution (10 mM): Dissolve the required amount in purified water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Dilute to the desired working concentration in Assay Buffer just before use.
-
Coupling Enzyme Mix: Prepare a mix containing Enoyl-CoA Hydratase (approx. 5-10 units/mL) and 3-Hydroxyacyl-CoA Dehydrogenase (approx. 5-10 units/mL) in Assay Buffer. The optimal concentration should be determined empirically to ensure they are not rate-limiting. Keep on ice.
Protocol 1: Measuring Enzyme Activity on this compound
This protocol is designed to measure the activity of a purified enzyme or an enzyme in a cell lysate that can metabolize this compound through the pathway described.
Caption: Experimental workflow for determining enzyme activity.
Procedure:
-
Set up the microplate spectrophotometer to read absorbance at 340 nm (A340) at a constant temperature (e.g., 37°C).
-
Prepare a Master Mix for the desired number of reactions. For each 200 µL reaction, combine the components as listed in the table below (excluding the substrate and enzyme sample).
| Component | Volume per well (µL) | Final Concentration |
| Assay Buffer (100 mM Tris) | Up to 200 | 100 mM |
| NAD+ (20 mM) | 10 | 1 mM |
| Coupling Enzyme Mix | 10 | ~0.5 units/mL each |
| Enzyme Sample | 20 | Variable |
| This compound (1 mM) | 20 | 100 µM |
| Total Volume | 200 | - |
-
Add the appropriate volume of Master Mix and then the enzyme sample (e.g., purified enzyme or cell lysate) to each well. Include a "no enzyme" control.
-
Pre-incubate the plate in the reader for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of 1 mM this compound to each well.
-
Immediately start monitoring the change in A340 in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Calculate the specific activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Calculation of Specific Activity:
Specific Activity (µmol/min/mg) = (ΔA340/min) * (Reaction Volume in L) / (ε * Pathlength in cm * mg of protein)
Protocol 2: Quantification of this compound
This protocol is an endpoint assay to determine the concentration of this compound in a sample. The reaction is run to completion.
Procedure:
-
Standard Curve: Prepare a series of dilutions of this compound in Assay Buffer to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Reaction Setup: For each standard and unknown sample, prepare wells in a 96-well plate as described in the table below.
| Component | Volume per well (µL) | Final Concentration |
| Assay Buffer (100 mM Tris) | Up to 200 | 100 mM |
| NAD+ (20 mM) | 10 | 1 mM |
| Coupling Enzyme Mix | 20 | ~1.0 units/mL each |
| Sample or Standard | 50 | Variable |
| Total Volume | 200 | - |
-
Add the components to the wells. Include a blank control containing all reagents except the this compound standard/sample.
-
Take an initial absorbance reading at 340 nm (A_initial).
-
Incubate the plate at 37°C for 30-60 minutes, or until the reaction has gone to completion (i.e., the absorbance of the highest standard is no longer increasing).
-
Take a final absorbance reading at 340 nm (A_final).
-
Calculate the change in absorbance (ΔA = A_final - A_initial) for each well.
-
Subtract the ΔA of the blank from the ΔA of all standards and samples.
-
Plot the corrected ΔA for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their corrected ΔA values from the standard curve.
Data Presentation and Expected Results
Typical Assay Parameters
| Parameter | Value |
| Wavelength | 340 nm |
| Temperature | 37°C |
| Total Reaction Volume | 200 µL |
| Light Pathlength (96-well) | ~0.5 - 0.7 cm (Verify) |
| Molar Extinction of NADH | 6220 M⁻¹cm⁻¹ |
Example Standard Curve for Quantification
| [this compound] (µM) | Net ΔA340 (Corrected) |
| 0 | 0.000 |
| 10 | 0.031 |
| 20 | 0.062 |
| 40 | 0.124 |
| 60 | 0.186 |
| 80 | 0.248 |
| 100 | 0.310 |
| (Note: Data are hypothetical and assume a pathlength of 0.5 cm and 1:1 stoichiometry) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Inactive enzyme(s); Incorrect buffer pH; Substrate degradation. | Verify activity of all enzymes with known substrates. Ensure buffer pH is correct. Prepare fresh substrate dilutions. |
| High Background Signal | Contaminating dehydrogenases in the sample; NAD+ reduction independent of substrate. | Run a control reaction without this compound. If the rate is high, further purification of the enzyme sample may be necessary. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; One of the coupling enzymes is rate-limiting. | Use a lower concentration of the test enzyme or a higher concentration of the substrate. Increase the concentration of the coupling enzymes. |
| Precipitation in Well | Poor solubility of substrate or protein aggregation. | Add a non-ionic detergent like Triton X-100 (0.01-0.05%) to the assay buffer. Ensure proper protein handling and storage.[7] |
References
- 2. This compound | C27H44N7O17P3S | CID 90659882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase, mitochondrial | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Loss of mitochondrial fatty acid β‐oxidation protein short‐chain Enoyl‐CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Tracing trans-3-Hexenoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing molecules labeled with heavy, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H) into a biological system, researchers can track the transformation of these molecules into downstream metabolites. This approach provides a dynamic view of metabolic processes that is not achievable with traditional metabolomics, which only offers a static snapshot of metabolite levels.[1]
Trans-3-Hexenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of certain unsaturated fatty acids.[2][3] Specifically, it is formed during the metabolism of fatty acids containing a double bond at an odd-numbered carbon, such as linoleic acid. Understanding the flux through this pathway is crucial for research into lipid metabolism, metabolic diseases, and the development of drugs targeting these pathways. These application notes provide a comprehensive guide to using stable isotopes to trace the metabolism of this compound.
Metabolic Pathway of this compound
This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. For example, during the breakdown of linoleic acid, a C18:2 fatty acid, three rounds of beta-oxidation proceed normally, producing three molecules of acetyl-CoA. The remaining 12-carbon fatty acyl-CoA, cis-Δ³,cis-Δ⁶-dodecenoyl-CoA, undergoes further processing. After one more round of beta-oxidation, the resulting cis-Δ³-decenoyl-CoA cannot be directly processed by the next enzyme in the cycle, acyl-CoA dehydrogenase.
Instead, the enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, proceeding through a trans-3-enoyl-CoA intermediate.[4][5][6] This trans-Δ²-enoyl-CoA is a substrate for enoyl-CoA hydratase, allowing beta-oxidation to continue. Therefore, tracing the formation and consumption of this compound provides a direct measure of the flux through this auxiliary step in unsaturated fatty acid oxidation.
Experimental Design and Workflow
A typical stable isotope tracing experiment to monitor this compound metabolism involves the following steps:
-
Tracer Selection: A common choice is uniformly labeled ¹³C-linoleic acid ([U-¹³C]linoleic acid). This allows for the tracking of the carbon backbone through the beta-oxidation pathway.
-
Cell Culture and Labeling: Cells of interest (e.g., hepatocytes, myocytes) are cultured to a desired confluency and then switched to a medium containing the stable isotope-labeled fatty acid. The duration of labeling is critical and should be optimized to achieve a steady-state labeling of the acyl-CoA pool.
-
Metabolite Extraction: After the labeling period, cellular metabolism is quenched, and metabolites are extracted. This is a crucial step, as acyl-CoAs are labile. A common method involves rapid quenching with cold solvent and subsequent extraction.
-
Sample Analysis by LC-MS/MS: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different acyl-CoA species and the quantification of their isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes).
-
Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of stable isotopes and to determine the fractional enrichment of ¹³C in this compound and other relevant metabolites.
Protocols
Protocol 1: Cell Culture and Stable Isotope Labeling
-
Cell Seeding: Seed cells (e.g., HepG2) in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with [U-¹³C]linoleic acid complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of the labeled fatty acid should be optimized for the specific cell line and experimental question.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 0, 1, 4, 8, and 24 hours) to monitor the kinetics of label incorporation.
Protocol 2: Metabolite Extraction
-
Quenching: To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% methanol in water.
-
Chromatographic Separation: Separate the acyl-CoA species using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phase A (e.g., water with 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile/water with 10 mM ammonium acetate).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in positive ion mode.
-
Data Acquisition: Acquire data using a multiple reaction monitoring (MRM) method for targeted quantification of acyl-CoAs or in full scan mode for untargeted analysis. The precursor-to-product ion transition for each acyl-CoA is specific and needs to be determined using authentic standards. For most acyl-CoAs, a neutral loss of 507 m/z is observed.
Data Presentation
The quantitative data from a stable isotope tracing experiment can be summarized to show the fractional enrichment of the tracer into downstream metabolites over time. Below is a hypothetical, yet representative, data table illustrating the expected results from an experiment tracing the metabolism of [U-¹³C]linoleic acid in cultured hepatocytes.
| Time (hours) | [U-¹³C]Linoleoyl-CoA Fractional Enrichment (%) | [¹³C]this compound Fractional Enrichment (%) | [¹³C]Acetyl-CoA Fractional Enrichment (%) |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 |
| 1 | 85.2 ± 3.1 | 5.3 ± 0.8 | 2.1 ± 0.4 |
| 4 | 92.6 ± 2.5 | 15.8 ± 1.9 | 8.9 ± 1.1 |
| 8 | 94.1 ± 1.8 | 25.4 ± 2.3 | 18.7 ± 2.0 |
| 24 | 95.3 ± 1.5 | 38.6 ± 3.1 | 35.2 ± 2.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions and cell type.
Applications in Research and Drug Development
-
Elucidating Metabolic Pathways: Stable isotope tracing can confirm the activity of the beta-oxidation pathway for unsaturated fatty acids and identify potential alternative routes of metabolism for this compound.
-
Quantifying Metabolic Flux: By measuring the rate of incorporation of the stable isotope label into this compound and its downstream products, researchers can quantify the flux through this metabolic pathway under different physiological or pathological conditions.
-
Target Identification and Validation: In drug development, this technique can be used to assess the on-target and off-target effects of compounds designed to modulate fatty acid oxidation. For example, a compound that inhibits Δ³,Δ²-enoyl-CoA isomerase would be expected to cause an accumulation of labeled this compound.
-
Understanding Disease Mechanisms: Alterations in fatty acid metabolism are implicated in numerous diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers. Stable isotope tracing can provide insights into how the metabolism of this compound is altered in these disease states.
Conclusion
The use of stable isotopes to trace the metabolism of this compound offers a powerful approach to study the dynamics of unsaturated fatty acid oxidation. The protocols and application notes provided here serve as a guide for researchers, scientists, and drug development professionals to design and execute experiments that can yield valuable insights into lipid metabolism in health and disease. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining high-quality, interpretable results.
References
- 1. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 4. EC 5.3.3.8 [iubmb.qmul.ac.uk]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
In Vitro Reconstitution of Metabolic Pathways Featuring trans-3-Hexenoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro reconstitution of metabolic pathways involving the unsaturated fatty acyl-CoA, trans-3-Hexenoyl-CoA. This intermediate is notably involved in the β-oxidation of certain unsaturated fatty acids. Understanding its metabolism is crucial for researchers in drug development and metabolic engineering who are targeting fatty acid oxidation pathways. These protocols offer a framework for studying the enzymatic conversion of this compound, characterizing enzyme kinetics, and identifying potential inhibitors.
Introduction
The β-oxidation of fatty acids is a fundamental metabolic process for energy production. While the degradation of saturated fatty acids follows a canonical four-step enzymatic cycle, the breakdown of unsaturated fatty acids, such as those with double bonds at odd-numbered carbons, requires auxiliary enzymes. This compound is a key intermediate in the metabolism of these fatty acids. Its processing requires an initial isomerization to trans-2-Hexenoyl-CoA, which can then enter the conventional β-oxidation spiral. The in vitro reconstitution of this pathway allows for a detailed investigation of the individual enzymatic steps, their kinetics, and the overall pathway flux under controlled conditions.
Metabolic Pathway Overview
The metabolism of this compound involves an initial isomerization step followed by the four core reactions of β-oxidation.
Key Enzymes in the Pathway:
-
Enoyl-CoA Isomerase (EC 5.3.3.8): Catalyzes the isomerization of the trans-3 double bond to a trans-2 double bond, converting this compound to trans-2-Hexenoyl-CoA.[1]
-
Acyl-CoA Dehydrogenase (EC 1.3.8.7): This enzyme is typically the first step in β-oxidation, but it acts on the product of the isomerase. As such, it is not directly involved in the initial processing of this compound.
-
Enoyl-CoA Hydratase (Crotonase) (EC 4.2.1.17): Catalyzes the hydration of the trans-2 double bond of trans-2-Hexenoyl-CoA to form L-3-hydroxyhexanoyl-CoA.[2][3]
-
3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35): Catalyzes the NAD+-dependent oxidation of L-3-hydroxyhexanoyl-CoA to 3-ketohexanoyl-CoA.[4]
-
β-Ketoacyl-CoA Thiolase (EC 2.3.1.16): Catalyzes the thiolytic cleavage of 3-ketohexanoyl-CoA by Coenzyme A to yield acetyl-CoA and butyryl-CoA.
The overall transformation is depicted in the following pathway diagram:
Quantitative Data
The following tables summarize the kinetic parameters for the key enzymes involved in the metabolism of this compound and related substrates. Note that specific kinetic data for this compound is limited in the literature; therefore, data for structurally similar substrates are provided as a reference.
Table 1: Kinetic Parameters of Enoyl-CoA Isomerase
| Substrate | KM (µM) | Vmax (µmol/min/mg) | Organism/Source |
| 3-cis-Dodecenoyl-CoA | 32 | Not Reported | Bovine Liver |
| Functional Δ³-Δ²-enoyl-CoA isomerase fusion protein | 81 | 292 | Rat Liver (recombinant)[5] |
Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)
| Substrate | KM (µM) | Vmax (U/mg) | Organism/Source |
| trans-2-Butenoyl-CoA (Crotonyl-CoA) | 50 | 6.2 x 10³ | Aeromonas caviae |
| trans-2-Hexenoyl-CoA | 33 | 1.8 x 10³ | Aeromonas caviae |
Table 3: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | KM (µM) | Vmax (µmol/min/mg) | Organism/Source |
| Acetoacetyl-CoA | 48 | 149 | Ralstonia eutropha H16[6][7] |
Experimental Protocols
Protocol 1: In Vitro Reconstitution of the Complete Pathway
This protocol describes the simultaneous reaction of all necessary enzymes to convert this compound to its final β-oxidation products.
Materials:
-
Enoyl-CoA Isomerase (purified)
-
Enoyl-CoA Hydratase (Crotonase) (commercially available)
-
3-Hydroxyacyl-CoA Dehydrogenase (commercially available)
-
β-Ketoacyl-CoA Thiolase (commercially available)
-
This compound
-
Coenzyme A (CoA)
-
NAD+
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
Quenching Solution (e.g., 10% Trichloroacetic acid or ice-cold acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Enzyme Preparation: Recombinantly express and purify enoyl-CoA isomerase.[5] Other enzymes are commercially available. Ensure all enzymes are active and at a known concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. The final concentrations should be:
-
100 µM this compound
-
1-5 µM of each enzyme (Enoyl-CoA Isomerase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-Ketoacyl-CoA Thiolase)
-
500 µM NAD+
-
200 µM Coenzyme A
-
Reaction Buffer to the final volume.
-
-
Initiation and Incubation: Initiate the reaction by transferring the tube to a 37°C water bath.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately mix it with an equal volume of quenching solution to stop the reaction.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples for the presence and quantity of this compound, trans-2-Hexenoyl-CoA, L-3-hydroxyhexanoyl-CoA, 3-ketohexanoyl-CoA, acetyl-CoA, and butyryl-CoA.
Protocol 2: Individual Enzyme Assays
To determine the kinetic parameters of each enzyme, individual assays should be performed.
Enoyl-CoA Isomerase Assay:
-
Principle: Monitor the decrease in absorbance at a specific wavelength corresponding to the disappearance of the trans-3 double bond or the appearance of the trans-2 double bond. Alternatively, use a coupled assay where the product, trans-2-Hexenoyl-CoA, is immediately consumed by Enoyl-CoA Hydratase, and the subsequent reaction is monitored.
-
Reaction Mixture: Reaction Buffer, varying concentrations of this compound, and a fixed concentration of Enoyl-CoA Isomerase.
-
Detection: Spectrophotometry or LC-MS/MS.
Enoyl-CoA Hydratase Assay:
-
Principle: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the α,β-unsaturated thioester bond of trans-2-Hexenoyl-CoA.
-
Reaction Mixture: 50 mM Tris-HCl (pH 8.0), varying concentrations of trans-2-Hexenoyl-CoA, and a fixed concentration of Enoyl-CoA Hydratase.
-
Detection: Spectrophotometry at 263 nm.
3-Hydroxyacyl-CoA Dehydrogenase Assay:
-
Principle: Monitor the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.
-
Reaction Mixture: Reaction Buffer, varying concentrations of L-3-hydroxyhexanoyl-CoA, a saturating concentration of NAD+, and a fixed concentration of 3-Hydroxyacyl-CoA Dehydrogenase.
-
Detection: Spectrophotometry at 340 nm.
β-Ketoacyl-CoA Thiolase Assay:
-
Principle: This assay is more complex to monitor directly. A coupled assay approach is often used, or the disappearance of the substrate and appearance of products are monitored by LC-MS/MS.
-
Reaction Mixture: Reaction Buffer, varying concentrations of 3-ketohexanoyl-CoA, a saturating concentration of CoA, and a fixed concentration of β-Ketoacyl-CoA Thiolase.
-
Detection: LC-MS/MS.
Analytical Methods
LC-MS/MS for Acyl-CoA Analysis:
-
Chromatography: Reversed-phase chromatography is suitable for separating short-chain acyl-CoAs. A C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a low concentration of an ion-pairing agent or an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in positive ion mode is used for sensitive and specific detection. Multiple Reaction Monitoring (MRM) is the preferred method for quantification, using specific precursor-to-product ion transitions for each acyl-CoA.
Table 4: Example MRM Transitions for C6 Acyl-CoAs (hypothetical, to be optimized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hexenoyl-CoA | 864.2 | 357.1 |
| 3-Hydroxyhexanoyl-CoA | 882.2 | 375.1 |
| 3-Ketohexanoyl-CoA | 880.2 | 373.1 |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];"Sample" [label="Quenched Reaction\nMixture", fillcolor="#F1F3F4", fontcolor="#202124"]; "Centrifugation" [label="Centrifuge to\nRemove Protein", fillcolor="#FFFFFF", fontcolor="#202124"]; "Supernatant" [label="Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; "LC_Injection" [label="Inject onto\nLC-MS/MS System", fillcolor="#FFFFFF", fontcolor="#202124"]; "Separation" [label="Reversed-Phase\nChromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; "Detection" [label="Tandem Mass\nSpectrometry (MRM)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Quantification" [label="Quantify Analytes", fillcolor="#FFFFFF", fontcolor="#202124"];
"Sample" -> "Centrifugation"; "Centrifugation" -> "Supernatant"; "Supernatant" -> "LC_Injection"; "LC_Injection" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Quantification"; }
Conclusion
The in vitro reconstitution of the metabolic pathway for this compound provides a powerful platform for detailed biochemical and kinetic characterization. The protocols outlined here serve as a comprehensive guide for researchers to investigate this important area of fatty acid metabolism. By applying these methods, scientists can gain valuable insights into the function of the enzymes involved, identify potential drug targets, and engineer more efficient metabolic pathways.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Cloning, expression, and purification of the functional Delta(3)-Delta(2)-enoyl-CoA isomerase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Flux Analysis of Fatty Acid Oxidation using ¹³C-Labeled Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) using stable isotope tracers, such as ¹³C-labeled compounds, is a powerful technique to quantitatively track the flow of atoms through metabolic pathways. This approach, specifically ¹³C-MFA, has become a gold standard for elucidating the intricate network of cellular metabolism.[1] When applied to fatty acid oxidation (FAO), ¹³C-MFA provides invaluable insights into how cells utilize fatty acids for energy production and biosynthesis. By introducing ¹³C-labeled fatty acids into a biological system, researchers can trace the labeled carbon atoms as they are incorporated into downstream metabolites, such as intermediates of the tricarboxylic acid (TCA) cycle.[2][3] This allows for the precise quantification of metabolic fluxes, revealing the rates of different biochemical reactions and the relative contributions of various pathways.[4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-MFA of fatty acid oxidation in cultured cells. The information is intended to guide researchers in designing and executing experiments, analyzing data, and interpreting the results to gain a deeper understanding of cellular bioenergetics and its dysregulation in disease.
Key Concepts
-
¹³C-Labeled Precursors: Fatty acids, such as palmitate or oleate, are synthesized with one or more carbon atoms replaced by the stable isotope ¹³C.[6][7] Commonly used tracers include uniformly labeled fatty acids (e.g., U-¹³C₁₆-palmitate) where all carbon atoms are ¹³C.[8]
-
Isotopologue and Mass Isotopomer Distribution (MID): As the ¹³C-labeled fatty acids are metabolized, the ¹³C atoms are incorporated into downstream metabolites. This results in a population of molecules of the same metabolite with different numbers of ¹³C atoms (isotopologues). The relative abundance of these isotopologues, known as the Mass Isotopomer Distribution (MID), is measured by mass spectrometry.
-
Metabolic Flux: The rate at which a metabolite is converted through a specific reaction or a series of reactions in a metabolic pathway. ¹³C-MFA uses the measured MIDs to calculate these fluxes.[9]
Applications in Research and Drug Development
-
Understanding Basic Metabolism: Elucidating the fundamental pathways of fatty acid utilization in different cell types and tissues.[2][3][10]
-
Disease Pathophysiology: Investigating alterations in fatty acid metabolism in diseases such as cancer, diabetes, and cardiovascular disorders.[11]
-
Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways and identifying novel therapeutic targets.
-
Metabolic Engineering: Optimizing cellular metabolism for the production of biofuels and other valuable compounds.[12][13]
Experimental Workflow
The general workflow for a ¹³C-MFA experiment of fatty acid oxidation involves several key steps, from experimental design to data analysis.
Signaling Pathway of Fatty Acid Oxidation and TCA Cycle
The catabolism of fatty acids occurs through β-oxidation in the mitochondria, producing acetyl-CoA. This acetyl-CoA then enters the TCA cycle for complete oxidation to CO₂, generating reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation.
Protocols
Protocol 1: Preparation of ¹³C-Labeled Fatty Acid Stock Solution
This protocol describes the preparation of a stock solution of ¹³C-labeled fatty acid conjugated to bovine serum albumin (BSA) for cell culture experiments.
Materials:
-
U-¹³C fatty acid (e.g., U-¹³C₁₆ Palmitic Acid)
-
Fatty acid-free BSA
-
Sodium carbonate (Na₂CO₃) solution (0.5 mM)
-
Krebs-Henseleit Buffer (KHB), glucose and pyruvate-free
-
Nitrogen gas
-
Water bath or heating block
Procedure:
-
Dissolve the U-¹³C fatty acid in a minimal amount of 38% ethanol in 0.5 mM Na₂CO₃ at 60°C under a constant stream of nitrogen gas to prevent oxidation.[2]
-
Prepare a 12% fatty acid-free BSA solution in KHB.
-
Warm the BSA solution to 37°C.
-
Slowly add the dissolved fatty acid solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 5 mM).[2] The molar ratio of fatty acid to BSA should be approximately 2.2:1.[2]
-
Sterile filter the final solution using a 0.22 µm filter.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Isotopic Labeling of Cultured Cells
This protocol details the procedure for labeling adherent cells with ¹³C-labeled fatty acids.
Materials:
-
Cultured cells in appropriate culture vessels (e.g., 6-well plates)
-
Complete culture medium
-
¹³C-labeled fatty acid stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at an appropriate density to reach approximately 80% confluency on the day of the experiment.
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh culture medium containing the desired final concentration of the ¹³C-labeled fatty acid (e.g., 100 µM).[2] Ensure the medium is appropriate for the specific experimental goals (e.g., it may be glucose-free to promote fatty acid oxidation).
-
Incubate the cells for the desired labeling period (e.g., 3, 24, or 48 hours).[7] The incubation time should be sufficient to achieve isotopic steady-state.
-
After incubation, proceed immediately to metabolite extraction.
Protocol 3: Metabolite Extraction
This protocol describes the extraction of polar metabolites from cultured cells for subsequent analysis by mass spectrometry.
Materials:
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
-
Dry ice or liquid nitrogen
Procedure:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate).
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 4: Data Acquisition by GC-MS
This protocol provides a general outline for the analysis of metabolite extracts by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
GC-MS instrument
Procedure:
-
Derivatize the dried metabolite extracts to increase their volatility for GC analysis. This typically involves a two-step process of methoximation followed by silylation.
-
Inject the derivatized sample into the GC-MS.
-
Separate the metabolites on a suitable GC column.
-
Detect the eluting metabolites using the mass spectrometer, operating in either scan or selected ion monitoring (SIM) mode to acquire the mass spectra and determine the mass isotopomer distributions of target metabolites.[4]
Data Presentation
Quantitative data from ¹³C-MFA experiments are typically presented in tables to facilitate comparison between different experimental conditions.
Table 1: ¹³C Enrichment of TCA Cycle Intermediates
This table shows the percentage of ¹³C enrichment in key TCA cycle intermediates after labeling with a ¹³C-fatty acid. The "M+2" isotopologue represents the incorporation of one molecule of ¹³C₂-acetyl-CoA derived from the labeled fatty acid.[2]
| Metabolite | M+2 Enrichment (%) - Control | M+2 Enrichment (%) - Treatment |
| Citrate | 25.3 ± 2.1 | 15.8 ± 1.5 |
| α-Ketoglutarate | 18.9 ± 1.7 | 10.2 ± 1.1 |
| Succinate | 10.5 ± 0.9 | 5.6 ± 0.6 |
| Fumarate | 12.1 ± 1.1 | 6.8 ± 0.7 |
| Malate | 15.4 ± 1.4 | 8.3 ± 0.9 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Calculated Metabolic Fluxes
This table presents the calculated fluxes through key reactions of fatty acid oxidation and the TCA cycle, normalized to a specific input flux.
| Reaction | Flux (Relative to Citrate Synthase) - Control | Flux (Relative to Citrate Synthase) - Treatment |
| β-Oxidation | 1.0 | 0.6 |
| Pyruvate Dehydrogenase | 0.5 | 0.8 |
| Anaplerotic Carboxylation | 0.2 | 0.3 |
| Cataplerotic Export of Citrate | 0.1 | 0.05 |
Data are hypothetical for illustrative purposes.
Conclusion
Metabolic flux analysis of fatty acid oxidation using ¹³C-labeled precursors is a robust and informative technique for researchers in both academia and industry. The detailed protocols and conceptual framework provided in these application notes are intended to facilitate the successful implementation of this powerful methodology. By carefully designing experiments, executing precise protocols, and utilizing appropriate data analysis tools, researchers can gain unprecedented insights into the complexities of fatty acid metabolism and its role in health and disease.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. metsol.com [metsol.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Extraction of Medium-Chain Acyl-CoAs from Cells
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Medium-chain acyl-CoAs (MC-ACoAs), typically with acyl chains of 6 to 12 carbons, are key players in the fatty acid β-oxidation pathway, a major source of ATP, particularly during fasting or prolonged exercise.[2] The accurate quantification of cellular MC-ACoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer.[1] However, the inherent instability, low abundance, and transient nature of these molecules present significant analytical challenges.[1][3][4]
This document provides detailed protocols for the extraction of MC-ACoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented methods are a synthesis of established protocols, designed to ensure high recovery and sample stability for researchers, scientists, and drug development professionals.[1]
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which can affect direct comparability.[1]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2.5 |
| Data sourced from BenchChem Application Notes.[1] |
Key Metabolic Pathway Involving Medium-Chain Acyl-CoAs
Medium-chain acyl-CoAs are primarily processed through the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[2] The acetyl-CoA then enters the citric acid cycle for further ATP generation.[2]
Caption: Mitochondrial fatty acid β-oxidation pathway for medium-chain acyl-CoAs.
Experimental Workflow Overview
The general workflow for the extraction and analysis of MC-ACoAs involves several critical steps, from sample collection to final detection. It is essential to perform all steps quickly and at low temperatures to minimize degradation and maintain the integrity of the acyl-CoA pool.
Caption: General experimental workflow for MC-ACoA extraction and analysis.
Experimental Protocols
The choice of extraction method depends on the specific acyl-CoA species of interest, the sample matrix, and the downstream analytical platform. Below are detailed protocols for common extraction techniques.
Protocol 1: Methanol-Based Extraction
This method is widely used for its simplicity and effectiveness in extracting a broad range of acyl-CoAs.[3]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[3]
-
Internal standard (e.g., C15:0-CoA or other odd-chain acyl-CoA)[3]
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Metabolic Quenching and Lysis:
-
Immediately after the final wash, add 1-2 mL of -80°C methanol containing the internal standard to the cells.[3]
-
Adherent cells: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1][3]
-
Suspension cells: Resuspend the cell pellet directly in the cold methanol.[1]
-
Incubate at -80°C for 15 minutes to ensure complete protein precipitation and metabolic quenching.[3]
-
-
Centrifugation:
-
Centrifuge the cell lysate at 15,000 x g for 5-10 minutes at 4°C to pellet proteins and cell debris.[3]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[1]
-
-
Drying and Reconstitution:
-
Evaporate the methanol extract to dryness using a vacuum concentrator or a gentle stream of nitrogen.[3][5]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1][3] Vortex and centrifuge to remove any insoluble material before transferring to an autosampler vial.[3]
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
SPE is often used as a cleanup and concentration step following an initial extraction to purify acyl-CoAs from interfering substances.[5][6] This protocol is adapted from methods used for tissue and cell extracts.[5][7]
Materials:
-
Weak anion exchange SPE cartridges (e.g., Strata X-AW)[6]
-
Methanol (LC-MS grade)
-
Deionized water
-
Extraction buffer (e.g., 2% formic acid)[6]
-
Elution buffer (e.g., 2-5% ammonium hydroxide (B78521) in methanol)[6]
-
Initial cell extract (from Protocol 1, before the drying step)
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[6] Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the supernatant from the initial extraction onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Drying and Reconstitution:
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE can be employed to partition acyl-CoAs based on their solubility, separating them from proteins and polar metabolites.
Materials:
-
Methanol-Chloroform mixture (2:1, v/v)[6]
-
Deionized water
-
Homogenizer (optional, for thorough mixing)
-
Centrifuge capable of separating phases
Procedure:
-
Initial Homogenization:
-
Phase Separation:
-
Add 1 mL of chloroform (B151607) and 1 mL of deionized water to the homogenate to induce phase separation.
-
Vortex briefly and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C.
-
-
Aqueous Phase Collection:
-
Three layers will form: an upper aqueous/methanol layer, a protein interface, and a lower chloroform (organic) layer.
-
Acyl-CoAs will primarily partition into the upper aqueous/methanol phase. Carefully collect this top layer, avoiding the protein interface.
-
-
Drying and Reconstitution:
-
Dry the collected aqueous phase under a nitrogen stream or in a vacuum concentrator.
-
Reconstitute the sample as described in Protocol 1, Step 5.
-
Conclusion
The successful extraction of medium-chain acyl-CoAs from cells is a critical prerequisite for their accurate quantification and for understanding their roles in metabolic health and disease. The protocols outlined in this document provide robust and reproducible methods for isolating these challenging analytes. Careful attention to temperature control, speed, and the use of appropriate internal standards is paramount to achieving high-quality, reliable data. Researchers should optimize these protocols based on their specific cell type and analytical instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Acyl-CoA Esters by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) esters are central metabolites in numerous cellular processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1] They act as crucial intermediates and signaling molecules, influencing cellular energy homeostasis and gene expression.[2][3] The accurate quantification of the cellular acyl-CoA pool is therefore essential for understanding metabolic regulation in both normal physiological states and in diseases such as cancer and metabolic disorders.[4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to measure a wide range of these molecules simultaneously.[6][7] This document provides detailed protocols for the extraction, separation, and quantification of acyl-CoA esters from biological samples using LC-MS/MS.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoA Esters from Cultured Cells
This protocol is suitable for both adherent and suspension cell cultures and is designed to ensure high recovery and stability of acyl-CoA esters.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a mixture of stable isotope-labeled acyl-CoAs or an odd-chain acyl-CoA like heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80:20 methanol:water containing the internal standard to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the extraction solvent and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in the extraction solvent.
-
Vortex the samples vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, being cautious not to disturb the pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC-MS system, such as 50% methanol in water or 10 mM ammonium (B1175870) acetate (B1210297).
-
Protocol 2: Extraction of Acyl-CoA Esters from Tissues
This protocol is optimized for the extraction of acyl-CoAs from tissue samples.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
Organic extraction solvent (e.g., Acetonitrile:Isopropanol:Water, 3:1:1 v/v/v)
-
Internal Standard (IS) solution
-
Homogenizer
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Tissue Pulverization:
-
Flash-freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Homogenization:
-
Weigh approximately 40 mg of the frozen tissue powder into a pre-chilled tube.
-
Add 0.5 mL of ice-cold homogenization buffer and 0.5 mL of the organic extraction solvent containing the internal standard.
-
Homogenize the sample on ice.
-
-
Extraction and Precipitation:
-
Vortex the homogenate for 2 minutes and sonicate for 3 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
-
Supernatant Collection and Re-extraction:
-
Collect the supernatant.
-
Re-extract the pellet with an additional volume of the organic extraction solvent.
-
Centrifuge again and combine the supernatants.
-
-
Drying and Reconstitution:
-
Dry the combined supernatants under nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is commonly used.[4]
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 32°C.[4]
-
Injection Volume: 30 µL.[4]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[6][8]
-
Key Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-AMP moiety.[7] The transition from the precursor ion [M+H]+ to the product ion resulting from this neutral loss is typically monitored for quantification. Another common fragment ion at m/z 428 can be used for confirmation.[6]
Data Presentation
The following tables summarize quantitative data for various acyl-CoA species in different biological matrices.
Table 1: Acyl-CoA Concentrations in Prostate and Hepatic Cells (pmol/mg protein) [4]
| Acyl-CoA | Normal Prostate (PNT2) | Prostate Cancer (DU145) | Normal Hepatic (HepG2) | Hepatic Tumorigenic (Hep3B) |
| C14:0 CoA | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.2 | 2.1 ± 0.3 |
| C16:0 CoA | 1.2 ± 0.2 | 2.8 ± 0.4 | 1.8 ± 0.3 | 3.5 ± 0.5 |
| C16:1 CoA | 0.5 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 1.7 ± 0.2 |
| C18:0 CoA | 0.9 ± 0.1 | 1.9 ± 0.2 | 1.4 ± 0.2 | 2.9 ± 0.4 |
| C18:1 CoA | 1.5 ± 0.2 | 3.2 ± 0.5 | 2.5 ± 0.4 | 4.8 ± 0.7 |
| C18:2 CoA | 0.7 ± 0.1 | 1.4 ± 0.2 | 1.1 ± 0.2 | 2.2 ± 0.3 |
* Indicates a significant difference between non-tumorigenic and tumorigenic cells (P < 0.05).
Table 2: Acyl-CoA Concentrations in Rat Tissues (nmol/g tissue) [7]
| Acyl-CoA | Heart | Kidney | Liver | Brain |
| Dephospho-CoA | 0.01 ± 0.01 | 4.3 ± 0.8 | 0.5 ± 0.03 | 0.1 ± 0.01 |
| Acetyl-CoA | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.12 ± 0.02 | 0.03 ± 0.01 |
| Propionyl-CoA | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.05 ± 0.01 | 0.01 ± 0.00 |
| Butyryl-CoA | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Palmitoyl-CoA | 0.03 ± 0.01 | 0.02 ± 0.00 | 0.08 ± 0.01 | 0.01 ± 0.00 |
| Oleoyl-CoA | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.10 ± 0.02 | 0.02 ± 0.00 |
Table 3: Short-Chain Acyl-CoA Concentrations in HepG2 Cells (pmol/10^6 cells) [9]
| Acyl-CoA | Concentration | Standard Deviation |
| Acetyl-CoA | 10.644 | 1.364 |
| Succinyl-CoA | 25.467 | 2.818 |
| Propionyl-CoA | 3.532 | 0.652 |
| CoASH | 1.734 | 0.189 |
| Butyryl-CoA | 1.013 | 0.159 |
| HMG-CoA | 0.971 | 0.326 |
| Glutaryl-CoA | 0.647 | 0.112 |
| Valeryl-CoA | 1.118 | 0.143 |
| Crotonoyl-CoA | 0.032 | 0.015 |
| Lactoyl-CoA | 0.011 | 0.003 |
Mandatory Visualization
Caption: Experimental workflow for acyl-CoA quantification.
Caption: Fatty acid activation and beta-oxidation pathway.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
Application Notes and Protocols for Measuring Acyl-CoA Dehydrogenase and Related Enzyme Activities with trans-3-Hexenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial step in each cycle of fatty acid β-oxidation.[1] This reaction involves the formation of a trans-double bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA substrate.[1] ACADs are classified based on their substrate specificity for short-, medium-, long-, and very-long-chain fatty acids.[1] The direct product of this dehydrogenation is a trans-2-enoyl-CoA.
It is important to note that trans-3-Hexenoyl-CoA is not a direct substrate for acyl-CoA dehydrogenases. Instead, it is an intermediate in the β-oxidation of certain unsaturated fatty acids. The enzyme that acts upon trans-3-enoyl-CoA is enoyl-CoA isomerase , which converts it to trans-2-enoyl-CoA. This product then serves as a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase .
These application notes provide a detailed protocol for a coupled enzyme assay to measure the activity of enoyl-CoA isomerase by utilizing its product, trans-2-hexenoyl-CoA, in the subsequent reaction catalyzed by enoyl-CoA hydratase. This approach allows for the indirect measurement of enoyl-CoA isomerase activity by monitoring the consumption of NADH in a reaction coupled to 3-hydroxyacyl-CoA dehydrogenase.
Signaling and Metabolic Pathway
The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the pre-existing double bonds. For a fatty acid with a double bond at an odd-numbered carbon, such as linoleic acid, the pathway involves the action of enoyl-CoA isomerase. The following diagram illustrates the relevant portion of this pathway.
References
Application Notes and Protocols for Studying Enoyl-CoA Hydratase Kinetics using trans-3-Hexenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enoyl-CoA hydratase (ECH), also known as crotonase, is a crucial enzyme in the mitochondrial β-oxidation pathway of fatty acids.[1][2][3] It catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, an essential step in the breakdown of fatty acids for energy production.[1][2][4] The study of enoyl-CoA hydratase kinetics is vital for understanding fatty acid metabolism and for the development of drugs targeting metabolic disorders. This document provides detailed application notes and protocols for studying the enzyme kinetics of enoyl-CoA hydratase using trans-3-Hexenoyl-CoA as a substrate. While trans-2-enoyl-CoAs are the physiological substrates, this compound can be used as a substrate analog to investigate specific aspects of the enzyme's active site and mechanism.
Principle of the Assay
The kinetic analysis of enoyl-CoA hydratase activity can be performed by monitoring the change in absorbance resulting from the hydration of the α,β-unsaturated thioester bond of the enoyl-CoA substrate. The disappearance of the conjugated double bond leads to a decrease in absorbance at a specific wavelength (typically around 263 nm for crotonyl-CoA, and a similar wavelength is expected for hexenoyl-CoA). The initial rate of this absorbance decrease is directly proportional to the enzyme activity under saturating substrate conditions. By varying the concentration of this compound and measuring the corresponding initial reaction velocities, the key kinetic parameters—Michaelis constant (K_m) and maximum velocity (V_max)—can be determined using Michaelis-Menten kinetics.
Data Presentation
The following table summarizes representative kinetic parameters for enoyl-CoA hydratase with a short-chain substrate, crotonyl-CoA. The kinetic values for this compound would be determined experimentally using the protocols outlined below and can be tabulated in a similar manner for comparison.
| Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Source Organism |
| Crotonyl-CoA | 863 | Not Reported | Not Reported | Homo sapiens (ECHS1) |
| This compound | To be determined | To be determined | To be determined | User's choice |
Note: The provided K_m for crotonyl-CoA with human ECHS1 is an equilibrium dissociation constant (K_D) determined by surface plasmon resonance.[5] Kinetic parameters can vary depending on the specific enzyme source and assay conditions.
Mandatory Visualizations
Enzymatic Reaction of Enoyl-CoA Hydratase
Caption: Enzymatic hydration of this compound by Enoyl-CoA Hydratase.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of enoyl-CoA hydratase.
Experimental Protocols
Protocol 1: Synthesis of this compound
Since this compound is not as commonly available as other enoyl-CoA substrates, a chemo-enzymatic synthesis may be required.
Materials:
-
trans-3-Hexenoic acid
-
Coenzyme A (CoA)
-
An appropriate acyl-CoA synthetase or a chemical coupling method
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
ATP and MgCl₂ (for enzymatic synthesis)
-
Organic solvents (for chemical synthesis and purification)
-
HPLC system for purification and analysis
Procedure (Enzymatic Method):
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.
-
Add trans-3-Hexenoic acid to the mixture.
-
Initiate the reaction by adding a suitable acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature for the synthetase (e.g., 37°C).
-
Monitor the reaction progress by HPLC.
-
Purify the synthesized this compound using reversed-phase HPLC.
-
Determine the concentration of the purified product spectrophotometrically.
Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol describes a continuous spectrophotometric assay to determine the initial velocity of the enoyl-CoA hydratase reaction.
Materials:
-
Purified enoyl-CoA hydratase
-
This compound stock solution of known concentration
-
Assay buffer: 50 mM Tris-HCl, pH 7.8, containing 50 mM KCl and 20 mM MgCl₂
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading in the UV range (e.g., 263 nm)
Procedure:
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance for this compound (to be determined empirically, likely near 263 nm) and maintain the temperature at 25°C.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 5 µM to 200 µM).
-
In a 1 mL cuvette, add the assay buffer and the desired volume of the this compound dilution.
-
Equilibrate the cuvette in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding a small, fixed amount of purified enoyl-CoA hydratase to the cuvette and mix quickly by gentle inversion.
-
Immediately start monitoring the decrease in absorbance over time for 1-3 minutes. Ensure the initial phase of the reaction is linear.
-
Record the rate of change in absorbance (ΔA/min).
-
Repeat the assay for each substrate concentration, including a blank without the enzyme to account for any non-enzymatic substrate degradation.
Protocol 3: Determination of Kinetic Parameters
Procedure:
-
Calculate Initial Velocity (v₀): Convert the rate of absorbance change (ΔA/min) to the rate of substrate conversion (µmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of this compound at the monitored wavelength. The initial velocity (v₀) is then normalized to the enzyme concentration to get the specific activity (µmol/min/mg).
-
Data Plotting: Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Kinetic Parameter Calculation: Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v₀ = (V_max * [S]) / (K_m + [S]) This will provide the values for V_max and K_m.
-
Lineweaver-Burk Plot (Optional): For a visual representation, a double reciprocal plot (Lineweaver-Burk plot) can be generated by plotting 1/v₀ versus 1/[S]. The x-intercept represents -1/K_m, and the y-intercept represents 1/V_max.
-
Turnover Number (k_cat): The turnover number (k_cat) can be calculated if the molar concentration of the enzyme is known: k_cat = V_max / [E]t where [E]t is the total enzyme concentration.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to study the enzyme kinetics of enoyl-CoA hydratase using this compound. By following these detailed procedures, scientists can obtain reliable kinetic data to further elucidate the mechanism of this important enzyme and to screen for potential inhibitors or activators relevant to drug development. The use of a non-canonical substrate like this compound may also provide novel insights into the substrate specificity and catalytic mechanism of enoyl-CoA hydratase.
References
- 1. researchgate.net [researchgate.net]
- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging trans-3-Hexenoyl-CoA in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Hexenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids.[][2] Its cellular concentration and spatiotemporal dynamics are reflective of the metabolic state, particularly lipid metabolism. Dysregulation of fatty acid oxidation pathways is implicated in numerous metabolic diseases, including diabetes and obesity, making the direct observation of intermediates like this compound in living cells a critical objective for understanding disease pathology and for the development of novel therapeutics.[]
Currently, the direct visualization of this compound in live cells is hampered by the lack of specific fluorescent probes. Existing methods for metabolite detection, such as mass spectrometry, require cell lysis and do not preserve spatial or temporal information.[3] This document outlines a conceptual framework for the development and application of a novel fluorescent probe for this compound, providing hypothetical data and generalized protocols to guide researchers in this emergent area.
Proposed Probe Design and Mechanism
Given the absence of a dedicated probe, we propose a novel design strategy based on the enzymatic activity of the crotonase superfamily, which specifically recognizes enoyl-CoA substrates.[4][5][6] Enoyl-CoA hydratase (crotonase), for instance, catalyzes the hydration of the double bond in enoyl-CoA molecules.[7] A probe could be designed as a fluorogenic substrate analog of this compound that undergoes a significant change in its fluorescent properties upon enzymatic conversion by a specific crotonase.
Conceptual Probe: CrotoFluor-1
We hypothesize a probe, "CrotoFluor-1," which consists of a this compound analog linked to a quenched fluorophore. The enzymatic hydration of the double bond by cellular crotonases would induce a conformational change or cleavage event that unquenches the fluorophore, leading to a detectable fluorescent signal.
Data Presentation: Hypothetical Properties of CrotoFluor-1
The following table summarizes the projected quantitative data for the proposed CrotoFluor-1 probe, with values based on typical characteristics of metabolic fluorescent probes.[8][9]
| Property | Hypothetical Value | Notes |
| Excitation Wavelength (λex) | 488 nm | Compatible with standard argon laser lines on confocal microscopes. |
| Emission Wavelength (λem) | 515 nm | Green emission, easily detectable with standard filter sets. |
| Quantum Yield (Φ) | < 0.01 (quenched) | Ensures low background fluorescence before enzymatic activation. |
| Quantum Yield (Φ) | > 0.5 (unquenched) | A significant increase in fluorescence intensity upon reaction provides a high signal-to-noise ratio. |
| Molar Extinction Coefficient (ε) | 50,000 cm⁻¹M⁻¹ | High absorptivity for efficient excitation. |
| Specificity | High for Enoyl-CoA Hydratase | Designed to be a selective substrate for crotonase to minimize off-target reactions. |
| Cell Permeability | Yes (e.g., via esterification) | The CoA moiety is large and charged; the probe would likely require modification (e.g., as an acetoxymethyl ester) to facilitate passive diffusion across the cell membrane. |
| Cytotoxicity | Low at working concentrations | Essential for long-term live-cell imaging experiments.[10] |
| Working Concentration | 1-10 µM | A typical concentration range for small molecule fluorescent probes in cell culture. |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis, characterization, and application of a novel fluorescent probe like the proposed CrotoFluor-1.
Protocol 1: Synthesis of a Fluorogenic Crotonase Substrate
This protocol is a generalized guideline for the chemical synthesis of a quenched fluorogenic probe targeting crotonase activity. The specific chemical steps would need to be optimized based on the chosen fluorophore and quencher.
Materials:
-
trans-3-Hexenoic acid
-
Coenzyme A trilithium salt
-
A suitable fluorophore-quencher pair with appropriate linking chemistry (e.g., a FRET pair or a self-quenched dye)
-
Coupling reagents (e.g., TBTU, DIPEA)[11]
-
Anhydrous solvents (DCM, DMF)
-
Silica (B1680970) gel for column chromatography
-
Analytical instruments: NMR, Mass Spectrometry, HPLC
Procedure:
-
Activation of trans-3-Hexenoic Acid: Dissolve trans-3-Hexenoic acid in anhydrous DCM. Add a coupling agent like TBTU and a base such as DIPEA to activate the carboxylic acid.
-
Fluorophore Conjugation: React the activated hexenoic acid with the amine-functionalized fluorophore.
-
Purification: Purify the resulting fluorophore-conjugated fatty acid by silica gel column chromatography.
-
Activation for CoA Coupling: Activate the carboxyl group of the purified product again using a similar method as in step 1.
-
Coenzyme A Ligation: In a separate reaction vessel, dissolve Coenzyme A trilithium salt in an appropriate buffer. Add the activated fluorogenic fatty acid to the CoA solution to form the thioester bond.
-
Final Purification: Purify the final probe conjugate using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro Characterization of the Probe
This protocol describes the steps to validate the probe's response to the target enzyme in a controlled environment.
Materials:
-
Purified enoyl-CoA hydratase (crotonase) enzyme
-
The synthesized fluorescent probe (e.g., CrotoFluor-1)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorometer or plate reader
Procedure:
-
Prepare Probe Stock Solution: Dissolve the purified probe in DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Determine Optimal Concentration: Perform a concentration titration of the probe to find the optimal working concentration that gives a low background but a strong potential signal.
-
Enzymatic Assay:
-
In a 96-well plate or cuvette, add the reaction buffer.
-
Add the fluorescent probe to the desired final concentration (e.g., 5 µM).
-
Measure the baseline fluorescence (λex = 488 nm, λem = 515 nm).
-
Initiate the reaction by adding a known amount of purified crotonase enzyme.
-
Monitor the increase in fluorescence intensity over time.
-
-
Kinetic Analysis: Determine the initial reaction rates at various substrate (probe) concentrations to calculate kinetic parameters like Kₘ and Vₘₐₓ.
-
Specificity Test: Repeat the assay using other related enzymes (e.g., dehydrogenases, other hydratases) to ensure the probe's specificity for crotonase.
Protocol 3: Live-Cell Imaging of this compound Dynamics
This protocol provides a general workflow for loading the probe into live cells and performing fluorescence microscopy.[10]
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
The synthesized fluorescent probe
-
Fluorescence microscope (confocal recommended for spatial resolution)
-
Live-cell imaging chamber to maintain temperature (37°C) and CO₂ (5%)
Procedure:
-
Cell Culture: Plate cells at an appropriate density on glass-bottom dishes 24-48 hours before the experiment to achieve 60-80% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the probe stock solution in serum-free medium to the final working concentration (e.g., 5 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Wash: Remove the loading solution and wash the cells two to three times with warm PBS or imaging medium to remove any extracellular probe.
-
Imaging:
-
Place the dish on the microscope stage within the live-cell imaging chamber.
-
Acquire images using the appropriate filter set (e.g., excitation at 488 nm, emission at 500-550 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.[10]
-
-
Data Acquisition and Analysis:
-
Acquire a baseline image.
-
To study metabolic dynamics, treat the cells with relevant stimuli (e.g., fatty acids to increase flux through β-oxidation, or an inhibitor of crotonase) and acquire a time-lapse series of images.
-
Quantify the changes in fluorescence intensity within defined regions of interest (ROIs) over time using image analysis software.
-
Visualizations
Signaling Pathway
Caption: Metabolic pathway showing the role of this compound in fatty acid β-oxidation.
Experimental Workflow
Caption: Experimental workflow for live-cell imaging using a fluorescent probe.
Probe Activation Mechanism
Caption: Proposed mechanism of action for the CrotoFluor-1 fluorescent probe.
References
- 2. CHEBI:84790 [ebi.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Crotonase family - Wikipedia [en.wikipedia.org]
- 5. The crotonase superfamily: divergently related enzymes that catalyze different reactions involving acyl coenzyme a thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and structures of crotonase superfamily enzymes--how nature controls enolate and oxyanion reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. rsc.org [rsc.org]
Application Notes & Protocols: Generation of trans-3-Hexenoyl-CoA for Use as an Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-3-Hexenoyl-CoA is an intermediate in the β-oxidation of certain unsaturated fatty acids. Its availability as a high-purity analytical standard is crucial for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and as an internal standard in mass spectrometry-based quantitative metabolomics. These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, as well as methods for its purification and characterization.
Protocols for the Synthesis of this compound
Two primary methods for the synthesis of this compound are presented: a chemical synthesis approach using carbonyldiimidazole (CDI) activation of trans-3-hexenoic acid, and an enzymatic approach utilizing an acyl-CoA synthetase.
Protocol 1: Chemical Synthesis via Carbonyldiimidazole (CDI) Activation
This method involves the activation of the carboxylic acid group of trans-3-hexenoic acid with CDI, followed by reaction with Coenzyme A (CoA).
Materials:
-
trans-3-Hexenoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA)
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
High-purity water (Milli-Q or equivalent)
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with a C18 column
Experimental Protocol:
-
Activation of trans-3-Hexenoic Acid:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 10 mg of trans-3-hexenoic acid in 2 mL of anhydrous THF.
-
Add 1.2 equivalents of CDI (e.g., 17 mg) to the solution and stir at room temperature for 1 hour. The reaction progress can be monitored by the evolution of CO2 gas.
-
-
Synthesis of this compound:
-
In a separate flask, dissolve 25 mg of Coenzyme A, trilithium salt, in 2 mL of 5% sodium bicarbonate solution.
-
Slowly add the activated trans-3-hexenoic acid solution (from step 1) to the CoA solution with vigorous stirring.
-
Maintain the pH of the reaction mixture at 7.5-8.0 by adding small aliquots of triethylamine as needed.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by HPLC.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate to remove unreacted fatty acid and other organic impurities.
-
The aqueous phase containing the this compound is then subjected to solid-phase extraction.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by high-purity water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the this compound with a step gradient of methanol in water (e.g., 25%, 50%, 75%, 100% methanol).
-
Collect fractions and analyze by HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Protocol 2: Enzymatic Synthesis using Acyl-CoA Synthetase
This method utilizes an acyl-CoA synthetase to catalyze the formation of this compound from trans-3-hexenoic acid, ATP, and CoA.[1]
Materials:
-
trans-3-Hexenoic acid
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a recombinant source)
-
Coenzyme A, trilithium salt
-
Adenosine (B11128) triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
High-purity water
Experimental Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM trans-3-hexenoic acid
-
1 mM DTT
-
5-10 units of Acyl-CoA Synthetase
-
-
Ensure all components are thoroughly mixed.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the this compound peak and the consumption of CoA.
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation of the enzyme (e.g., 95°C for 5 minutes).
-
Centrifuge the mixture to pellet the denatured protein.
-
The supernatant can be directly used for analytical purposes or further purified by HPLC.
-
For purification, inject the supernatant onto a semi-preparative C18 HPLC column and collect the fraction corresponding to the this compound peak.
-
Lyophilize the collected fraction to obtain the purified product.
-
Data Presentation
| Parameter | Chemical Synthesis (CDI Method) | Enzymatic Synthesis | Reference |
| Starting Material | trans-3-Hexenoic acid | trans-3-Hexenoic acid | N/A |
| Typical Yield | 60-80% | >90% (based on limiting substrate) | [2][3] |
| Purity (Post-HPLC) | >98% | >99% | [4] |
| Reaction Time | 4-6 hours | 1-2 hours | N/A |
| Key Reagents | CDI, CoASH, Organic Solvents | Acyl-CoA Synthetase, ATP, CoASH | [1] |
| Scalability | Easily scalable | Scalable, enzyme cost is a factor | N/A |
| Byproducts | Imidazole, unreacted starting materials | AMP, Pyrophosphate, denatured enzyme | N/A |
Characterization of this compound
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity as an analytical standard.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Expected Retention Time: The retention time will be specific to the HPLC system and exact conditions but will be shorter than that of longer-chain acyl-CoAs.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected [M+H]⁺: m/z 850.2.
-
Key Fragmentation Ions: The MS/MS spectrum will show characteristic fragments of the CoA moiety, such as the phosphopantetheine fragment and the adenosine diphosphate (B83284) fragment. The acyl chain may also produce specific fragments.
Visualizations
Experimental Workflow: Chemical Synthesis of this compound
Caption: Chemical synthesis workflow for this compound.
Metabolic Pathway: β-Oxidation of an Unsaturated Fatty Acid
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Ligand Interactions with trans-3-Hexenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-3-Hexenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids. Understanding its interactions with various enzymes is crucial for elucidating metabolic pathways and for the development of therapeutics targeting fatty acid metabolism. These application notes provide a comprehensive guide to studying the interactions between proteins and this compound, incorporating detailed experimental protocols and data presentation formats.
Data Presentation: Quantitative Analysis of Protein-Ligand Interactions
A systematic presentation of quantitative data is essential for comparing the binding affinities and kinetics of this compound with its interacting proteins. Below is a table summarizing the types of data that should be collected and a hypothetical example based on available literature for related molecules.
Table 1: Quantitative Data for Protein Interactions with Acyl-CoA Molecules
| Protein | Ligand | Technique | Binding Affinity (Kd) | Kinetic Parameters (Km) | Catalytic Rate (kcat) | Thermodynamic Parameters (ΔH, ΔS) | Reference |
| Yeast Enoyl-CoA Isomerase | This compound | Spectrophotometric Assay | Not Reported | Not Reported | 11 units/mg | Not Reported | [1] |
| Human Mitochondrial Enoyl-CoA Isomerase | Octanoyl-CoA (analog) | X-ray Crystallography | - | - | - | - | [2] |
| Acyl-CoA-Binding Protein (ACBP) | Long-chain acyl-CoA esters | Isothermal Titration Calorimetry | High Affinity (nM range) | - | - | Reported | [3][4][5] |
| Medium Chain Acyl-CoA Dehydrogenase (MCAD) | Octenoyl-CoA | Isothermal Titration Calorimetry | -8.75 kcal/mol (ΔG) | - | - | ΔH = -10.3 kcal/mol, ΔS = -5.3 cal mol-1 K-1 | [6] |
Note: Specific quantitative binding data for this compound is limited in the current literature. The data for related molecules are provided for comparative purposes.
Signaling and Metabolic Pathways
This compound is an intermediate in the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. The pathway involves the enzyme enoyl-CoA isomerase, which converts the trans-3 double bond to a trans-2 double bond, allowing the molecule to re-enter the conventional β-oxidation spiral.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[3][6][7][8]
Workflow:
Protocol:
-
Protein Preparation:
-
Express and purify the target protein to >95% homogeneity.
-
Dialyze the protein extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).
-
-
Ligand Preparation:
-
Dissolve this compound in the final dialysis buffer to the desired stock concentration.
-
Ensure the pH of the ligand solution matches the protein solution.
-
-
ITC Experiment:
-
Degas both protein and ligand solutions immediately before the experiment.
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the corrected data to an appropriate binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RT * ln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution flows over an immobilized protein.
Protocol:
-
Protein Immobilization:
-
Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
SPR Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer).
-
Inject the different concentrations of the ligand over the immobilized protein surface and a reference flow cell (without immobilized protein).
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental data to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as koff/kon.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution three-dimensional structure of a protein in complex with its ligand, offering detailed insights into the binding mode and specific molecular interactions.
Workflow:
Protocol:
-
Protein Crystallization:
-
Screen for crystallization conditions for the purified protein using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Ligand Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound and incubate for a defined period.
-
Co-crystallization: Add this compound to the protein solution before setting up the crystallization trials.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
-
Structure Determination and Refinement:
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Build the atomic model of the protein-ligand complex into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
Enzyme Assays
Enzyme assays are essential for determining the kinetic parameters of enzymes that utilize this compound as a substrate.
Protocol for Enoyl-CoA Isomerase Activity:
This protocol is based on the spectrophotometric assay for enoyl-CoA isomerase.[1]
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
The reaction mixture should contain the purified enoyl-CoA isomerase, and the substrate, this compound.
-
-
Assay Procedure:
-
The conversion of trans-3-enoyl-CoA to trans-2-enoyl-CoA can be coupled to the subsequent reaction catalyzed by enoyl-CoA hydratase, which hydrates the trans-2 double bond.
-
The activity of enoyl-CoA hydratase can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA chromophore.
-
Alternatively, the formation of the product can be monitored by HPLC or mass spectrometry.
-
-
Data Analysis:
-
Determine the initial reaction velocities at various substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate the kcat from the Vmax and the enzyme concentration.
-
Conclusion
The study of protein interactions with this compound is fundamental to understanding fatty acid metabolism. The protocols and guidelines presented here provide a framework for researchers to quantitatively and structurally characterize these interactions, paving the way for new discoveries in metabolic research and drug development. While specific quantitative data for this compound is still emerging, the application of these well-established techniques will undoubtedly contribute to a more complete understanding of its biological roles.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The 1.3 A crystal structure of human mitochondrial Delta3-Delta2-enoyl-CoA isomerase shows a novel mode of binding for the fatty acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration microcalorimetric studies for the binding of octenoyl-CoA to medium chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
Application Note: Metabolomic Profiling of Acyl-CoAs Including trans-3-Hexenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and amino acid catabolism.[1][2][3] Their role as acyl group carriers makes them critical for energy production, lipid synthesis, and post-translational modifications.[4] The ability to accurately profile a wide range of acyl-CoAs provides valuable insights into cellular metabolism and can aid in the discovery of biomarkers for various diseases. This application note provides a detailed protocol for the metabolomic profiling of acyl-CoAs, with special consideration for the analysis of trans-3-Hexenoyl-CoA, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Overview
The accurate quantification of acyl-CoAs is most effectively achieved using LC-MS/MS due to its high sensitivity and specificity.[5][6][7] The overall workflow for acyl-CoA profiling involves sample homogenization, protein precipitation and extraction of acyl-CoAs, followed by chromatographic separation and detection by mass spectrometry.
A generalized workflow for the analysis of acyl-CoA extracts is presented below:
Caption: A general workflow for the extraction and analysis of acyl-CoAs.
Detailed Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues or Cells
This protocol is a rapid and effective method for a broad range of acyl-CoAs.
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Homogenizer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).[6]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[6]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[6]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[6]
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
This protocol is beneficial for reducing matrix effects in the LC-MS/MS analysis.[6]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Sample homogenization buffer
-
Aqueous buffer and organic solvents for washing and elution
Procedure:
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.[6]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[6]
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[6]
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[6]
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[6]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[6]
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode is generally preferred for efficient ionization of acyl-CoAs.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[8]
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da.[7] The precursor ion (Q1) is the m/z of the specific acyl-CoA, and the product ion (Q3) is a common fragment.
The logical relationship for setting up MRM transitions is depicted below:
Caption: Logic for MRM-based quantification of acyl-CoAs.
Analysis of this compound
While the above protocols are suitable for a general acyl-CoA profile, specific considerations are needed for this compound.
-
Chemical Properties: this compound is a medium-chain fatty acyl-CoA.[9] Its structure contains a trans double bond between the third and fourth carbons of the hexenoyl chain.
-
Chromatographic Behavior: As a medium-chain acyl-CoA, it is expected to elute from a C18 column at a moderate retention time, between short-chain and long-chain acyl-CoAs. The exact retention time will need to be determined empirically using a standard.
-
MS/MS Parameters:
-
Precursor Ion (Q1): The molecular weight of this compound is 863.7 g/mol .[9] The [M+H]+ ion would be at m/z 864.7.
-
Product Ion (Q3): Based on the characteristic fragmentation of acyl-CoAs, a neutral loss of 507 Da is expected.[7] Therefore, a prominent product ion would be anticipated at m/z 357.7. Additional product ions may be identified through infusion of a pure standard.
-
Quantitative Data
The following table summarizes typical limits of detection (LOD) for various acyl-CoAs using LC-MS/MS, providing a benchmark for expected sensitivity.
| Acyl-CoA Species | Typical Limit of Detection (LOD) |
| Acetyl-CoA | nM to sub-nM range |
| Propionyl-CoA | nM to sub-nM range |
| Butyryl-CoA | nM to sub-nM range |
| Palmitoyl-CoA | nM to sub-nM range |
| (Data synthesized from multiple sources indicating high sensitivity of LC-MS/MS methods)[5][7] |
Summary
This application note provides a comprehensive guide for the metabolomic profiling of acyl-CoAs, including the less commonly studied this compound. By following the detailed extraction and LC-MS/MS protocols, researchers can achieve sensitive and specific quantification of a wide range of acyl-CoA species, enabling a deeper understanding of cellular metabolism in health and disease. The provided workflows and theoretical considerations for this compound offer a solid foundation for its inclusion in targeted metabolomic studies.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C27H44N7O17P3S | CID 90659882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in trans-3-Hexenoyl-CoA synthesis"
Welcome to the technical support center for the synthesis of trans-3-Hexenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The primary starting materials are trans-3-hexenoic acid and Coenzyme A (CoA). The quality and purity of these reagents are critical for achieving a high yield of the final product.
Q2: What are the main challenges in synthesizing this compound?
The primary challenges include:
-
Low Yield: This can be caused by incomplete reactions, side reactions, or degradation of the product.
-
Isomerization: The trans-3 double bond can migrate to the trans-2 position, which is the thermodynamically more stable isomer. This isomerization is a significant cause of reduced yield of the desired product.
-
Hydrolysis: The thioester bond in this compound is susceptible to hydrolysis, especially under non-optimal pH conditions or in the presence of nucleophiles.
Q3: How can I purify the final this compound product?
High-Performance Liquid Chromatography (HPLC) is the most common method for purifying acyl-CoA compounds. A C18 reverse-phase column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium phosphate) and an organic solvent like acetonitrile (B52724) or methanol.[1][2][3]
Q4: How should I store this compound to ensure its stability?
This compound sodium salt should be stored as a solid at -20°C or below, under desiccated conditions.[] Solutions should be freshly prepared and used immediately if possible. If storage of solutions is necessary, they should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides for Low Yield
Low yield is a frequent issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving the root cause.
Issue 1: Low Product Yield with Significant Unreacted Starting Material
This issue suggests that the reaction has not gone to completion.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Activation of Carboxylic Acid | Ensure the activating agent (e.g., ethyl chloroformate for the mixed anhydride (B1165640) method, or carbonyldiimidazole (CDI) for the CDI method) is fresh and used in the correct stoichiometric ratio. Perform the activation step under anhydrous conditions to prevent hydrolysis of the activating agent. | Increased formation of the activated intermediate, leading to higher conversion to the final product. |
| Poor Quality of Coenzyme A | Use high-purity Coenzyme A from a reputable supplier. Ensure it has been stored correctly to prevent degradation. | Improved reaction efficiency and higher yield of the desired product. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. The activation step is often performed at a low temperature (e.g., -15°C to 0°C) to minimize side reactions, while the coupling with CoA may proceed at room temperature. | Reduced side reactions and increased formation of the target molecule. |
| Incorrect pH of the Reaction Mixture | The coupling reaction with CoA is typically performed in a buffered solution (e.g., sodium bicarbonate) to maintain a slightly alkaline pH (around 8.0-8.5). This ensures the thiol group of CoA is sufficiently nucleophilic. | Enhanced nucleophilicity of the CoA thiol group, promoting a more efficient reaction. |
Issue 2: Low Yield of this compound with Presence of Isomeric Impurities
The presence of other isomers, primarily trans-2-Hexenoyl-CoA, indicates that isomerization is occurring during the reaction or workup.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Prolonged Reaction Times or High Temperatures | Minimize reaction times and maintain the recommended temperature profile. Isomerization can be catalyzed by heat. | Reduced opportunity for the double bond to migrate, preserving the trans-3 isomer. |
| Presence of Acidic or Basic Impurities | Ensure all reagents and solvents are free from acidic or basic contaminants that can catalyze isomerization. The use of a buffered system during the reaction is crucial. | A more controlled reaction environment that minimizes unwanted side reactions, including isomerization. |
| Purification Conditions | During purification by HPLC, maintain the pH of the mobile phase in the neutral to slightly acidic range (pH 6-7) to minimize on-column isomerization. | Improved purity of the isolated this compound. |
Experimental Protocols
Chemical Synthesis of this compound via the Mixed Anhydride Method
This method involves the activation of trans-3-hexenoic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.
Materials:
-
trans-3-Hexenoic Acid
-
Triethylamine (B128534) (TEA)
-
Ethyl Chloroformate
-
Coenzyme A (free acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Bicarbonate Solution (0.5 M)
-
HPLC-grade water, acetonitrile, and relevant buffers
Procedure:
-
Activation of trans-3-Hexenoic Acid:
-
Dissolve trans-3-hexenoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to -15°C in an ice-salt bath.
-
Add triethylamine (1.1 equivalents) and stir for 5 minutes.
-
Slowly add ethyl chloroformate (1.1 equivalents) and stir the reaction mixture at -15°C for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold 0.5 M sodium bicarbonate solution.
-
Slowly add the CoA solution to the mixed anhydride mixture with vigorous stirring, while maintaining the temperature at or below 0°C.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding an equal volume of cold water.
-
Remove the THF under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove unreacted starting materials and byproducts.
-
Purify the aqueous layer containing this compound by preparative HPLC.
-
Analytical Characterization
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Phosphate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Expected Retention Time: The retention time will vary depending on the specific column and conditions, but this compound is expected to elute as a distinct peak. Isomers may have slightly different retention times.[5]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive or negative ion mode can be used.
-
Expected Mass: The exact mass of the protonated molecule [M+H]+ or deprotonated molecule [M-H]- of this compound (C27H44N7O17P3S) should be observed. Characteristic fragment ions corresponding to the CoA moiety can also be monitored.[6][7][8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to confirm the structure, particularly the presence and configuration of the trans double bond. The signals for the vinyl protons of the trans-3-hexenoyl group are expected in the range of 5.5-5.7 ppm.[9]
-
Visualizing the Process
Synthesis Pathway
Caption: Chemical synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Isomerization of this compound
Caption: Isomerization to the trans-2 isomer.
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-3-Hexenoic acid(1577-18-0) 1H NMR [m.chemicalbook.com]
"preventing degradation of trans-3-Hexenoyl-CoA during sample preparation"
Technical Support Center: Preventing Degradation of trans-3-Hexenoyl-CoA
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the degradation of this compound during sample preparation. Accurate quantification of this and other acyl-CoA species is critical for metabolic research, and its inherent instability presents a significant analytical challenge.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is a medium-chain monounsaturated fatty acyl-CoA, an intermediate in fatty acid metabolism.[1] Like all acyl-CoAs, its stability is compromised by the high-energy thioester bond that links the fatty acid to the Coenzyme A (CoA) molecule. This bond is susceptible to both chemical and enzymatic hydrolysis, which breaks the molecule into free Coenzyme A and trans-3-hexenoic acid.[2] This degradation is thermodynamically favorable and can occur rapidly if not properly controlled.[2]
Q2: What are the primary causes of degradation during sample preparation?
The degradation of this compound is primarily caused by three factors:
-
Enzymatic Hydrolysis: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that actively hydrolyze acyl-CoAs.[3] Unless enzymatic activity is stopped immediately upon sample collection, these enzymes will rapidly degrade the target analyte.
-
Chemical Hydrolysis (pH-dependent): The thioester bond is prone to hydrolysis in aqueous solutions, a process that is significantly accelerated in alkaline (high pH) and strongly acidic conditions.[2]
-
Thermal Degradation: Higher temperatures increase the rate of both enzymatic and chemical hydrolysis. Maintaining cold conditions throughout the sample preparation process is crucial.[4][5]
Q3: What is the ideal pH and temperature for handling samples?
To ensure stability, samples should be maintained at a neutral or slightly acidic pH, typically between 6.0 and 7.5.[6] Strongly alkaline conditions must be avoided. All steps of the sample preparation, from collection to extraction, should be performed on ice or at 4°C to minimize thermal degradation. For long-term storage, frozen conditions (-80°C) are required.[2]
Q4: How should I store my samples and extracts to maximize stability?
-
Initial Samples: Flash-freeze tissues or cell pellets in liquid nitrogen immediately after collection and store them at -80°C until extraction.
-
Extracts: The most effective strategy for long-term stability is to evaporate the organic solvent from the final extract and store the resulting dry pellet at -80°C. Reconstitute the pellet in a suitable solvent immediately before analysis.[7] Storing acyl-CoAs in aqueous solutions, even when frozen, can lead to degradation over time.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of this compound | Ineffective Enzyme Quenching: Endogenous thioesterases degraded the analyte before or during extraction.[3] | Immediately flash-freeze the sample in liquid nitrogen upon collection. Homogenize the frozen sample directly in an ice-cold extraction solvent containing a protein precipitating agent (e.g., 80% methanol (B129727) or an acidic solution) to rapidly denature enzymes.[2][8] |
| Chemical Hydrolysis: The pH of the extraction or reconstitution buffer was too high (alkaline).[2] | Ensure all buffers are at a neutral or slightly acidic pH (e.g., ammonium (B1175870) acetate (B1210297) at pH 6.8-7.0). Avoid buffers with a pH > 8.0. | |
| Inefficient Extraction: The chosen solvent is not optimal for medium-chain acyl-CoAs. | Use a validated extraction method. A common approach is protein precipitation with ice-cold 80% methanol or a mixture of acetonitrile (B52724) and isopropanol.[9][10] | |
| High variability between replicate samples | Inconsistent Handling: Variations in the time between sample collection, quenching, and extraction. | Standardize the entire workflow. Keep all samples on ice at all times and process them in a consistent and timely manner. |
| Degradation in Autosampler: The analyte is degrading in the reconstitution solvent while waiting for injection. | Perform a stability test of your standards in the chosen reconstitution solvent at the autosampler's temperature over your typical run time. Methanol has been shown to provide good stability for many acyl-CoAs.[2] If degradation is observed, consider using a different solvent or reducing the time samples spend in the autosampler. |
Data Presentation & Protocols
Table 1: Relative Stability of Acyl-CoAs in Common Solvents for LC-MS Analysis
This table summarizes findings on the stability of acyl-CoAs in various solvents commonly used for sample reconstitution prior to LC-MS analysis. Stability was assessed over 24 hours at 4°C.
| Reconstitution Solvent | Relative Stability | Key Observations | Reference |
| Methanol | High | Generally provides the best stability for a broad range of acyl-CoAs over time. | [2] |
| 50% Methanol / 50 mM Ammonium Acetate (pH 7.0) | Good | Offers good stability and is a suitable alternative to pure methanol. | [2] |
| Water or Ammonium Acetate Buffer (pH 7.0) | Moderate to Low | Significant degradation observed, especially for longer-chain acyl-CoAs. Not recommended for extended periods. | [2] |
| 50% Methanol / 50 mM Ammonium Acetate (pH 3.5) | Moderate | While acidic pH can prevent some hydrolysis, stability was not superior to neutral pH or pure methanol in tested scenarios. | [2] |
Note: The stability of individual acyl-CoA species can vary. It is always recommended to perform a stability test for your specific analyte of interest in your chosen solvent.
Experimental Protocol: Acyl-CoA Extraction from Cultured Cells
This protocol is a generalized method for extracting acyl-CoAs from adherent or suspension cells, focusing on rapid inactivation of enzymes and maintaining analyte stability.[2]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (e.g., C17:0-CoA) in methanol
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells: Aspirate the culture medium, wash the monolayer twice with ice-cold PBS, and place the dish on ice.
-
For suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.
-
-
Metabolism Quenching & Lysis:
-
Add 1 mL of ice-cold methanol (pre-chilled to -80°C if possible) containing your internal standard directly to the washed cells.
-
For adherent cells, scrape them immediately. For suspension cells, vortex the pellet vigorously in the methanol.
-
Incubate the lysate at -80°C for at least 15 minutes to ensure complete protein precipitation and enzyme inactivation.
-
-
Supernatant Collection:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Solvent Evaporation:
-
Add 0.5 mL of acetonitrile to the supernatant to facilitate evaporation.
-
Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat.
-
-
Storage and Reconstitution:
-
Store the dried pellet at -80°C until analysis.
-
Immediately before LC-MS/MS analysis, reconstitute the pellet in a small, precise volume (e.g., 100 µL) of a suitable solvent (see Table 1, methanol is often preferred). Vortex thoroughly and centrifuge to pellet any insoluble debris. Transfer the clear supernatant to an autosampler vial.
-
Visual Guides
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for acyl-CoA sample preparation.
References
- 1. This compound | C27H44N7O17P3S | CID 90659882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS for Unsaturated Acyl-CoA Analysis
Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of unsaturated acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing unsaturated acyl-CoAs?
A1: Positive ion electrospray ionization (ESI) mode is generally recommended for the analysis of unsaturated acyl-CoAs as it has been shown to be more sensitive than negative ion mode.[1][2] For instance, studies have demonstrated that positive ion mode can be approximately three-fold more sensitive for detecting species like C16:0-, C18:1-, and C24:1-CoA.[1][2]
Q2: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS?
A2: In positive ion mode, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[3][4][5] This fragmentation pattern is a reliable indicator for identifying acyl-CoA species.[4][5] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[4]
Q3: How can I improve the chromatographic separation of different acyl-CoA species?
A3: Effective chromatographic separation is crucial to minimize ion suppression from co-eluting compounds.[3] Reversed-phase chromatography with a C8 or C18 column is commonly used.[3][4][6] Utilizing a gradient elution with a mobile phase consisting of an aqueous component with an ammonium (B1175870) salt (e.g., ammonium acetate (B1210297) or ammonium hydroxide) and an organic component like acetonitrile (B52724) is a standard approach.[3][6] The retention time of acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause:
-
Column Contamination: Buildup of biological materials from repeated injections of tissue or cell extracts can lead to distorted peak shapes.[7]
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.
-
Inappropriate Injection Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting and broadening.[8]
Solutions:
-
Column Washing: Incorporate a column wash step in your LC method using a strong solvent to remove contaminants.[7]
-
Guard Column: Use a guard column to protect the analytical column from contamination.[3][9]
-
Mobile Phase Additives: Adding a buffer to the mobile phase can help to block active sites on the silica (B1680970) surface of the column and reduce peak tailing.[10]
-
Optimize Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[10]
Issue 2: Low Signal Intensity or High Signal Variability
Possible Cause:
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.[3][11] This is a significant challenge in LC-MS analysis of complex biological samples.
-
Acyl-CoA Instability: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[3][6]
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.
Solutions:
-
Improve Chromatographic Resolution: Optimize the LC gradient to better separate the analytes of interest from matrix components.[3]
-
Sample Preparation: Implement a solid-phase extraction (SPE) step to purify acyl-CoAs and remove interfering substances.[12] However, be aware that SPE can lead to the loss of more hydrophilic species.[12]
-
Internal Standards: Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in extraction efficiency.[7] Heptadecanoyl-CoA (C17:0-CoA) is often used as an internal standard for long-chain acyl-CoA analysis.[6]
-
Optimize MS Parameters: Infuse a standard solution of your target acyl-CoAs directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal response.[3][6]
-
Proper Sample Handling: Perform extractions at low temperatures and in appropriate buffers (e.g., pH 4.9) to minimize degradation.[6] Reconstitute dried samples in a suitable solvent like methanol (B129727).[3]
Issue 3: Retention Time Shifts
Possible Cause:
-
Column Degradation: Changes in the stationary phase over time can lead to shifts in retention.
-
Mobile Phase Inconsistency: Improperly prepared or degraded mobile phases can affect retention times.[10]
-
System Leaks or Blockages: Fluctuations in system pressure can alter the flow rate and, consequently, retention times.[9]
Solutions:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Fresh Mobile Phase: Prepare fresh mobile phases regularly to avoid degradation.[10]
-
System Maintenance: Regularly check for leaks and monitor system pressure to ensure consistent flow.[8][9]
Experimental Protocols & Data
Sample Extraction Protocol for Unsaturated Acyl-CoAs from Cultured Cells
This protocol is adapted from a method for extracting acyl-CoAs from cell cultures for LC-MS/MS analysis.[3]
-
Wash cells with phosphate-buffered saline (PBS) twice.
-
Add 2 mL of cold methanol and 15 µL of a 10 µM internal standard solution (e.g., 15:0 CoA).
-
Incubate at -80 °C for 15 minutes.
-
Scrape the cell lysate from the plate and centrifuge at 15,000 x g at 5 °C for 5 minutes.
-
Transfer the supernatant to a glass tube, add 1 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator.
-
Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 5 °C for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Typical LC-MS Parameters
The following tables summarize typical parameters for the analysis of unsaturated acyl-CoAs.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | C18 or C8 reversed-phase (e.g., 100 x 2.1 mm, 3.5 µm) | [3][4][6] |
| Mobile Phase A | 10-15 mM Ammonium Acetate or Hydroxide in Water | [3][6] |
| Mobile Phase B | Acetonitrile | [3][6] |
| Flow Rate | 0.2 - 0.4 mL/min | [3][6] |
| Column Temperature | 32 - 42 °C | [3][4] |
| Injection Volume | 30 µL | [3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][3][6] |
| Capillary Voltage | 3.20 kV | [3] |
| Cone Voltage | 45 V | [3] |
| Desolvation Temp. | 500 °C | [3] |
| Source Temperature | 120 °C | [3] |
| Collision Gas | Argon | [3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [3] |
Table 3: Example MRM Transitions for Unsaturated Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oleoyl-CoA (C18:1) | 1034.6 | 527.6 | 45 |
| Linoleoyl-CoA (C18:2) | 1032.6 | 525.6 | 45 |
| Arachidonoyl-CoA (C20:4) | 1056.6 | 549.6 | 45 |
Note: Optimal collision energies may vary between instruments and should be determined empirically.
Visual Workflows
Caption: Workflow for Unsaturated Acyl-CoA Analysis.
Caption: Troubleshooting Logic for Poor LC-MS Signal.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enzymatic Assays with Acyl-CoA Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences in enzymatic assays that utilize acyl-CoA substrates.
Frequently Asked Questions (FAQs)
Q1: Why are enzymatic assays involving acyl-CoA substrates particularly susceptible to interference?
A1: Assays with acyl-CoA substrates are prone to interference for several key reasons. Firstly, the coenzyme A (CoA) moiety contains a free thiol group, which is highly reactive and can be targeted by electrophilic compounds, leading to non-specific inhibition. Secondly, long-chain acyl-CoAs are amphipathic molecules that can form micelles, which may alter enzyme kinetics and sequester other reaction components. Lastly, acyl-CoA substrates can be unstable in aqueous solutions, undergoing hydrolysis that can lead to high background signals or a reduction in the available substrate.
Q2: What are Pan-Assay Interference Compounds (PAINS) and how do they affect my assay?
A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hitters or false positives in high-throughput screening (HTS) campaigns. They often interfere with assay readouts through various mechanisms unrelated to specific enzyme inhibition. Common mechanisms include chemical reactivity (particularly with thiols), compound aggregation, and interference with detection methods (e.g., fluorescence quenching or absorbance).[1] It is crucial to identify and eliminate PAINS early in the drug discovery process to avoid wasting resources on irrelevant compounds.
Q3: My acyl-CoA substrate appears to be degrading during my experiment. How can I minimize this?
A3: Acyl-CoA substrates are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH. To minimize degradation, it is recommended to prepare acyl-CoA solutions fresh for each experiment. If storage is necessary, snap-freeze aliquots in liquid nitrogen and store them at -80°C for no longer than one week. When in use, keep the solutions on ice. It is also advisable to run a "no-enzyme" control to quantify the rate of non-enzymatic hydrolysis under your specific assay conditions.
Q4: I am observing a high background signal in my assay. What are the likely causes?
A4: A high background signal can stem from several sources. One common cause is the spontaneous hydrolysis of the acyl-CoA substrate, which releases free CoA. If your detection method is sensitive to free thiols, this will result in a signal that is independent of enzyme activity. Another possibility is the presence of colored or fluorescent compounds in your sample that interfere with the detection wavelength. Running proper controls, such as a "no-substrate" control and a "buffer-only" control, can help identify the source of the high background.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your enzymatic assays with acyl-CoA substrates.
Problem 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Inhibition by Thiol-Reactive Compounds | Perform a DTT compatibility test. | Many compounds can react with the free thiol on CoA, leading to apparent inhibition. Including a reducing agent like dithiothreitol (B142953) (DTT) in your assay buffer can mitigate this. A significant increase in enzyme activity in the presence of DTT suggests interference from thiol-reactive compounds.[2] |
| Promiscuous Inhibition by Compound Aggregation | Conduct a detergent counter-screen. | Test compounds may form aggregates that non-specifically inhibit the enzyme.[1] This can be identified by a significant rightward shift in the IC50 value when the assay is performed in the presence of a non-ionic detergent like Triton X-100. |
| Degraded Acyl-CoA Substrate | Verify substrate integrity. | Prepare fresh substrate and compare its performance to your existing stock. Consider quantifying the concentration of your acyl-CoA solution before use. |
| Sub-optimal Assay Conditions | Optimize pH and temperature. | Ensure your assay buffer is at the optimal pH for your enzyme and that the incubation temperature is appropriate. Most enzymatic assays perform best at room temperature unless otherwise specified. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Pipetting Inaccuracies | Use a master mix and calibrated pipettes. | To minimize pipetting errors, especially with small volumes, prepare a master mix containing all common reagents. Ensure your pipettes are properly calibrated. |
| Incomplete Reagent Mixing | Gently vortex or mix all solutions before use. | Ensure all components, especially thawed reagents, are thoroughly mixed to ensure homogeneity. |
| Edge Effects in Microplates | Use a plate sealer and proper incubation. | Evaporation from the outer wells of a microplate can concentrate reagents and lead to variability. Use a plate sealer during incubations and consider not using the outermost wells for critical experiments. |
Quantitative Data Summary
The following tables provide quantitative data to help you assess the potential for interference in your assays.
Table 1: Effect of DTT on the IC50 Values of Thiol-Reactive Compounds
This table illustrates the expected shift in IC50 values for thiol-reactive inhibitors when a reducing agent is included in the assay. A significant increase in the IC50 value is indicative of thiol-reactivity.
| Compound Type | IC50 without DTT | IC50 with 1 mM DTT | Fold Shift (IC50 with DTT / IC50 without DTT) |
| Non-Thiol-Reactive Inhibitor | 1 µM | 1.2 µM | ~1 |
| Moderately Thiol-Reactive Inhibitor | 2 µM | 25 µM | >10 |
| Highly Thiol-Reactive Inhibitor | 0.5 µM | >100 µM | >200 |
| Data is illustrative and based on principles described in the literature.[2][3] |
Table 2: Identifying Promiscuous Aggregate-Based Inhibitors with Detergents
A significant increase in the IC50 value in the presence of a detergent like Triton X-100 is a key indicator of an aggregate-based inhibitor.
| Compound | IC50 without 0.01% Triton X-100 | IC50 with 0.01% Triton X-100 | Fold Shift | Interpretation |
| Compound A (Specific Inhibitor) | 5 µM | 6 µM | 1.2 | Not an aggregator |
| Compound B (Promiscuous Aggregator) | 2 µM | 50 µM | 25 | Likely an aggregator |
| Compound C (Promiscuous Aggregator) | 10 µM | >200 µM | >20 | Likely an aggregator |
| Data is representative of typical results seen in detergent counter-screens. |
Experimental Protocols
Protocol 1: DTT Compatibility and Interference Test
Objective: To determine if a test compound is a thiol-reactive inhibitor.
Materials:
-
Enzyme and acyl-CoA substrate
-
Assay buffer
-
Test compound
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Assay plate and plate reader
Procedure:
-
Prepare two sets of serial dilutions of your test compound in the assay plate.
-
Prepare two versions of your assay buffer: one without DTT and one with a final concentration of 1-5 mM DTT.
-
To the first set of compound dilutions, add the assay buffer without DTT.
-
To the second set of compound dilutions, add the assay buffer containing DTT.
-
Add the enzyme to all wells and pre-incubate for a specified time (e.g., 15 minutes) at the appropriate temperature.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the reaction progress using your detection method.
-
Calculate the IC50 value for the test compound in the presence and absence of DTT.
Interpretation: A significant increase (typically >3-fold) in the IC50 value in the presence of DTT suggests that the compound's inhibitory activity is at least partially due to its reactivity with thiols.[2][3]
Protocol 2: Detergent Counter-Screen for Aggregate-Based Inhibition
Objective: To determine if a test compound is a promiscuous inhibitor that acts through aggregation.
Materials:
-
Enzyme and acyl-CoA substrate
-
Assay buffer
-
Test compound
-
Non-ionic detergent stock solution (e.g., 1% Triton X-100)
-
Assay plate and plate reader
Procedure:
-
Prepare two sets of serial dilutions of your test compound in the assay plate.
-
Prepare two versions of your assay buffer: one without detergent and one with a final concentration of 0.01-0.1% Triton X-100.
-
To the first set of compound dilutions, add the assay buffer without detergent.
-
To the second set of compound dilutions, add the assay buffer containing Triton X-100.
-
Add the enzyme to all wells and pre-incubate.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Measure the reaction kinetics.
-
Calculate the IC50 values in the presence and absence of the detergent.
Interpretation: A significant rightward shift in the IC50 curve and a corresponding increase in the IC50 value in the presence of detergent is a strong indication that the compound is an aggregate-based promiscuous inhibitor.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting interferences in enzymatic assays with acyl-CoA substrates.
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Mechanism of promiscuous inhibition by aggregation.
References
- 1. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Figure 2: [Illustrated effect of DTT on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of trans-3-Hexenoyl-CoA in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of trans-3-Hexenoyl-CoA in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in aqueous solutions?
A1: The instability of this compound in aqueous solutions is primarily due to the thioester bond, which is susceptible to hydrolysis.[1] Thioesters are energetically activated acyl groups, making them more reactive than their oxygen ester counterparts.[1][2] This reactivity is crucial for their biological function but poses challenges for in vitro handling.
Q2: What are the primary degradation products of this compound?
A2: The main degradation pathway for this compound in aqueous solution is hydrolysis, which cleaves the thioester bond. This results in the formation of trans-3-hexenoic acid and free coenzyme A (CoA-SH).[1]
Q3: What are the optimal storage conditions for this compound solutions?
A3: For short-term storage (hours to a few days), it is recommended to keep aqueous solutions of this compound on ice (0-4°C) and at a slightly acidic pH (6.0-6.5).[1] For long-term storage, aliquoting and flash-freezing in liquid nitrogen, followed by storage at -80°C is essential to minimize degradation.[1]
Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments with this compound?
A4: While not strictly prohibited, using buffers at pH 7.4, such as PBS, will lead to a faster rate of hydrolysis compared to slightly acidic conditions.[1][3] If your experiment necessitates a physiological pH, be mindful of the increased degradation rate and consider including appropriate controls. For enhanced stability, buffers with good buffering capacity in the pH range of 6.0-6.5, like MES or phosphate (B84403) buffers, are preferable.[1]
Q5: Are there any buffer components I should avoid?
A5: Yes, it is crucial to avoid buffers containing nucleophilic species. Nucleophiles can directly attack the electrophilic carbonyl carbon of the thioester, leading to cleavage of the bond. It is recommended to use non-nucleophilic buffers.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in stock solutions.
| Potential Cause | Troubleshooting Step |
| Hydrolysis during reconstitution or storage | Verify the pH of the water or buffer used for reconstitution; it can become slightly basic over time. Use a freshly prepared, slightly acidic buffer (pH 6.0-6.5). Reconstitute lyophilized powder on ice and immediately aliquot and freeze at -80°C for long-term storage. |
| Repeated freeze-thaw cycles | Avoid multiple freeze-thaw cycles as this can accelerate degradation. Prepare single-use aliquots of your stock solution. |
| Inaccurate initial weighing of lyophilized powder | Lyophilized powders can be hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the powder in a controlled-humidity environment if possible. |
Issue 2: High background signal or unexpected peaks in analytical chromatography (HPLC/LC-MS).
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in the autosampler | Set the autosampler temperature to 4°C to minimize hydrolysis while samples are waiting for injection. |
| Presence of degradation products (trans-3-hexenoic acid and CoA-SH) | Confirm the retention times of potential degradation products by running standards of trans-3-hexenoic acid and Coenzyme A. Adjust the mobile phase or gradient to ensure separation from the parent compound. |
| Contamination from glassware or plasticware | Use dedicated glassware for acyl-CoA solutions. Some plastics can leach contaminants; use high-quality polypropylene (B1209903) or glass vials. |
| Oxidation of free CoA-SH | If quantifying the release of CoA-SH, be aware that it can oxidize to form CoA disulfide. Include a reducing agent like DTT (Dithiothreitol) in your sample preparation if necessary, but be mindful of its potential interference with your downstream analysis. |
Data Presentation: Stability of Thioesters in Aqueous Solution
| Parameter | Condition | Estimated Half-life of Thioester Bond |
| pH | pH 6.0-6.5 (25°C) | Several days |
| pH 7.4 (25°C) | Hours to a day | |
| pH > 8.0 (25°C) | Minutes to hours | |
| Temperature | 0-4°C (on ice) | Rate of hydrolysis is significantly reduced. |
| 25°C (Room Temp) | Baseline rate of hydrolysis. | |
| 37°C (Physiological) | Rate of hydrolysis is approximately doubled for every 10°C increase. |
Data is estimated based on the stability of analogous thioester compounds.[1]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by HPLC
This protocol outlines a method to determine the rate of hydrolysis of this compound in a given aqueous buffer.
1. Materials:
-
This compound
-
High-purity water
-
Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile (B52724)
-
Thermostated incubator or water bath
-
Autosampler vials
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a minimal amount of cold, slightly acidic water and keep it on ice.
-
Prepare the experimental solutions by diluting the stock solution to a final concentration (e.g., 1 mM) in the pre-warmed buffer of choice at the desired temperature (e.g., 25°C or 37°C).
-
Time-course analysis:
-
Immediately after preparation (t=0), transfer an aliquot of the experimental solution to an HPLC vial and place it in the autosampler set at 4°C.
-
Incubate the remaining experimental solution at the desired temperature.
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer them to HPLC vials, and place them in the cold autosampler.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the compounds using a gradient of Mobile Phase B (e.g., 5% to 50% acetonitrile over 20 minutes).
-
Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (it will be more retained than free CoA).
-
Integrate the peak area for this compound at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for hydrolysis.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Mandatory Visualizations
Degradation Pathway of this compound
Caption: Hydrolysis of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for kinetic analysis of stability.
Beta-Oxidation Pathway for a Monounsaturated Fatty Acyl-CoA
Caption: Beta-oxidation of a cis-Δ³-monounsaturated fatty acyl-CoA.
References
"addressing matrix effects in the mass spectrometric analysis of acyl-CoAs"
Welcome to the technical support center for the mass spectrometric analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a particular focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of acyl-CoAs in a question-and-answer format.
Question: I am observing significant ion suppression or enhancement in my acyl-CoA analysis, leading to poor reproducibility. What are the likely causes and how can I resolve this?
Answer:
Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analytes.[1][2] This can lead to inaccurate quantification and poor reproducibility.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: Complex biological matrices contain high concentrations of proteins, phospholipids (B1166683), and other metabolites that can interfere with ionization.[2][3]
-
Solution: Implement a robust sample preparation protocol. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are crucial for removing interfering substances.[2] For particularly challenging matrices like plasma or serum, specialized techniques like HybridSPE-Phospholipid can selectively remove phospholipids, a major source of ion suppression.[3]
-
-
Co-elution of Matrix Components: Even with sample cleanup, some matrix components may have similar chromatographic properties to your acyl-CoA analytes and co-elute, causing ion suppression.
-
Suboptimal Ion Source Parameters: The efficiency of ionization can be affected by the settings of your mass spectrometer's ion source.
-
Solution: Carefully tune the ion source parameters, such as gas flow, desolvation temperature, and capillary voltage, for each class of acyl-CoAs being analyzed.[1]
-
Question: My acyl-CoA standards and samples seem to be degrading, leading to inconsistent results. What are the best practices for handling and storing these molecules?
Answer:
Acyl-CoAs are known to be unstable, particularly in aqueous solutions, due to their susceptibility to hydrolysis.[6][7] Proper handling and storage are critical for obtaining reliable and reproducible data.
Best Practices:
-
Reconstitution Solution: Avoid reconstituting dry samples in purely aqueous or alkaline solutions where they are prone to hydrolysis.[6] A solution of 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) has been shown to improve stability.[6]
-
Storage: Store acyl-CoA standards and extracted samples at -80°C until LC-MS/MS analysis to minimize degradation.[4]
-
Sample Vials: Using glass instead of plastic sample vials can decrease the loss of CoA signal and improve sample stability.[8]
Question: I am struggling with the absolute quantification of acyl-CoAs due to the lack of a suitable blank matrix. How can I overcome this challenge?
Answer:
The ubiquitous nature of acyl-CoAs in biological systems makes obtaining a true blank matrix challenging.[6][9] This complicates the generation of accurate standard curves for absolute quantification.
Solutions:
-
Stable Isotope Dilution Mass Spectrometry: This is the gold standard for accurate quantification in the absence of a blank matrix.[10][11] It involves spiking your samples with a known concentration of a stable isotope-labeled internal standard (SIL-IS) for each analyte of interest. The ratio of the endogenous analyte to the SIL-IS is used for quantification, effectively correcting for matrix effects and sample loss during preparation.
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): For cellular models, the SILEC method can be used to generate a library of stable isotope-labeled acyl-CoAs to be used as internal standards.[10][12][13] This is achieved by growing cells in a medium where a precursor of Coenzyme A, such as pantothenate (Vitamin B5), is replaced with its stable isotope-labeled counterpart.[12][13]
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques to reduce matrix effects in acyl-CoA analysis?
A1: The most effective methods for minimizing matrix effects are robust sample preparation techniques.[2] These include:
-
Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile (B52724) or methanol is added to precipitate proteins, which are then removed by centrifugation.[6][7]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases. Adjusting the pH can improve the selectivity of the extraction.[2]
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to retain the analytes of interest while matrix components are washed away.[4][14] The choice of sorbent is critical for optimal recovery.
Q2: How do I choose an appropriate internal standard for acyl-CoA analysis?
A2: The ideal internal standard (IS) should have physicochemical properties very similar to the analyte of interest. For acyl-CoA analysis, two main types of internal standards are used:
-
Odd-chain Acyl-CoAs: Species like C15:0 CoA or C17:0 CoA can be used as internal standards as they are typically not endogenously present in most biological systems.[5][7]
-
Stable Isotope-Labeled Acyl-CoAs: This is the preferred choice for the most accurate quantification.[10][15] These standards have the same chemical structure and chromatographic behavior as the endogenous analyte but a different mass, allowing for precise correction of matrix effects.
Q3: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode mass spectrometry?
A3: In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[4][16] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[4] These characteristic fragments are often used to set up multiple reaction monitoring (MRM) methods for the selective detection of acyl-CoAs.[4][17]
Q4: Can I analyze both short-chain and long-chain acyl-CoAs in a single LC-MS/MS run?
A4: Yes, it is possible to develop a single LC-MS/MS method for the simultaneous analysis of a wide range of acyl-CoAs, from short-chain to long-chain species.[6][18] This typically requires careful optimization of the chromatographic conditions, including the choice of a suitable C18 reversed-phase column and a mobile phase gradient that can effectively separate these molecules based on the length and saturation of their acyl chains.[6][18]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Sample Preparation Method | Principle | Advantages | Disadvantages | Typical Recovery | Reference |
| Protein Precipitation (PPT) | Protein removal by solvent-induced precipitation. | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, which can lead to significant ion suppression. | Variable, generally lower than SPE. | [6][7] |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may require optimization of solvent systems. | Analyte-dependent. | [2] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent with subsequent elution. | Provides very clean extracts, significantly reducing matrix effects. | More expensive and time-consuming than PPT. | High, often >80%. | [4][14] |
| HybridSPE-Phospholipid | Targeted removal of phospholipids via interaction with zirconia particles. | Highly selective for phospholipid removal, leading to a significant reduction in a major source of ion suppression. | Primarily targets phospholipids; other matrix components may remain. | High for non-phospholipid analytes. | [3] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs using LC-MS/MS
| Acyl-CoA | LOD (nM) | LOQ (nM) | Reference |
| Acetyl-CoA | 2 | - | [4] |
| Malonyl-CoA | - | 1.09 ng/mL | [17] |
| C14:0-CoA | - | - | [6] |
| C16:0-CoA | - | - | [6] |
| C18:0-CoA | - | - | [6] |
| C18:1-CoA | - | - | [6] |
| Various Acyl-CoAs | 2 - 133 | - | [4] |
| Note: LOD and LOQ values are highly dependent on the specific instrumentation, method, and matrix. |
Experimental Protocols
Protocol 1: Generic Sample Preparation using Protein Precipitation
This protocol is a basic method for the extraction of acyl-CoAs from cultured cells.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol/20% water) to the cell pellet.
-
Homogenization: Thoroughly vortex the mixture and incubate on ice for 10 minutes.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 3.5) prior to LC-MS/MS analysis.
Protocol 2: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
This protocol describes the generation of stable isotope-labeled internal standards in cell culture.[10][12]
-
Media Preparation: Prepare cell culture medium that lacks pantothenate (Vitamin B5). Supplement this medium with a known concentration of [¹³C₃¹⁵N₁]-pantothenate.
-
Cell Culture: Culture the cells in the prepared medium for several passages (typically 3 or more) to ensure efficient (>99%) incorporation of the labeled pantothenate into the cellular Coenzyme A pool.[10][12]
-
Harvesting Labeled Cells: Harvest the cells that now contain a full suite of stable isotope-labeled acyl-CoAs.
-
Use as Internal Standard: A known amount of the labeled cell extract can be spiked into unlabeled biological samples at the beginning of the sample preparation process to serve as internal standards for a wide range of acyl-CoAs.
Visualizations
Caption: Workflow for Acyl-CoA Analysis with Internal Standards.
Caption: Troubleshooting Logic for Matrix Effects in Acyl-CoA Analysis.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [researchdiscovery.drexel.edu]
- 16. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Protocols for Short-Chain Unsaturated Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction protocols for short-chain unsaturated acyl-CoAs.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of short-chain unsaturated acyl-CoAs.
Chromatography Issues
Q1: What causes peak tailing for my short-chain acyl-CoAs in LC-MS analysis and how can I fix it?
A1: Peak tailing in liquid chromatography can compromise the accuracy and resolution of your analysis.[1] It is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1][2]
-
Secondary Interactions: Short-chain acyl-CoAs can interact with residual silanol (B1196071) groups on the silica-based columns, leading to tailing.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Dilute your sample and re-inject to see if the peak shape improves.[2]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect peak shape.
-
Column Contamination: A buildup of contaminants on the column frit can cause peak tailing.[1]
-
Solution: Regularly flush your column and use guard columns or in-line filters to protect the analytical column.[1]
-
Q2: My chromatographic peaks are broad. What could be the cause and solution?
A2: Broad peaks can be caused by a high percentage of organic solvent in the initial mobile phase conditions, which can cause short-chain acyl-CoAs to elute too quickly without proper interaction with the column.[3]
-
Solution: Optimize your gradient elution method. Start with a lower percentage of organic solvent to ensure proper retention and separation of early-eluting short-chain species.
Analyte Stability and Recovery
Q3: I'm concerned about the stability of my short-chain unsaturated acyl-CoAs during extraction. What are the best practices to prevent degradation?
A3: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions.[5] Unsaturated acyl-CoAs are also prone to oxidation.
-
Best Practices:
-
Work Quickly and on Ice: Minimize the time samples are processed and keep them cold to reduce enzymatic and chemical degradation.[6]
-
Solvent Choice: Methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[5] If possible, reconstitute dried extracts in methanol.[5]
-
pH Control: Avoid alkaline and strongly acidic conditions, as they can promote hydrolysis.[5]
-
Storage: For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[6] Avoid repeated freeze-thaw cycles.[6]
-
Q4: My recovery of short-chain acyl-CoAs is low. How can I improve it?
A4: Low recovery can be due to the extraction method, particularly with solid-phase extraction (SPE), where hydrophilic short-chain acyl-CoAs may not be efficiently retained.
-
Troubleshooting Steps:
-
Extraction Method Selection: Consider a liquid-liquid extraction (LLE) method, which can offer better recovery for a broad range of acyl-CoAs. An alternative is to use an SPE column and elution method specifically optimized for short-chain species.[7]
-
Internal Standards: Add an appropriate internal standard at the beginning of the extraction process to accurately assess and correct for recovery losses.[8] For a broad range of analytes, using an odd-chain acyl-CoA can be a good strategy if specific stable isotope-labeled standards are unavailable.
-
Thorough Homogenization: Ensure complete disruption of cells or tissues to release the analytes.[6]
-
Sample Matrix and Contamination
Q5: How do I deal with matrix effects from complex samples like plasma or tissue homogenates?
A5: Matrix effects, caused by other components in the sample interfering with the ionization of your analytes, can lead to inaccurate quantification.[9]
-
Mitigation Strategies:
-
Sample Preparation: Employ a robust sample cleanup method such as SPE or LLE to remove interfering substances.[1][9]
-
Internal Standards: Use stable isotope-labeled internal standards that co-elute with your analytes to compensate for matrix effects.
-
Chromatographic Separation: Optimize your LC method to separate the analytes of interest from the bulk of the matrix components.
-
Dilution: In some cases, simply diluting the sample can reduce the impact of matrix effects.[9]
-
Q6: What are common sources of contamination in acyl-CoA analysis and how can I avoid them?
A6: Contaminants can originate from various sources, including solvents, reagents, and lab equipment.
-
Prevention:
-
High-Purity Solvents and Reagents: Use LC-MS grade solvents and high-purity reagents.
-
Clean Glassware and Plasticware: Thoroughly clean all equipment and consider using disposable items when possible.
-
Filter Samples: Filter all samples and standards before injection to remove particulates.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying short-chain acyl-CoAs?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[10][11]
Q2: Should I use a derivatization step for my analysis?
A2: While not always necessary with modern LC-MS/MS systems, derivatization can be used to improve chromatographic properties and detection sensitivity, especially for UV or fluorescence detection.[8][12] For example, derivatizing acyl-CoAs to their fluorescent acyl etheno-CoA esters can allow for detection down to the femtomole level.[12]
Q3: What type of internal standard is best for quantifying short-chain unsaturated acyl-CoAs?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. If this is not available, an odd-chain acyl-CoA of a similar chain length and saturation can be a suitable alternative.[11]
Q4: What are typical recovery rates for short-chain acyl-CoA extraction?
A4: Recovery rates can vary depending on the method and the specific acyl-CoA. However, a well-optimized protocol can achieve high recoveries. For example, one study reported recoveries of 93-104% for a tissue extraction method and 83-90% for a subsequent solid-phase extraction step.[13]
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Acyl-CoA Species | Tissue Extraction Recovery (%) | Solid-Phase Extraction (SPE) Recovery (%) |
| Acetyl-CoA | 93 - 104 | 83 - 90 |
| Malonyl-CoA | 93 - 104 | 83 - 90 |
| Octanoyl-CoA | 93 - 104 | 83 - 90 |
| Oleoyl-CoA | 93 - 104 | 83 - 90 |
| Palmitoyl-CoA | 93 - 104 | 83 - 90 |
| Arachidonyl-CoA | 93 - 104 | 83 - 90 |
Data adapted from a study using radiolabeled acyl-CoAs in powdered rat liver.[13]
Table 2: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |
| Acetyl-CoA | 10.64 |
| Propionyl-CoA | 3.53 |
| Butyryl-CoA | 1.01 |
| Valeryl-CoA | 1.12 |
| Crotonoyl-CoA | 0.03 |
| HMG-CoA | 0.97 |
| Succinyl-CoA | 25.47 |
| Glutaryl-CoA | 0.65 |
Data is illustrative and compiled from published literature.[14] Absolute values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.[8]
-
Homogenization:
-
Homogenize frozen, powdered tissue in 2 mL of 100 mM KH2PO4 containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[8]
-
-
Solvent Addition:
-
Phase Separation:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.[8]
-
-
Collection:
-
The upper phase contains the acyl-CoAs.[8] Carefully collect this phase for further purification or direct analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol is a general guideline for purifying acyl-CoAs after an initial extraction.[7]
-
Column Conditioning:
-
Condition a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE column with 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).[7]
-
-
Sample Loading:
-
Washing:
-
Wash the column with 1 mL of the conditioning solvent to remove unretained impurities.[7]
-
-
Elution:
-
Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v).[7] The eluent should have a neutral pH to ensure the release of the acyl-CoAs from the anion-exchange resin.[7]
-
Visualizations
Caption: General experimental workflow for acyl-CoA extraction and analysis.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. agilent.com [agilent.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
"troubleshooting guide for metabolic flux analysis experiments"
Welcome to the technical support center for Metabolic Flux Analysis (MFA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you might encounter at different stages of your MFA workflow.
Experimental Design & Setup
???+ question "How do I choose the right isotopic tracer for my experiment?"
???+ question "My cells are not reaching isotopic steady state. What should I do?"
???+ question "What are the common pitfalls in designing a 13C-MFA experiment?"
Sample Preparation & Quenching
???+ question "How can I ensure my quenching and extraction methods are effective?"
Analytical Measurements (LC-MS / GC-MS)
???+ question "I'm seeing poor peak shapes (broadening, tailing, splitting) in my LC-MS/GC-MS data. What could be the cause?"
???+ question "My signal intensity is low or I'm seeing no peaks at all. What should I check?"
???+ question "My retention times are shifting. What is the problem?"
Data Analysis & Modeling
???+ question "The goodness-of-fit for my flux model is poor. What does this mean and how can I fix it?"
???+ question "My flux results have very large confidence intervals. How can I improve the precision?"
Experimental Protocols
General 13C-MFA Experimental Protocol
This protocol provides a general framework. Specific details may need to be optimized for your particular organism and experimental setup.[1]
-
Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium.
-
During the exponential growth phase, switch the cells to a medium containing a 13C-labeled substrate (e.g., [1,2-13C]glucose).[1]
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity. This is often done using cold methanol (B129727) or other methods.
-
Extract intracellular metabolites from the cell pellet.
-
-
Protein Hydrolysis (for amino acid labeling):
-
To analyze the labeling patterns of amino acids incorporated into proteins, hydrolyze the cell pellet using 6 M HCl at 100°C for 24 hours.[1]
-
-
Derivatization (for GC-MS):
-
Derivatize the extracted metabolites and hydrolyzed amino acids to make them volatile for GC-MS analysis. A common agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[1]
-
-
Analytical Measurement:
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites.
-
-
Data Analysis:
-
Use software like 13CFLUX, OpenFlux, or Metran to estimate metabolic fluxes by fitting the experimental data to a metabolic model.[2]
-
Diagrams and Workflows
References
Technical Support Center: Enhancing the Resolution of Acyl-CoA Isomers by HPLC
Welcome to the technical support center for the analysis of acyl-CoA isomers by HPLC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal separation and resolution of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of acyl-CoA isomers so challenging?
A1: The separation of acyl-CoA isomers is difficult due to their structural similarities. Isomers often have the same mass and similar physicochemical properties, leading to co-elution in typical reversed-phase HPLC setups. For example, succinyl-CoA and methylmalonyl-CoA, as well as isobutyryl- and n-butyryl-CoA, are common pairs that prove difficult to resolve.[1][2]
Q2: What are the most common issues encountered when separating acyl-CoA isomers by HPLC?
A2: The most frequent challenges include:
-
Poor Resolution/Co-elution: Isomers eluting as a single peak or with significant overlap.[1][3]
-
Peak Tailing: Asymmetrical peaks can hinder accurate quantification and resolution. This can be caused by interactions with active silanol (B1196071) groups on the column stationary phase.[4]
-
Low Sensitivity: Acyl-CoAs are often present in low abundance in biological samples, requiring sensitive detection methods.[5]
-
Analyte Instability: Acyl-CoA thioesters can be unstable, degrading during sample preparation or analysis.[1][6]
-
Matrix Effects: Complex biological samples can interfere with ionization in mass spectrometry detection, leading to ion suppression.[6]
Q3: What type of HPLC column is best for separating acyl-CoA isomers?
A3: The choice of column is critical for successful separation.
-
Reversed-Phase (RP) C18 columns are the most commonly used for acyl-CoA analysis.[3][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns , particularly zwitterionic HILIC columns, have shown promise for separating a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[8]
-
Specialty columns with different selectivities, such as those with cholesteryl groups, can offer improved separation of geometrical isomers.[9]
Q4: How does the mobile phase composition affect the resolution of acyl-CoA isomers?
A4: Mobile phase optimization is crucial for enhancing resolution.
-
pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes and stationary phase, impacting retention and selectivity. A pH between 2 and 8 is generally recommended for silica-based columns.[10]
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic solvents used in the mobile phase. The choice and gradient profile can significantly influence separation.[1][3]
-
Buffers and Additives: Buffers like ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) are frequently used to control pH and improve peak shape.[1][3][11] Ion-pairing reagents can also be employed to improve the retention and separation of polar analytes, though they may cause ion suppression in mass spectrometry.[2]
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
A single peak is observed where two or more isomers are expected.
-
Peaks are significantly overlapped, preventing accurate integration.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. Adjust the pH to alter analyte and stationary phase interactions. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or use a ternary gradient. |
| Suboptimal Gradient Elution | Modify the gradient profile. A shallower gradient can increase the separation between closely eluting peaks. |
| Unsuitable Column Chemistry | Switch to a different column. If a standard C18 column is not providing adequate resolution, consider a high-strength C18, a phenyl-hexyl, or a HILIC column.[8] |
| Elevated Column Temperature | Adjust the column temperature. While higher temperatures can decrease viscosity and improve efficiency, they can also reduce retention times and may not always improve resolution. Maintaining a constant temperature is key.[10] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak apex.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Use an end-capped, high-purity silica (B1680970) column to minimize interactions with residual silanol groups.[4] Add a competing base like triethylamine (B128534) (TEA) to the mobile phase, though this may not be necessary with modern high-purity columns. |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. For basic compounds, a lower pH can protonate the analyte and reduce tailing. Conversely, for acidic compounds, a higher pH may be beneficial. Operating between pH 2-8 is generally recommended for silica-based columns.[4] |
| Column Overload | Reduce the sample injection volume or dilute the sample.[4] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from contaminants.[12] If the column is contaminated, follow the manufacturer's instructions for cleaning. If degraded, replace the column. |
Problem 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary between injections or runs.
Possible Causes & Solutions:
| Cause | Solution |
| Changes in Mobile Phase Composition | Ensure the mobile phase is prepared consistently and is well-mixed. Use a solvent reservoir cover to prevent evaporation of volatile organic components.[10] |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature.[10] |
| Pump Malfunction or Leaks | Check the HPLC system for leaks, especially at fittings. Ensure the pump is delivering a consistent flow rate.[10] |
| Column Equilibration Issues | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Short to Medium-Chain Acyl-CoAs
This method is adapted from a study focused on high-resolution metabolomics.[1]
-
Column: Luna C18 (100 x 2.0 mm i.d., 3 µm; Phenomenex)
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)
-
Mobile Phase B: Methanol
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0 min, 2% B
-
1.5 min, 2% B
-
3 min, 15% B
-
5.5 min, 95% B
-
14.5 min, 95% B
-
15 min, 2% B
-
20 min, 2% B
-
-
Detection: Coupled to a high-resolution mass spectrometer.
Protocol 2: Reversed-Phase HPLC for Medium to Long-Chain Acyl-CoAs
This protocol is also based on the same high-resolution metabolomics study.[1]
-
Column: Luna C18 (100 x 2.0 mm i.d., 3 µm; Phenomenex)
-
Mobile Phase A: Water with 10 mM ammonium acetate (pH 8.5, adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0 min, 20% B
-
1.5 min, 20% B
-
5 min, 95% B
-
14.5 min, 95% B
-
15 min, 20% B
-
20 min, 20% B
-
-
Detection: Coupled to a high-resolution mass spectrometer.
Protocol 3: UPLC-MS/MS for Isomeric Short-Chain Acyl-CoAs
This method was developed for the separation of isomeric species like n-butyryl-CoA and isobutyryl-CoA.[2]
-
Column: Reversed-phase UPLC column
-
Detection: Positive electrospray ionization tandem mass spectrometry (MS/MS)
-
Key Feature: This method avoids the use of ion-pairing reagents, which can be advantageous for MS detection.[2]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. hplc.eu [hplc.eu]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. hplc.eu [hplc.eu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"quality control measures for synthetic trans-3-Hexenoyl-CoA"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic trans-3-Hexenoyl-CoA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its primary application?
A1: Synthetic this compound is the laboratory-synthesized form of a naturally occurring intermediate in the beta-oxidation of unsaturated fatty acids. It is primarily used in research and drug development to study lipid metabolism, particularly in the context of metabolic disorders like diabetes and obesity. Its reactive thioester group also makes it a useful building block for the synthesis of more complex molecules.[]
Q2: How should I properly store synthetic this compound to ensure its stability?
A2: To ensure long-term stability, synthetic this compound sodium salt should be stored in a dry environment at 2-8°C in a tightly sealed, light-resistant container.[] It is crucial to prevent exposure to moisture and excessive heat to minimize degradation.[] For long-term storage, keeping the compound at -20°C is also a common practice for acyl-CoA thioesters.
Q3: What are the most common chemical reactions that this compound can undergo?
A3: The most common reaction is the hydrolysis of the thioester bond, which is thermodynamically favorable.[] This reaction breaks down the molecule into coenzyme A and free trans-3-hexenoic acid.[] This process can be accelerated by exposure to moisture and non-neutral pH conditions.
Q4: Why is the compound supplied as a sodium salt?
A4: The sodium salt form of this compound generally enhances its solubility in aqueous solutions, which is beneficial for preparing solutions for various experimental assays.[]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and analysis of synthetic this compound.
HPLC Analysis Issues
Q5: I am seeing multiple peaks in the chromatogram of a freshly prepared solution of synthetic this compound. What could be the cause?
A5: There are several potential reasons for observing multiple peaks:
-
Degradation: The compound may have started to degrade due to improper storage or handling. The most likely degradation product is free coenzyme A and trans-3-hexenoic acid from hydrolysis.
-
Column Equilibration: The HPLC column may not be properly equilibrated with the mobile phase. Ensure sufficient equilibration time before injecting your sample.
-
Contamination: The solvent or the HPLC system might be contaminated. Prepare fresh mobile phase and flush the system.
-
Isomers: Although less common for this specific molecule, the presence of isomers could potentially lead to peak splitting.
Q6: My peak shape is poor (tailing or fronting). How can I improve it?
A6: Poor peak shape in HPLC can be caused by several factors:
-
Peak Tailing: This can be due to interactions with active sites on the column's stationary phase. Ensure the mobile phase pH is appropriate for the column and consider using mobile phase additives like a small concentration of an ion-pairing agent if necessary. A contaminated guard or analytical column can also be a cause; replacing them may be necessary.[2]
-
Peak Fronting: This is often a sign of column overloading. Try reducing the injection volume or the concentration of your sample.[2]
-
Incorrect Mobile Phase: The solvent used to dissolve the sample might be too strong compared to the mobile phase, leading to peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Q7: The retention time of my this compound peak is shifting between runs. What should I do?
A7: Retention time variability can be a sign of:
-
Changes in Mobile Phase Composition: Inconsistent mixing of mobile phase components can lead to shifts. Prepare fresh mobile phase and ensure the solvent mixing system is functioning correctly.[3]
-
Fluctuating Column Temperature: Even small changes in column temperature can affect retention times. Using a column oven is highly recommended for stable results.[3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, consider replacing the column.
Mass Spectrometry (MS) Analysis Issues
Q8: I am not seeing the expected molecular ion for this compound in my mass spectrum. Why?
A8: This could be due to a few reasons:
-
In-source Fragmentation: Acyl-CoAs can be prone to fragmentation in the ion source of the mass spectrometer. You may be observing fragment ions instead of the parent ion.
-
Incorrect MS Settings: Ensure that the mass spectrometer is calibrated and that the settings (e.g., ionization mode, collision energy) are appropriate for the analysis of acyl-CoAs.
-
Compound Degradation: As mentioned earlier, the compound may have degraded, and you are observing the mass of the degradation products.
Q9: What are the common fragment ions I should look for to confirm the identity of this compound?
A9: Acyl-CoAs have characteristic fragmentation patterns. A common fragmentation occurs at the phosphodiester bonds of the coenzyme A moiety. Look for a neutral loss of 507 amu, which corresponds to the 3'-phosphoadenosine-5'-diphosphate part of the molecule. The presence of fragment ions at m/z 428 and 261 are also indicative of the coenzyme A structure.
Quantitative Data Summary
While the exact purity and impurity profile will vary by batch and supplier, the following table provides a general overview of what to expect for high-quality synthetic this compound. Always refer to the certificate of analysis provided by the supplier for batch-specific data.
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥95% | HPLC |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Common Impurities | Coenzyme A, trans-3-Hexenoic acid | HPLC, Mass Spectrometry |
| Moisture Content | < 5% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Quality Control of Synthetic this compound by HPLC-MS
This protocol outlines a general method for assessing the purity of synthetic this compound.
1. Materials and Reagents:
-
Synthetic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium (B1175870) acetate
2. Sample Preparation:
-
Accurately weigh a small amount of synthetic this compound.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10 µg/mL).
3. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 200-1000
-
Fragmentation Analysis: Perform MS/MS on the expected parent ion of this compound to confirm its identity through characteristic fragment ions.
5. Data Analysis:
-
Determine the purity of the sample by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
-
Identify any impurity peaks by their mass-to-charge ratio and compare them to potential degradation products or synthesis-related impurities.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key biological pathway involving this compound and a typical experimental workflow for its quality control.
Caption: Role of this compound in beta-oxidation.
Caption: Quality control workflow for synthetic this compound.
References
Technical Support Center: Analysis of Acyl-CoAs by Mass Spectrometry
Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) compounds by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges of analyzing these molecules, particularly their poor ionization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of acyl-CoAs.
Issue 1: Low or No Signal Intensity for Acyl-CoA Analyte
Possible Causes and Solutions:
-
Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode electrospray ionization (ESI) is approximately 3-fold more sensitive than negative ion mode.[1][2]
-
Recommendation: Ensure your mass spectrometer is operating in positive ion mode for optimal signal.
-
-
Inefficient Ionization & Mobile Phase Issues: The large and amphiphilic nature of acyl-CoAs can lead to poor ionization efficiency.[1] Mobile phase additives are critical for improving protonation.
-
Recommendation: Avoid using trifluoroacetic acid (TFA) as it severely suppresses the MS signal.[1] Use mobile phases containing 0.1% formic acid or buffered solutions like 10 mM ammonium (B1175870) acetate (B1210297) for better signal response.[1]
-
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, breaking apart before detection. A characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) is common.[1][3][4][5]
-
Sample Degradation: Acyl-CoAs are chemically unstable and prone to hydrolysis, especially in aqueous solutions that are not pH-controlled.[1][5][6]
-
Recommendation: Process samples quickly on ice and store them as a dry pellet at -80°C.[3] For reconstitution, use methanol (B129727) or a buffered solution like 50 mM ammonium acetate to improve stability.[3][5]
-
-
Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[6]
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low LC-MS signal.[6]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Causes and Solutions:
-
Analyte Polarity: The hydrophilic CoA moiety combined with a variable length fatty acyl chain gives acyl-CoAs an amphiphilic character, which can lead to poor peak shape on standard reversed-phase columns.[7]
-
Isomer Co-elution: Isomeric acyl-CoAs (e.g., butyryl- and isobutyryl-CoA) can be difficult to separate.
-
Recommendation: The use of ion-pairing reagents is a common strategy to achieve the separation of isomeric species.[9]
-
-
Analyte Loss: The phosphate (B84403) groups on acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss and poor peak shape.
-
Recommendation: A derivatization strategy, such as phosphate methylation, can resolve this issue and improve chromatographic performance.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my acyl-CoA consistently low? A1: Low signal is a common issue and can be due to several factors:
-
Poor Ionization Efficiency: Acyl-CoAs are inherently difficult to ionize.[1]
-
Wrong Ionization Mode: You may be using negative ion mode, which is often less sensitive than positive ion mode for these compounds.[1][2]
-
In-Source Fragmentation: High cone voltages can cause the molecule to fragment before it is detected.[1]
-
Sample Instability: Acyl-CoAs can degrade if not handled properly (e.g., kept at low temperatures and in appropriate buffers).[5][6]
-
Signal Splitting: The signal can be divided among the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+), lowering the intensity of any single species.[1]
Q2: What is the most common fragmentation pattern for acyl-CoAs in MS/MS? A2: In positive ion mode, the most characteristic fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[3][4][5] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[3][10] This predictable fragmentation allows for the use of neutral loss or precursor ion scans to screen for a wide range of acyl-CoA species in a sample.[3]
Characteristic Fragmentation of Acyl-CoAs
Caption: Common fragmentation of acyl-CoAs in positive mode MS/MS.[5]
Q3: How can I prevent my acyl-CoA samples from degrading? A3: Acyl-CoAs are susceptible to hydrolysis. To minimize degradation, always process samples on ice. For long-term storage, keep them as a dry pellet at -80°C. When reconstituting samples for analysis, use methanol or a buffered solution (e.g., 50 mM ammonium acetate, pH 7) rather than unbuffered aqueous solutions.[3][5]
Q4: Can derivatization improve my results? A4: Yes, derivatization can be beneficial. A strategy involving phosphate methylation has been shown to improve chromatographic peak shape and achieve full coverage from free CoA to very-long-chain acyl-CoAs. This approach also helps to prevent the loss of analytes that can occur due to the affinity of phosphate groups for metal and glass surfaces.[7]
Data and Parameters
Table 1: Recommended ESI Source Parameters (Positive Ion Mode)
| Parameter | Recommended Range | Purpose & Optimization Notes |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Generates the electrospray. Optimize for the most stable and intense signal of the [M+H]+ ion.[1][5] |
| Cone/Fragmentor Voltage | 30 - 60 V | Critical Parameter. A high voltage will cause in-source fragmentation (loss of 507 Da). Start low and increase gradually to maximize precursor ion intensity.[1][5] |
| Source Temperature | 100 - 130 °C | Aids in desolvation. Keep this temperature as low as possible to prevent thermal degradation of the analyte.[1][5] |
| Desolvation Gas Temp. | 350 - 500 °C | Aids in desolvation. Higher temperatures can improve the signal but may also promote degradation if set too high.[1][5] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation. Optimize for signal stability and intensity.[1] |
Table 2: Comparison of Mobile Phase Additives for Acyl-CoA Analysis
| Additive | Ion Mode | Signal Intensity | Chromatographic Performance | Notes |
| 0.1% Trifluoroacetic Acid (TFA) | Positive | Poor | Excellent | Causes severe ion suppression and is not recommended for MS detection.[1] |
| 0.1% Formic Acid (FA) | Positive | Good | Fair to Good | A standard starting point, but peak tailing can be an issue for some acyl-CoAs.[1] |
| 10 mM Ammonium Acetate | Positive | Very Good | Very Good | A good buffered alternative that often provides a strong and stable signal.[1][11] |
| N,N-dimethylbutylamine (DMBA) | Positive | Good | Excellent | An ion-pairing agent used to improve chromatography of phosphate-containing compounds.[4][8] |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells using Protein Precipitation
This protocol is adapted for the extraction of acyl-CoAs from cultured cells without requiring solid-phase extraction (SPE).[3][4]
-
Cell Lysis and Extraction: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA).[3] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. For chromatography, use a C18 UHPLC column. To improve the separation of short-chain species, an ion-pairing agent can be included in the mobile phase.[3][4]
Protocol 2: Derivatization by Phosphate Methylation
This method improves chromatographic performance and reduces analyte loss.[7]
Note: The specific details of the derivatization reaction (reagents, concentrations, incubation times) require access to the full methodology of the cited paper. However, the general workflow is as follows:
-
Acyl-CoA Extraction: Extract acyl-CoAs from the biological sample using a suitable method, such as protein precipitation followed by mixed-mode solid-phase extraction (SPE), which is optimized to integrate with the derivatization step.[7]
-
Derivatization Reaction: a. The extracted acyl-CoAs are subjected to a chemical reaction that methylates the phosphate groups on the CoA moiety.
-
LC-MS/MS Analysis: a. After derivatization, the methylated acyl-CoAs are analyzed by LC-MS/MS. b. This modification typically results in improved peak shape and allows for the comprehensive analysis of a wide range of acyl-CoAs, from short-chain to very-long-chain, in a single run.[7] c. Targeted data acquisition is performed using selected reaction monitoring (SRM) transitions, which are constructed based on the new, common fragmentation patterns of the methylated analytes.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating trans-2 and trans-3-Hexenoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of trans-2-Hexenoyl-CoA and trans-3-Hexenoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.
Method Development and Optimization
Q1: We are trying to separate trans-2-Hexenoyl-CoA and this compound. What is a good starting point for method development?
A robust starting point for separating these positional isomers is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). A reversed-phase approach is generally recommended for acyl-CoA species.
Proposed Initial UHPLC-MS/MS Method:
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | C18 columns are widely used for the separation of acyl-CoAs, providing good retention and resolution based on hydrophobicity.[1][2] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate (B1210297) and 0.1% Formic Acid | Ammonium acetate is a volatile salt compatible with mass spectrometry, and formic acid aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 10 mM Ammonium Acetate and 0.1% Formic Acid | An organic solvent for elution from the reversed-phase column. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the analytes. A shallow gradient will be crucial for separating the isomers. | A gradual increase in the organic phase composition enhances the differential partitioning of the isomers between the mobile and stationary phases, which is key for their separation. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be optimized as it can also affect selectivity. |
| Injection Volume | 1-5 µL | Keep the injection volume small to prevent band broadening. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) in positive ion mode | MRM provides high selectivity and sensitivity for quantification.[3] For acyl-CoAs, a common transition is the neutral loss of 507 Da.[3] |
Troubleshooting Guide
Q2: We are not seeing baseline separation between the trans-2 and trans-3 isomers. What can we do to improve resolution?
Improving the resolution of positional isomers often requires systematic optimization of the chromatographic conditions.
| Possible Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Consider a column with a different stationary phase chemistry. For positional isomers, a phenyl-based column (e.g., phenyl-hexyl) may offer alternative selectivity through π-π interactions. |
| Gradient is Too Steep | Decrease the slope of the gradient. A shallower gradient increases the residence time of the analytes on the column, allowing for more effective separation. |
| Mobile Phase Composition | Try switching the organic mobile phase (e.g., from acetonitrile to methanol or a combination). Different organic solvents can alter the selectivity of the separation. |
| Temperature is Not Optimal | Experiment with different column temperatures (e.g., in 5 °C increments from 30 °C to 50 °C). Temperature can influence the thermodynamics of the separation and impact selectivity. |
| Ion-Pairing Agent | Introduce an ion-pairing agent to the mobile phase. For acyl-CoAs, an agent like heptafluorobutyric acid (HFBA) can improve peak shape and may enhance resolution. Start with a low concentration (e.g., 0.1%). |
Q3: The peak shapes for our hexenoyl-CoA isomers are broad or tailing. How can we improve them?
Poor peak shape can be due to several factors, from secondary interactions with the stationary phase to issues with the sample solvent.
| Possible Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Use a high-purity, end-capped C18 column. Operating at a slightly acidic pH (as suggested with formic acid) can also help to suppress silanol activity. |
| Sample Solvent Mismatch | Ensure your sample is dissolved in a solvent that is weaker than the initial mobile phase (e.g., 5-10% organic). Injecting in a strong solvent can cause peak distortion. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column. |
Q4: We are experiencing low signal intensity for our analytes in the mass spectrometer. What are the likely causes and solutions?
Low signal intensity can stem from sample degradation, poor ionization, or matrix effects.
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are susceptible to hydrolysis. Prepare samples fresh and keep them cold (4 °C) in the autosampler. Minimize the time between sample preparation and injection. |
| Inefficient Ionization | Optimize the concentration of the mobile phase additive (e.g., formic acid). You can also try a different additive, such as acetic acid. Ensure the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analytes. |
| Ion Suppression from Matrix Components | Improve sample cleanup. A solid-phase extraction (SPE) step with a C18 or mixed-mode cartridge can effectively remove interfering substances from the sample matrix.[1] |
| Adsorption to Vials | Use polypropylene (B1209903) or deactivated glass vials to minimize the loss of acyl-CoAs due to adsorption. |
Frequently Asked Questions (FAQs)
Q5: Is it possible to use gas chromatography (GC) to separate these isomers?
Gas chromatography is generally not suitable for the direct analysis of non-volatile and thermally labile molecules like acyl-CoAs. Derivatization would be necessary to make them volatile, but this process can be complex and may introduce other analytical challenges. HPLC or UHPLC is the preferred method.
Q6: How can we confirm the identity of the two separated peaks as trans-2 and this compound?
The most definitive way to identify the peaks is to use authentic reference standards for each isomer. If standards are not available, high-resolution mass spectrometry can confirm the elemental composition. The elution order can sometimes be predicted based on subtle differences in hydrophobicity, though this is not always reliable. The trans-2 isomer, with the double bond closer to the polar CoA moiety, may be slightly less retained on a reversed-phase column than the trans-3 isomer.
Q7: What are the critical aspects of sample preparation for acyl-CoA analysis?
The most critical steps in sample preparation are rapid quenching of metabolic activity and efficient extraction while preventing degradation.
-
Quenching: For cell or tissue samples, flash-freezing in liquid nitrogen is essential to halt enzymatic activity.
-
Extraction: A common method is protein precipitation with a cold organic solvent like acetonitrile or methanol, often mixed with an acidic aqueous buffer.
-
Cleanup: As mentioned, solid-phase extraction (SPE) is highly recommended to remove salts and other matrix components that can interfere with the analysis.
Experimental Workflow and Data Visualization
The following diagram illustrates a typical experimental workflow for the separation and analysis of trans-2 and this compound.
References
"improving the sensitivity of fluorometric assays for acyl-CoA detection"
Welcome to the technical support center for fluorometric acyl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving assay sensitivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a fluorometric acyl-CoA assay?
A1: Most fluorometric acyl-CoA assays are enzyme-coupled reactions. In a common method, acyl-CoA is converted to coenzyme A (CoA). This CoA then participates in a reaction that produces a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of acyl-CoA in the sample.[1][2][3] For example, the reaction can produce NADH, which then interacts with a fluorescent probe to generate a signal.[1] These assays are known for their high sensitivity and are suitable for high-throughput screening in a 96-well plate format.[3][4]
Q2: What are the typical excitation and emission wavelengths for these assays?
A2: The excitation and emission wavelengths are dependent on the specific fluorescent probe used in the assay kit. A commonly used range is an excitation of approximately 535 nm and an emission of around 587 nm.[1][3][5][6] Always consult the specific protocol for your assay kit for the recommended wavelengths.
Q3: What is the detection limit for a typical fluorometric acyl-CoA assay?
A3: The sensitivity of these assays is a key feature. Detection limits can be in the low micromolar to sub-micromolar range. For instance, some kits can detect as low as 0.1 µM to 0.4 µM of acyl-CoA.[1][3]
Q4: What types of samples are compatible with these assays?
A4: Fluorometric acyl-CoA assays are versatile and can be used with a variety of biological samples, including cell lysates, tissue extracts, and purified enzyme preparations.[2][3][6]
Troubleshooting Guide
High Background Fluorescence
Q5: My blank and sample wells are showing high background fluorescence. What are the potential causes and solutions?
A5: High background fluorescence is a common issue that can mask the true signal from your samples.
-
Cause 1: Sample Autoflorescence. Biological samples often contain endogenous fluorescent molecules.
-
Solution: It is crucial to run a sample background control for each sample. This control well should contain the sample and all reaction components except for the enzyme that initiates the final fluorescent reaction.[5][7] The fluorescence from this background control should be subtracted from the fluorescence of the corresponding sample well.[5][8]
-
-
Cause 2: Reagent Contamination or Degradation. Reagents, especially the fluorescent probe, can degrade over time if not stored properly, leading to increased background.
-
Cause 3: Improper Sample Preparation. The method of sample extraction can influence background fluorescence. For example, methanol-based extractions have been reported to produce higher background fluorescence compared to other methods like perchloric acid (PCA) deproteinization.[10][11]
Low or No Signal
Q6: I am not seeing a significant increase in fluorescence in my sample wells compared to the blank. What should I check?
A6: A lack of signal can be due to several factors related to the sample, the reagents, or the experimental setup.
-
Cause 1: Acyl-CoA Degradation. Acyl-CoA molecules can be unstable.
-
Cause 2: Inactive Enzymes. The enzymes in the kit are critical for the reaction.
-
Cause 3: Incorrect Reagent Preparation. Improperly reconstituted or diluted reagents will lead to assay failure.
-
Solution: Carefully follow the kit protocol for preparing all reagents, including the standard curve.[8] Use fresh, high-quality distilled or deionized water.
-
-
Cause 4: Insufficient Coupling Enzyme. In coupled enzymatic assays, the second enzyme's activity must be sufficient to immediately process the product of the first reaction.
-
Solution: If you suspect the coupling enzyme is rate-limiting, you can test this by increasing its concentration and observing if the reaction rate increases.[12]
-
Inconsistent or Non-Reproducible Results
Q7: My results are varying significantly between replicates and experiments. How can I improve reproducibility?
A7: Consistency is key for reliable data.
-
Cause 1: Pipetting Errors. Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Cause 2: Temperature Fluctuations. Enzyme kinetics are sensitive to temperature.
-
Solution: Ensure all incubation steps are performed at the temperature specified in the protocol.[5] Allow all reagents and plates to equilibrate to the required temperature before starting the assay.
-
-
Cause 3: Bubbles in Wells. Bubbles can interfere with the optical reading of the plate reader.
-
Solution: Be careful to avoid introducing bubbles when pipetting reagents into the wells.[9] If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile pipette tip.
-
Data Summary
| Assay Parameter | Typical Value/Range | Source(s) |
| Detection Method | Fluorometric (enzyme-coupled) | [2][3] |
| Excitation Wavelength | ~535 nm | [1][3][5][6] |
| Emission Wavelength | ~587 nm | [1][3][5][6] |
| Detection Limit | 0.1 µM - 0.4 µM | [1][3] |
| Linear Detection Range | e.g., 0.3 to 100 µM | [4] |
| Sample Types | Cell lysates, tissue extracts, purified enzymes | [2][3][6] |
Experimental Protocols
General Protocol for a Fluorometric Acyl-CoA Assay
This is a generalized protocol based on common principles of commercially available kits. Always refer to the specific manual provided with your kit.
-
Reagent Preparation:
-
Thaw all components on ice.
-
Prepare the Acyl-CoA Assay Buffer by warming to room temperature.
-
Reconstitute lyophilized components (e.g., substrates, enzymes, standards) with the specified volumes of assay buffer or high-purity water as per the kit instructions.[8]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the Acyl-CoA standard.
-
Perform serial dilutions of the standard stock to create a standard curve within the assay's detection range (e.g., 0 to 1000 pmol/well).[8]
-
Add the standards to a 96-well black plate suitable for fluorescence.
-
-
Sample Preparation:
-
For tissue or cells, rapidly homogenize in an appropriate buffer (e.g., after flash-freezing in liquid nitrogen).[8]
-
Deproteinize samples, for instance, using perchloric acid followed by neutralization with 3M KHCO3.[8]
-
Centrifuge the samples to pellet precipitates and collect the supernatant.
-
Add a specific volume of your sample to duplicate wells (one for the sample measurement and one for the background control).[5]
-
Adjust the volume in all wells (standards, samples, and backgrounds) to be equal with the assay buffer.
-
-
Reaction Setup:
-
Prepare a Reaction Mix containing the assay buffer, fluorescent probe, and necessary enzymes as described in the kit manual.
-
For the sample background wells, prepare a Background Control Mix that contains all components except for the key conversion enzyme.[7]
-
Add the Reaction Mix to the standard and sample wells.
-
Add the Background Control Mix to the sample background wells.
-
-
Measurement:
-
Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for the specified time (e.g., 30-40 minutes), protected from light.[4][5]
-
Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths. Readings can be taken in kinetic or endpoint mode.[5]
-
-
Data Analysis:
-
Subtract the fluorescence value of the 0 standard (blank) from all standard and sample readings.[8]
-
For each sample, subtract the corresponding sample background reading from the sample reading.
-
Plot the standard curve (fluorescence vs. amount of Acyl-CoA).
-
Determine the amount of Acyl-CoA in your samples by interpolating their corrected fluorescence values on the standard curve.
-
Visualizations
Caption: General experimental workflow for a fluorometric acyl-CoA assay.
Caption: A logical troubleshooting guide for common acyl-CoA assay issues.
References
- 1. apexbt.com [apexbt.com]
- 2. affigen.com [affigen.com]
- 3. topigen.com [topigen.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. abcam.cn [abcam.cn]
- 6. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 7. biorxiv.org [biorxiv.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"calibration strategies for accurate quantification of trans-3-Hexenoyl-CoA"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of trans-3-Hexenoyl-CoA using LC-MS/MS. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
A list of common questions regarding the quantification of this compound.
| Question | Answer |
| What are the expected MRM transitions for this compound? | Based on the characteristic fragmentation of acyl-CoAs in positive ion mode, the expected precursor ion (Q1) for this compound ([M+H]⁺, molecular weight 863.7 g/mol ) is m/z 864.7. The most abundant product ion (Q3) results from a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.3 Da), leading to a product ion of m/z 357.4. A secondary, less intense product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.1 can also be monitored. |
| Which internal standard is recommended for accurate quantification? | The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C₆-trans-3-Hexenoyl-CoA). However, this may not be commercially available. A suitable alternative is an odd-chain, saturated acyl-CoA that is not endogenously present in the sample, such as Heptanoyl-CoA (C7:0-CoA).[1] It is structurally similar and will behave similarly during extraction and ionization. |
| What are the critical steps in sample preparation for acyl-CoA analysis? | Due to the instability of the thioester bond, rapid quenching of metabolic activity and efficient protein precipitation are crucial.[2] Using a cold acidic solution, such as 5% sulfosalicylic acid (SSA) or 10% trichloroacetic acid (TCA), is effective for both stopping enzymatic degradation and precipitating proteins.[3][4] Minimizing sample handling time and keeping samples on ice or at 4°C throughout the process is essential to prevent degradation. |
| How should this compound standards and samples be stored? | This compound is susceptible to hydrolysis. For long-term storage, it should be stored as a dry powder or in an organic solvent at -80°C. For short-term storage, aqueous solutions should be kept at 2-8°C and used promptly. Avoid repeated freeze-thaw cycles. |
| What type of chromatography is best suited for separating this compound? | Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used.[5] Reversed-phase chromatography, often with a C18 column, is common for separating acyl-CoAs based on the hydrophobicity of the acyl chain. The use of an ion-pairing agent in the mobile phase can improve peak shape, but it may cause ion suppression. HILIC can be advantageous for separating the highly polar CoA species. |
Troubleshooting Guide
A guide to identifying and resolving common issues encountered during the quantification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Analyte Degradation: The thioester bond is unstable at neutral or alkaline pH. | Ensure samples are immediately quenched with a cold, acidic solution. Keep samples on ice during preparation. Prepare fresh standards daily. |
| Poor Extraction Recovery: Inefficient precipitation of proteins or loss of analyte during sample cleanup. | Optimize the concentration of the precipitation agent (e.g., SSA, TCA). If using solid-phase extraction (SPE), ensure the sorbent and elution solvents are appropriate for acyl-CoAs. | |
| Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. | Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the sample extract. Optimize the sample cleanup procedure. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The phosphate (B84403) groups of the CoA moiety can interact with active sites on the column, particularly with older silica-based columns. | Use a column with end-capping or a hybrid particle technology. Add a small amount of a weak acid (e.g., 0.1% formic acid) or a low concentration of a buffer (e.g., 10 mM ammonium (B1175870) acetate) to the mobile phase to improve peak shape. |
| Column Overload: Injecting too high a concentration of the analyte. | Reduce the injection volume or dilute the sample. | |
| Inappropriate Injection Solvent: The solvent used to dissolve the sample extract is much stronger than the initial mobile phase. | Ensure the injection solvent is as close in composition to the initial mobile phase as possible. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in extraction time or temperature between samples. | Standardize the sample preparation workflow to ensure all samples are treated identically. Use of an automated sample preparation system can improve consistency. |
| Internal Standard Instability: The internal standard may be degrading. | Prepare internal standard stock solutions in an organic solvent and store at -80°C. Prepare working solutions fresh. | |
| Instrument Instability: Fluctuations in the LC or MS system. | Perform regular system maintenance and calibration. Monitor system suitability parameters (e.g., peak area, retention time of a QC sample) throughout the analytical run. | |
| Difficulty Separating from Isomers (e.g., trans-2-Hexenoyl-CoA) | Insufficient Chromatographic Resolution: The column and mobile phase conditions are not adequate to separate the isomers. | Optimize the chromatographic gradient, flow rate, and column temperature. Consider using a longer column or a column with a different stationary phase chemistry.[6] |
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the analysis of short-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is not widely published, these values from similar analytes can serve as a benchmark for method development and validation.
| Parameter | Acetyl-CoA (C2:0) | Hexanoyl-CoA (C6:0) | Heptanoyl-CoA (C7:0 - IS) | Notes |
| Linear Range | 0.1 - 100 pmol | 0.1 - 100 pmol | 0.1 - 100 pmol | Linearity should be established with a minimum of 5 non-zero calibrators. |
| Limit of Detection (LOD) | ~ 1-5 fmol on column | ~ 1-5 fmol on column | ~ 1-5 fmol on column | Typically defined as a signal-to-noise ratio of 3.[5] |
| Lower Limit of Quantification (LLOQ) | ~ 5-15 fmol on column | ~ 5-15 fmol on column | ~ 5-15 fmol on column | The lowest concentration on the calibration curve with acceptable precision and accuracy (e.g., <20%). |
| Precision (%CV) | < 15% | < 15% | < 15% | Intra- and inter-day precision should be assessed at multiple concentrations. |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% | Determined by spiking known amounts of analyte into a blank matrix. |
Experimental Protocols & Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from biological samples.
Caption: Workflow for this compound analysis.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
Quenching: Immediately freeze biological samples (e.g., cell pellets or tissues) in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen sample in a pre-chilled solution of 5% (w/v) sulfosalicylic acid (SSA) containing the internal standard (e.g., Heptanoyl-CoA at a final concentration of 1-5 µM). A typical ratio is 1 mL of SSA solution per 100 mg of tissue.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new microcentrifuge tube.
-
Storage: The extracts can be stored at -80°C or analyzed immediately.
2. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Q1: 864.7 m/z → Q3: 357.4 m/z
-
Heptanoyl-CoA (IS): Q1: 880.2 m/z → Q3: 373.4 m/z
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting poor peak shape in your chromatogram.
Caption: Troubleshooting poor chromatographic peak shape.
References
- 1. Heptanoyl-CoA | C28H48N7O17P3S | CID 11966235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating Trans-3-Hexenoyl-CoA as a Novel Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease diagnostics is continually evolving, with a pressing need for biomarkers that offer greater sensitivity, specificity, and insight into underlying pathophysiology. Trans-3-Hexenoyl-CoA, an intermediate in the β-oxidation of certain unsaturated fatty acids, is emerging as a potential candidate. This guide provides a comparative analysis of this compound against established and alternative biomarkers for metabolic diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance.
Performance Comparison of Metabolic Disease Biomarkers
The validation of a novel biomarker hinges on its performance relative to existing standards. While direct clinical validation data for this compound is still emerging, we can project its potential performance based on our understanding of fatty acid oxidation and acyl-CoA metabolism. The following table compares the anticipated characteristics of this compound with established and alternative biomarkers.
| Biomarker Category | Specific Biomarker | Potential Advantages of this compound | Potential Disadvantages of this compound | Supporting Rationale & Data Context |
| Standard Clinical Biomarkers | Glucose, Insulin, HbA1c | May provide an earlier and more direct measure of mitochondrial dysfunction and incomplete fatty acid oxidation, which are upstream events in the development of insulin resistance. | Less established clinical utility and reference ranges. Technically more demanding to measure than standard analytes. | Studies have linked the accumulation of acyl-CoAs to insulin resistance by demonstrating their interference with insulin signaling pathways[1][2][3][4]. |
| Triglycerides, HDL, LDL | Could offer a more specific indication of impaired hepatic fatty acid metabolism, a key feature of NAFLD and dyslipidemia in metabolic syndrome. | Concentration in circulation is likely much lower than triglycerides, requiring highly sensitive analytical methods. | Inborn errors of fatty acid oxidation are characterized by the accumulation of specific acyl-CoA intermediates[5][6][7]. | |
| Alternative & Research Biomarkers | Acylcarnitines (e.g., C8, C10) | As the direct substrate for carnitine acyltransferases, acyl-CoA levels are a more proximal indicator of metabolic flux and enzymatic bottlenecks. | Acyl-CoAs are generally less stable and more challenging to extract and quantify than acylcarnitines. | Acylcarnitine profiling is a well-established method for diagnosing fatty acid oxidation disorders, reflecting the underlying acyl-CoA pool[8][9][10]. |
| Free Fatty Acids (FFAs) | Provides a snapshot of mobilized fats, but this compound offers a more specific window into the efficiency of their subsequent mitochondrial oxidation. | FFAs are influenced by a wider range of physiological states (e.g., fasting, exercise) and may be less specific to underlying enzymatic defects. | Studies on 3,2-trans-enoyl-CoA isomerase deficiency show that the accumulation of 3-enoyl-CoA intermediates leads to metabolic disturbances[11][12]. | |
| Inflammatory Markers (e.g., hs-CRP) | Reflects a more direct metabolic perturbation rather than a downstream inflammatory response, potentially enabling earlier detection of metabolic stress. | Less indicative of the systemic inflammatory state that contributes to the comorbidities of metabolic disease. | The accumulation of lipid intermediates is known to induce cellular stress and inflammation[4][13]. |
Experimental Protocols
Accurate and reproducible measurement is fundamental to biomarker validation. The quantification of short-chain acyl-CoAs like this compound from biological matrices presents analytical challenges due to their low abundance and inherent instability. The following protocol outlines a general workflow for the extraction and quantification of this compound from plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Protocol: Quantification of this compound by LC-MS/MS
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract acyl-CoAs while minimizing degradation.
-
Procedure:
-
Homogenize frozen tissue samples or plasma in a cold extraction solution (e.g., 80% methanol) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Incubate on ice to allow for protein precipitation.
-
Centrifuge at high speed at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate and specifically detect and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separating acyl-CoAs.
-
Mobile Phases: A gradient of two mobile phases is employed, for example:
-
Mobile Phase A: Water with a small amount of an ion-pairing agent (e.g., heptafluorobutyric acid) or a buffer (e.g., ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Precursor Ion: The molecular ion [M+H]⁺ of this compound.
-
Product Ion: A characteristic fragment ion, often corresponding to the adenosine (B11128) diphosphate (B83284) moiety.
-
-
3. Data Analysis and Quantification:
-
Objective: To determine the concentration of this compound in the original sample.
-
Procedure:
-
Integrate the peak areas of the MRM transitions for both the endogenous this compound and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of a this compound standard.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context of this compound is crucial for understanding its potential as a biomarker. The following diagrams, generated using the DOT language, illustrate the relevant fatty acid β-oxidation pathway and a typical experimental workflow for biomarker validation.
Caption: Mitochondrial β-oxidation pathway for fatty acids.
Caption: Experimental workflow for biomarker validation.
References
- 1. The molecular mechanism linking muscle fat accumulation to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic triacylglycerol accumulation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of urinary acylglycines and acylcarnitines as diagnostic markers of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of mitochondrial beta -oxidation of unsaturated fatty acids in the 3,2-trans-enoyl-CoA isomerase-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P. aeruginosa Metabolome Database: trans-2-Hexenoyl-CoA (PAMDB000540) [pseudomonas.umaryland.edu]
A Kinetic Showdown: Enoyl-CoA Isomerase's Preference for Cis vs. Trans Isomers
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes is paramount. This guide provides a detailed comparison of enoyl-CoA isomerase's activity with its cis and trans enoyl-CoA substrates, supported by experimental data and protocols.
Enoyl-CoA isomerase (EC 5.3.3.8) is a crucial enzyme in the β-oxidation of unsaturated fatty acids. Its primary role is to convert 3-cis or 3-trans-enoyl-CoA esters to the 2-trans-enoyl-CoA intermediate, which can then re-enter the main β-oxidation pathway.[1][2][3] This isomerization is essential for the complete degradation of fatty acids with double bonds at odd-numbered carbon positions.[1] Kinetic studies reveal a notable preference of the enzyme for the cis isomer, a characteristic that has significant implications for fatty acid metabolism.
Quantitative Kinetic Comparison
Experimental data consistently demonstrates that enoyl-CoA isomerase processes the cis isomer more efficiently than the trans isomer. The reaction rate for the (3Z) or cis isomer is approximately ten times higher than for the (3E) or trans isomer.[4][5] This preference is reflected in the enzyme's kinetic parameters.
While comprehensive datasets directly comparing cis and trans isomers of the exact same acyl chain length are limited in publicly available literature, a study on plant peroxisomal Δ³,Δ²-enoyl-CoA isomerase provides valuable insights into its substrate selectivity. The following table summarizes kinetic data for the enzyme with both a cis and a trans substrate, though it is important to note the difference in acyl chain length.
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 3-cis-Hexenoyl-CoA | Cucumber Cotyledons | 25 | - | 1.0 x 10⁶ |
| 3-trans-Dodecenoyl-CoA | Cucumber Cotyledons | 67 | - | - |
Data compiled from a study on plant peroxisomal enoyl-CoA isomerase. The kcat/Km for 3-cis-hexenoyl-CoA was reported, while for 3-trans-dodecenoyl-CoA, only the Km was provided, with the study noting that both substrates were "equally active".
Experimental Protocols
The kinetic parameters of enoyl-CoA isomerase are typically determined using a continuous spectrophotometric assay. This method monitors the increase in absorbance that accompanies the formation of the 2-trans-enoyl-CoA product.
Principle of the Assay
The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA results in the formation of a conjugated double bond system, which exhibits a significant increase in absorbance at a specific wavelength. For many enoyl-CoA substrates, this is monitored around 263 nm. However, alternative coupled assays can also be employed. For instance, the product of the isomerase reaction, 2-trans-enoyl-CoA, can be acted upon by enoyl-CoA hydratase, and the subsequent reaction can be monitored.[6]
Detailed Protocol for a Continuous Spectrophotometric Assay
-
Reagents and Buffers:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Purified enoyl-CoA isomerase
-
Substrate solutions:
-
3-cis-enoyl-CoA (e.g., 3-cis-octenoyl-CoA or 3-cis-decenoyl-CoA) of known concentration.
-
3-trans-enoyl-CoA (e.g., 3-trans-octenoyl-CoA or 3-trans-decenoyl-CoA) of known concentration.
-
-
Spectrophotometer capable of measuring UV absorbance.
-
-
Assay Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the 2-trans-enoyl-CoA product (typically around 263 nm).
-
Prepare a reaction mixture in a quartz cuvette containing the Tris-HCl buffer.
-
Add a known, limiting amount of purified enoyl-CoA isomerase to the cuvette and mix gently.
-
Initiate the reaction by adding a specific concentration of the enoyl-CoA substrate (either the cis or trans isomer).
-
Immediately begin recording the change in absorbance over time. The initial linear rate of the reaction corresponds to the initial velocity (V₀).
-
-
Data Analysis:
-
Repeat the assay with a range of substrate concentrations for both the cis and trans isomers.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration ([E]).
-
The catalytic efficiency of the enzyme for each substrate is then determined by the kcat/Km ratio.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanism of enoyl-CoA isomerase and a typical experimental workflow for its kinetic analysis.
Caption: Reaction catalyzed by enoyl-CoA isomerase.
Caption: Workflow for kinetic analysis of enoyl-CoA isomerase.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. EC 5.3.3.8 [iubmb.qmul.ac.uk]
- 5. CHEM 351—Biochemistry—Enzymes—5.3.3.8 [biochemistry.prof]
- 6. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of trans-3-Hexenoyl-CoA in Fatty Acid Beta-Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of trans-3-Hexenoyl-CoA in the beta-oxidation of unsaturated fatty acids. We present experimental data, detailed protocols, and visual pathways to objectively evaluate its significance and compare it with alternative metabolic routes.
Introduction to this compound Metabolism
This compound is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. Its metabolism is primarily facilitated by the enzyme enoyl-CoA isomerase (EC 5.3.3.8), which catalyzes the conversion of the cis- or trans-3-enoyl-CoA to the trans-2-enoyl-CoA isomer.[1][2] This isomerization is a critical step, as the subsequent enzymes in the beta-oxidation spiral are specific for the trans-2 configuration.
The "Reductase-Isomerase" Pathway: The Main Route for this compound Metabolism
The primary pathway for the degradation of unsaturated fatty acids that lead to the formation of this compound is often referred to as the "reductase-isomerase" pathway. This pathway is essential for the complete oxidation of these fatty acids and for maximizing energy yield.
Below is a diagram illustrating the central role of this compound and enoyl-CoA isomerase in this pathway.
Caption: The "Reductase-Isomerase" pathway for unsaturated fatty acid beta-oxidation.
Comparison with the Alternative "Epimerase" Pathway
An alternative pathway for the metabolism of some unsaturated fatty acids is the "epimerase" pathway. This pathway becomes relevant for fatty acids with double bonds at even-numbered carbons. It involves the action of 3-hydroxyacyl-CoA epimerase to convert the D-3-hydroxyacyl-CoA intermediate, which is not a substrate for the next enzyme in the standard beta-oxidation spiral, to the L-3-hydroxyacyl-CoA isomer.
The table below compares the key features of the "reductase-isomerase" and "epimerase" pathways.
| Feature | "Reductase-Isomerase" Pathway | "Epimerase" Pathway |
| Key Intermediate | trans-3-Enoyl-CoA (e.g., this compound) | D-3-Hydroxyacyl-CoA |
| Key Enzyme | Enoyl-CoA Isomerase | 3-Hydroxyacyl-CoA Epimerase |
| Substrate Origin | Fatty acids with double bonds at odd-numbered carbons | Fatty acids with double bonds at even-numbered carbons |
| Mechanism | Isomerization of the double bond from the 3- to the 2-position | Epimerization of the hydroxyl group at the 3-position |
| Product | trans-2-Enoyl-CoA | L-3-Hydroxyacyl-CoA |
Quantitative Comparison of Enoyl-CoA Isomerase Substrate Specificity
The efficiency of the "reductase-isomerase" pathway is highly dependent on the substrate specificity of enoyl-CoA isomerase. The following table summarizes the kinetic parameters of rat mitochondrial enoyl-CoA isomerase with various acyl-CoA substrates.
| Substrate | Chain Length | Isomer | Km (µM) | Vmax (µmol/min/mg) |
| Hexenoyl-CoA | C6 | trans-3 | Data not available | Data not available |
| Hexenoyl-CoA | C6 | cis-3 | Data not available | Data not available |
| Butenoyl-CoA | C4 | trans-2 | - | - |
| Octenoyl-CoA | C8 | cis-3 | - | - |
| Dodecenoyl-CoA | C12 | cis-3 | - | - |
Experimental Protocols
Validating the role of this compound in a metabolic pathway requires specific and reliable experimental procedures. Below is a detailed protocol for a spectrophotometric assay to measure enoyl-CoA isomerase activity.
Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
This assay measures the decrease in absorbance at 263 nm, which corresponds to the conversion of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product.
Materials:
-
Purified enoyl-CoA isomerase
-
This compound or other 3-enoyl-CoA substrate
-
Assay buffer: 100 mM Tris-HCl, pH 8.0
-
Spectrophotometer capable of reading at 263 nm
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the 3-enoyl-CoA substrate in the assay buffer.
-
Set the spectrophotometer to read absorbance at 263 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, add the assay buffer and the 3-enoyl-CoA substrate to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding a small volume of the purified enoyl-CoA isomerase to the cuvette and mix immediately.
-
Record the decrease in absorbance at 263 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the molar extinction coefficient for the conversion of the 3-enoyl-CoA to the 2-enoyl-CoA.
References
Cross-Validation of HPLC and MS Methods for Acyl-CoA Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is critical for understanding cellular metabolism and the mechanism of action of novel therapeutics. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Mass Spectrometry (MS), typically coupled with liquid chromatography (LC-MS/MS). This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
LC-MS/MS has emerged as the most sensitive and specific technique for the quantification of acyl-CoA thioesters.[1] In contrast, HPLC methods, while robust, often require derivatization for sensitive detection and may be susceptible to interferences from co-eluting species.
Quantitative Performance Comparison
The performance of analytical methods can be evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. The following table summarizes a comparison of these metrics for LC-MS/MS and HPLC with UV/Fluorescence detection for the analysis of acyl-CoAs.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence |
| Limit of Detection (LOD) | 1–10 fmol | 120 pmol (with derivatization)[1] |
| Limit of Quantification (LOQ) | 5–50 fmol | 1.3 nmol (LC/MS-based)[1] |
| Linearity (R²) | >0.99[1][2] | >0.99[1] |
| Precision (RSD%) | < 5%[1] | < 15%[1] |
| Specificity | High (based on mass-to-charge ratio)[1] | Moderate (risk of co-elution)[1] |
| Throughput | High[1] | Moderate[1] |
Experimental Workflow for Method Cross-Validation
The cross-validation of HPLC and MS methods involves a systematic process to ensure that both techniques provide comparable and reliable results. The general workflow includes sample preparation, analysis by each method, and statistical comparison of the quantitative data.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of acyl-CoAs using both LC-MS/MS and HPLC with fluorescence detection.
I. LC-MS/MS Method for Acyl-CoA Quantification
This method is designed for high sensitivity and specificity in quantifying a broad range of acyl-CoAs in biological matrices.
1. Sample Preparation (Solid-Phase Extraction) [1]
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., tissue homogenate supernatant) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography [1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry [3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the precursor ion [M+H]⁺ and a specific product ion for each acyl-CoA. A common neutral loss of 507 Da (phosphoadenosine diphosphate) can be used for profiling.[4]
-
Collision Energy: Optimized for each specific analyte.
II. HPLC Method with Fluorescence Detection for Acyl-CoA Quantification
This method requires a chemical derivatization step to attach a fluorescent tag to the acyl-CoA molecule, enabling sensitive detection.
1. Derivatization [5]
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., chloroacetaldehyde (B151913) to form etheno-derivatives or monobromobimane).
-
Incubate the reaction mixture under optimized conditions (time, temperature, pH) to ensure complete derivatization.
-
Quench the reaction if necessary.
2. HPLC Analysis [5]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 75 mM KH₂PO₄.
-
Mobile Phase B: Acetonitrile containing 600 mM acetic acid.
-
Gradient: A gradient from 44% B to 50% B over 80 minutes can be used to resolve polyunsaturated acyl-CoAs.
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen fluorescent label.
Signaling Pathway and Logical Relationships
The quantification of acyl-CoAs is central to understanding metabolic pathways. The diagram below illustrates the central role of acetyl-CoA and its relationship with major metabolic processes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of trans-3-Hexenoyl-CoA and Hexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of two structurally similar yet metabolically distinct fatty acyl-CoA molecules: trans-3-Hexenoyl-CoA and hexanoyl-CoA. Understanding the nuanced differences in their metabolism is crucial for research in fatty acid oxidation, drug development targeting metabolic pathways, and the study of various metabolic disorders.
Introduction
Hexanoyl-CoA is a saturated medium-chain fatty acyl-CoA that serves as a key intermediate in the beta-oxidation pathway, a major process for cellular energy production. In contrast, this compound is a monounsaturated fatty acyl-CoA with a double bond at the third carbon position. This structural difference necessitates the involvement of an auxiliary enzyme for its complete catabolism, leading to distinct metabolic consequences.
Metabolic Pathways and Enzymatic Processing
The metabolic pathways of hexanoyl-CoA and this compound diverge after the initial steps of beta-oxidation.
Hexanoyl-CoA Metabolism:
Hexanoyl-CoA, being a saturated fatty acyl-CoA, is a direct substrate for the standard beta-oxidation pathway. The process involves a recurring four-step cycle of dehydrogenation, hydration, oxidation, and thiolytic cleavage, progressively shortening the acyl chain by two carbons in each cycle and generating acetyl-CoA, FADH₂, and NADH.
This compound Metabolism:
The metabolism of this compound requires an additional enzymatic step to handle the unconventional position of its double bond. The initial dehydrogenation by acyl-CoA dehydrogenase is bypassed. Instead, the enzyme Δ³,Δ²-enoyl-CoA isomerase plays a pivotal role. This isomerase catalyzes the conversion of the trans-Δ³ double bond to a trans-Δ² double bond, transforming this compound into trans-2-Hexenoyl-CoA. This product is a standard intermediate of the beta-oxidation pathway and can then be processed by enoyl-CoA hydratase and the subsequent enzymes of the cycle.
Below is a DOT language script visualizing the divergent metabolic pathways.
Caption: Divergent metabolic pathways of Hexanoyl-CoA and this compound.
Comparative Quantitative Data
Direct comparative studies on the metabolic flux and enzyme kinetics of this compound versus hexanoyl-CoA are limited. However, data from studies on analogous short-chain unsaturated and saturated fatty acyl-CoAs can provide valuable insights.
| Parameter | Hexanoyl-CoA | This compound | Reference |
| Enzyme | Acyl-CoA Dehydrogenase | Δ³,Δ²-Enoyl-CoA Isomerase | |
| Substrate Affinity (Km) | Lower (Higher Affinity) | Higher (Lower Affinity) for isomerase | [1][2] |
| Maximum Velocity (Vmax) | Higher | Lower for the overall pathway | [2] |
| Overall Beta-Oxidation Rate | Faster | Slower due to the additional isomerization step and potentially lower affinity of subsequent enzymes. | Inferred from related studies |
| Energy Yield (per molecule) | Higher | Lower (bypasses the first FADH₂-generating step) | Standard biochemical calculation |
Note: The values presented are relative comparisons based on available literature for similar substrates and are intended to illustrate the expected differences. Specific kinetic parameters can vary depending on the experimental conditions and the specific enzyme isoform.
Experimental Protocols
This section outlines key experimental methodologies for comparing the metabolic effects of this compound and hexanoyl-CoA.
Measurement of Mitochondrial Respiration
This protocol allows for the determination of oxygen consumption rates in isolated mitochondria when supplied with either hexanoyl-CoA or this compound.
1. Isolation of Mitochondria:
-
Mitochondria can be isolated from cultured cells or animal tissues (e.g., liver, heart) by differential centrifugation.
-
A detailed protocol for mitochondrial isolation can be found in various publications.[3][4]
2. Respiration Assay using High-Resolution Respirometry (e.g., Oroboros Oxygraph):
-
Respiration medium (e.g., MiR05) is equilibrated in the oxygraph chamber at 37°C.[5]
-
A standardized amount of isolated mitochondria is added to the chamber.
-
Substrates are added sequentially to assess different respiratory states.
-
For comparing the two acyl-CoAs, parallel experiments should be run with either hexanoyl-carnitine or trans-3-Hexenoyl-carnitine (as the CoA esters do not readily cross the inner mitochondrial membrane) in the presence of L-carnitine and malate.
-
Oxygen consumption rates are recorded and analyzed to determine parameters such as state 2 and state 3 respiration.
Below is a DOT language script for the experimental workflow of a mitochondrial respiration assay.
References
Functional Differences in Unsaturated Fat Metabolism: A Comparative Guide to Mitochondrial and Peroxisomal β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Beta-oxidation is a critical catabolic process by which fatty acids are broken down to produce energy and metabolic intermediates. This process occurs in two key cellular organelles: mitochondria and peroxisomes. While both pathways share the same fundamental four-step reaction sequence, their functional roles, substrate specificities, enzymatic machinery, and regulatory mechanisms exhibit profound differences. Understanding these distinctions is crucial for research into metabolic diseases, cellular physiology, and the development of targeted therapeutic interventions.
This guide provides an objective comparison of mitochondrial and peroxisomal β-oxidation of unsaturated fats, supported by experimental data and detailed methodologies.
Core Functional Distinctions: Mitochondria vs. Peroxisomes
The primary roles of the two pathways are distinct: mitochondrial β-oxidation is the main pathway for energy production from common fatty acids, while peroxisomal β-oxidation is specialized for the initial breakdown of substrates that mitochondria cannot handle efficiently.[1][2] The resulting shorter-chain fatty acids from peroxisomal action are then often transported to mitochondria for complete oxidation.[3][4][5]
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |
| Primary Location | Mitochondrial Matrix | Peroxisomal Matrix |
| Primary Function | ATP Production | Chain-shortening of specific fatty acids, H₂O₂ generation.[1][2][3] |
| Substrate Specificity | Short ( | Very-long-chain fatty acids (VLCFAs; >C22), branched-chain fatty acids, dicarboxylic acids, eicosanoids.[1][3] |
| Fatty Acid Transport | Carnitine-dependent shuttle system (CPT1, CACT, CPT2).[6][7][8] | Carnitine-independent. Utilizes ATP-dependent ABCD transporters.[9] |
| First Enzyme | Acyl-CoA Dehydrogenase (ACAD) family (VLCAD, LCAD, MCAD, SCAD).[6][10] | Acyl-CoA Oxidase (ACOX1).[3][6] |
| First Reaction Product | FADH₂ (delivers electrons to the Electron Transport Chain for ATP synthesis).[6][9] | H₂O₂ (Hydrogen Peroxide), which is then detoxified to H₂O by catalase.[4][6][11] |
| Energy Coupling | Directly coupled to the electron transport chain and ATP synthesis.[6][12] | Not directly coupled to ATP synthesis; the first step generates heat instead.[4][12][13] |
| Extent of Oxidation | Complete oxidation of fatty acids to acetyl-CoA.[4] | Incomplete oxidation; chain-shortens fatty acids which are then exported to mitochondria.[3][4] |
| Regulation | Rate-limiting step is CPT1-mediated transport, which is allosterically inhibited by Malonyl-CoA.[3][6][7] | Primarily regulated at the transcriptional level by Peroxisome Proliferator-Activated Receptor α (PPARα).[3][14] |
Oxidation of Unsaturated Fatty Acids: A Shared Challenge
The breakdown of unsaturated fatty acids presents a challenge to the standard β-oxidation machinery due to the presence of cis or trans double bonds. Both mitochondria and peroxisomes employ a set of auxiliary enzymes to reconfigure these double bonds, allowing the core pathway to proceed.[6][15] The two principal auxiliary enzymes are:
-
Enoyl-CoA Isomerase : Converts cis- or trans-Δ³ double bonds to the trans-Δ² configuration required by enoyl-CoA hydratase.[6][16]
-
2,4-Dienoyl-CoA Reductase : Acts on intermediates with conjugated double bonds (a common result of polyunsaturated fatty acid breakdown), reducing them to a single double bond that the isomerase can then process.[6][17]
Caption: Auxiliary enzymes resolve non-standard double bonds.
Quantitative Data: Substrate Affinity and Oxidation Rates
Direct comparison of enzyme kinetics reveals the distinct substrate preferences of each organelle. Peroxisomes generally exhibit a lower Km (higher affinity) for medium-chain and monounsaturated very-long-chain fatty acids, whereas mitochondria have a higher affinity for common long-chain saturated fatty acids.[18]
| Organelle | Fatty Acid Substrate | Apparent Km (µM) | Relative Oxidation Rate (%) |
| Peroxisomes | Lauroyl-CoA (12:0) | - | 100 |
| Palmitoyl-CoA (16:0) | 15 | 80 | |
| Oleoyl-CoA (18:1) | 5 | 70 | |
| Erucyl-CoA (22:1) | 4 | 55 | |
| Mitochondria | Palmitoyl-carnitine (16:0) | 2.5 | 100 |
| Myristoyl-carnitine (14:0) | 3.0 | 100 | |
| Linoleoyl-carnitine (18:2) | 4.0 | 95 | |
| Stearoyl-carnitine (18:0) | 2.0 | 80 | |
| (Data adapted from in vitro studies on brown adipose tissue. Absolute values may vary by tissue and species.)[18] |
Experimental Protocols
Measuring the distinct activities of mitochondrial and peroxisomal β-oxidation requires specific methodologies. Below are two common experimental approaches.
Measurement of Total β-Oxidation in Intact Cells
This method quantifies the overall rate of fatty acid oxidation in freshly isolated cells (e.g., primary hepatocytes) by tracking the conversion of a radiolabeled substrate into acid-soluble metabolites (ASMs).[19]
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from mice via collagenase perfusion.[20]
-
Substrate Preparation: A complex of [1-¹⁴C]palmitic acid and bovine serum albumin (BSA) is prepared to ensure fatty acid solubility.[19][20]
-
Incubation: A suspension of hepatocytes is incubated at 37°C with the ¹⁴C-palmitate-BSA complex.
-
Reaction Termination: The reaction is stopped by the addition of perchloric acid, which precipitates macromolecules while leaving small metabolic products (ASMs), like acetyl-CoA, in the supernatant.[20]
-
Quantification: After centrifugation, the radioactivity of the supernatant is measured using a scintillation counter. The amount of radioactivity is directly proportional to the rate of β-oxidation.[19]
Caption: Experimental workflow for measuring β-oxidation using ¹⁴C-palmitate.
Respirometric Measurement in Isolated Mitochondria
This technique directly measures the rate of oxygen consumption as an index of β-oxidation and electron transport chain activity in isolated organelles.[21]
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates (e.g., liver, muscle) by differential centrifugation.
-
Respirometry Setup: Isolated mitochondria are placed in a sealed chamber equipped with a Clark-type oxygen electrode (e.g., Oroboros Oxygraph, Seahorse XF Analyzer).
-
Substrate Addition: A fatty acid substrate is added. For mitochondria, acyl-carnitines (e.g., palmitoylcarnitine) are used to bypass the CPT1 regulatory step. Malate is included to replenish Krebs cycle intermediates and allow for the re-oxidation of NADH.[21]
-
State 3 Respiration: ADP is added to stimulate ATP synthesis and measure the maximal coupled respiration rate (oxidative phosphorylation capacity).
-
Inhibitor Use: Specific inhibitors (e.g., rotenone (B1679576) to block Complex I, antimycin A for Complex III) can be used to dissect the contribution of different electron transport chain components.
Caption: Experimental workflow for measuring mitochondrial β-oxidation via respirometry.
Regulatory Control Points
The regulation of each pathway reflects its primary physiological role. Mitochondrial oxidation is tightly controlled by the cell's immediate energy status via malonyl-CoA, while peroxisomal oxidation is transcriptionally adapted to the presence of specific lipid substrates.[3][6][14]
Caption: Key regulatory points for mitochondrial and peroxisomal pathways.
Conclusion and Implications for Drug Development
The functional divergence between mitochondrial and peroxisomal β-oxidation provides distinct targets for therapeutic intervention.
-
Mitochondrial Pathway: As the central hub for energy production, modulators of CPT1 or other mitochondrial enzymes are investigated for metabolic diseases like type 2 diabetes and obesity.[22][23]
-
Peroxisomal Pathway: Deficiencies in this pathway lead to severe neurodegenerative disorders characterized by the accumulation of VLCFAs, such as X-linked Adrenoleukodystrophy (X-ALD).[24][25][26] Therapies aimed at enhancing peroxisomal function or promoting the expression of key enzymes via PPARα agonists represent a viable strategy for these conditions.[3][14]
A thorough understanding of the substrate specificities, enzymatic mechanisms, and regulatory networks of both pathways is indispensable for researchers aiming to unravel the complexities of lipid metabolism and develop next-generation therapeutics for metabolic and genetic disorders.
References
- 1. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 2. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Question: Describe the differences between peroxisomal and mitochondrial .. [askfilo.com]
- 6. aocs.org [aocs.org]
- 7. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]
- 12. SMPDB [smpdb.ca]
- 13. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Peroxisomal β‐oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions | The EMBO Journal [link.springer.com]
- 18. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Peroxisomal acyl-CoA oxidase deficiency: MedlinePlus Genetics [medlineplus.gov]
A Researcher's Guide to the Validation of Metabolic Modeling Predictions for trans-3-Hexenoyl-CoA Flux
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metabolic modeling predictions with experimental data for the flux of trans-3-Hexenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids. Understanding and accurately predicting the flux through this pathway is critical for research in metabolic diseases, drug development, and biotechnology. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex relationships within fatty acid metabolism.
Comparing Model Predictions with Experimental Flux Data
Metabolic models, such as those based on Flux Balance Analysis (FBA) and kinetic modeling, are powerful tools for predicting intracellular reaction rates (fluxes). However, the validation of these predictions against experimental data is crucial for their reliable application.[1][2] 13C Metabolic Flux Analysis (13C-MFA) is the gold standard for experimentally quantifying intracellular fluxes.[3][4]
| Metabolic Model | Predicted Flux (Relative Units) | Experimental Method | Measured Flux (Relative Units) | Organism/Cell Line | Reference |
| Genome-Scale FBA Model | 0.85 | 13C-MFA | 0.72 ± 0.05 | Saccharomyces cerevisiae | Hypothetical Data |
| Kinetic Model of β-oxidation | 1.10 | Isotope Tracing with LC-MS | 0.95 ± 0.08 | Murine Hepatocytes | Hypothetical Data |
*Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in metabolic flux analysis studies. Specific quantitative comparisons for this compound flux are not extensively documented in the literature.
Key Metabolic Pathway: β-Oxidation of Unsaturated Fatty Acids
The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the correct position for the standard β-oxidation pathway. One such crucial enzyme is enoyl-CoA isomerase, which catalyzes the conversion of cis- or trans-3-enoyl-CoA to trans-2-enoyl-CoA.
Experimental Protocols for Flux Validation
The validation of metabolic flux predictions relies on robust experimental methodologies. 13C Metabolic Flux Analysis (13C-MFA) is a widely used technique to quantify intracellular metabolic fluxes.
13C Metabolic Flux Analysis (13C-MFA) Protocol for Fatty Acid Metabolism
This protocol outlines the key steps for performing a 13C-MFA experiment to measure the flux through the β-oxidation pathway.
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., hepatocytes, yeast) in a defined medium.
-
Introduce a 13C-labeled substrate, such as [U-13C]-glucose or a 13C-labeled fatty acid, into the medium.
-
Allow the cells to reach a metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular metabolites are stable.
-
-
Metabolite Extraction:
-
Quench cellular metabolism rapidly to prevent changes in metabolite levels. This is often achieved by using cold methanol (B129727) or other quenching solutions.
-
Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.
-
-
Sample Analysis:
-
Analyze the isotopic labeling patterns of key metabolites, particularly the acyl-CoA intermediates and related amino acids, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Flux Calculation:
-
Utilize a computational model that simulates the flow of 13C atoms through the metabolic network.
-
The model iteratively adjusts the flux values to minimize the difference between the experimentally measured and the model-predicted labeling patterns.
-
Statistical analysis is performed to determine the best-fit flux distribution and the confidence intervals for each flux.
-
Logical Framework for Model Validation
The validation of a metabolic model's flux predictions involves a systematic comparison with experimentally determined flux data. This process helps to refine the model and increase its predictive accuracy.
References
- 1. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [2303.12651] Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis [arxiv.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
A Researcher's Guide to Confirming the Identity of trans-3-Hexenoyl-CoA in Chromatographic Analyses
For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comparative overview of methodologies for confirming the identity of trans-3-Hexenoyl-CoA peaks in chromatograms, with a focus on supporting experimental data and detailed protocols.
The analysis of short-chain acyl-Coenzyme A (acyl-CoA) thioesters, such as this compound, presents a significant analytical challenge due to their polar nature, thermal instability, and the presence of structurally similar isomers. This guide outlines a multi-pronged approach leveraging advanced chromatographic and mass spectrometric techniques to confidently identify and confirm the presence of this compound in complex biological matrices.
Comparative Analysis of Identification Methodologies
The robust identification of this compound relies on a combination of chromatographic separation and mass spectrometric detection. The performance of various approaches is summarized below.
| Methodology | Principle | Advantages | Disadvantages |
| UPLC-MS/MS with a C18 Column | Reversed-phase chromatography separates molecules based on hydrophobicity, followed by tandem mass spectrometry for detection. | High sensitivity and specificity. Can separate some isomers.[1][2] | May not resolve all positional and geometric isomers of hexenoyl-CoA without optimized conditions. |
| Stable Isotope-Labeled Internal Standard | Co-elution with a synthesized, heavy-isotope-labeled version of the target analyte. | Provides the highest level of confidence in identification and enables accurate quantification. | Requires chemical synthesis of the standard, which may not be commercially available. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement of the precursor ion. | Increases confidence in the elemental composition of the detected molecule. | Does not distinguish between isomers. |
| Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis | Comparison of the fragmentation pattern of the unknown peak with known fragmentation patterns of acyl-CoAs. | Confirms the class of the compound and can provide structural information. | May not differentiate between some isomers with very similar fragmentation patterns. |
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
A critical step in the analysis of acyl-CoAs is the effective removal of proteins and other interfering matrix components.
-
Homogenization: Homogenize tissue or cell samples in a cold buffer.
-
Protein Precipitation: Add a cold protein precipitation agent (e.g., 10% trichloroacetic acid, perchloric acid, or acetonitrile) to the homogenate.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).
UPLC-MS/MS Analysis for Isomer Separation
This protocol is based on methods that have successfully separated short-chain acyl-CoA isomers.[2]
-
Chromatographic System: A high-performance liquid chromatography system such as the Waters ACQUITY UPLC system.
-
Column: A reversed-phase C18 column with a small particle size (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a sufficient time to resolve isomers (e.g., 0-5 min, 2% B; 5-20 min, 2-50% B; 20-25 min, 50-98% B; 25-30 min, 98% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., SCIEX QTRAP or Waters Xevo TQ-S).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primary (Quantitative): Precursor ion (Q1) m/z 864.2 -> Product ion (Q3) m/z 357.2 (Represents the acyl-carnitine like fragment).
-
Secondary (Qualitative): Precursor ion (Q1) m/z 864.2 -> Product ion (Q3) m/z 428.1 (Represents the adenosine (B11128) diphosphate (B83284) fragment).
-
The workflow for this analysis is depicted in the following diagram:
Confirmation of Identity using Tandem Mass Spectrometry
The identity of a chromatographic peak as an acyl-CoA can be strongly supported by its characteristic fragmentation pattern in tandem mass spectrometry.
Expected Fragmentation of this compound (C₂₇H₄₄N₇O₁₇P₃S, Exact Mass: 863.1727)
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragment Identity |
| Positive (ESI+) | 864.2 [M+H]⁺ | 357.2 | [Acyl-carnitine-like fragment + H]⁺ |
| 428.1 | [Adenosine diphosphate + H]⁺ | ||
| 508.0 | [M+H - 356.2]⁺ (Neutral loss of the acyl-pantetheine moiety) | ||
| Negative (ESI-) | 862.2 [M-H]⁻ | 79.0 | [PO₃]⁻ |
| 408.0 | [Deprotonated 3'-phospho-AMP - H₂O]⁻ | ||
| 159.0 | [HO₆P₂]⁻ |
The fragmentation pathway in positive ion mode is illustrated below:
Synthesis of a Stable Isotope-Labeled Internal Standard
For unequivocal identification and accurate quantification, the synthesis of a stable isotope-labeled internal standard, such as [¹³C₆]-trans-3-Hexenoyl-CoA, is the gold standard. A general synthetic strategy is outlined below.
-
Synthesis of [¹³C₆]-trans-3-Hexenoic Acid:
-
This can be achieved through various organic synthesis routes, for example, by starting with a ¹³C-labeled precursor such as [¹³C₂]-acetyl chloride and building the carbon chain. A Wittig reaction or a related olefination reaction can be employed to introduce the trans double bond at the 3-position.
-
-
Activation of the Labeled Fatty Acid:
-
The carboxylic acid group of [¹³C₆]-trans-3-hexenoic acid is activated, for instance, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
-
Coupling to Coenzyme A:
-
The activated, labeled fatty acid is then coupled to the free thiol group of Coenzyme A in an appropriate buffer to form the desired [¹³C₆]-trans-3-Hexenoyl-CoA.
-
-
Purification:
-
The labeled product is purified using techniques such as preparative HPLC.
-
The logical flow for this synthesis is as follows:
By employing a combination of these methodologies, researchers can achieve a high degree of confidence in the identification of this compound in their chromatographic data, paving the way for more accurate and reliable biological interpretations.
References
Navigating the Crossroads of Fatty Acid Metabolism: A Comparative Look at Wild-Type vs. Mutant Cells Impacting trans-3-Hexenoyl-CoA
A deep dive into the metabolic consequences of enzymatic deficiencies in fatty acid β-oxidation, this guide offers a comparative analysis of wild-type and mutant cell metabolomes. By examining genetic defects in enzymes such as enoyl-CoA isomerase and short-chain enoyl-CoA hydratase, we can elucidate the critical role of these proteins in processing unsaturated fatty acids like the one that forms trans-3-Hexenoyl-CoA and understand the systemic impact of their dysfunction.
This guide is intended for researchers, scientists, and drug development professionals investigating fatty acid oxidation (FAO) disorders and related metabolic diseases. Here, we present a synthesis of findings from key studies, offering quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding of the metabolic shifts that occur when the intricate machinery of β-oxidation is disrupted.
The Central Role of this compound in Unsaturated Fatty Acid Oxidation
The mitochondrial β-oxidation spiral is a critical pathway for energy production from fatty acids. While the degradation of saturated fatty acids is straightforward, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the intermediates for seamless entry into the core β-oxidation pathway. One such critical intermediate is this compound, which is formed during the degradation of certain polyunsaturated fatty acids. This molecule requires isomerization to trans-2-Hexenoyl-CoA to be processed by the next enzyme in the cycle, enoyl-CoA hydratase. Deficiencies in the enzymes responsible for this conversion or subsequent steps can lead to a metabolic bottleneck, resulting in the accumulation of toxic intermediates and a deficit in energy production.
Comparative Metabolomics: Wild-Type vs. Mutant Phenotypes
To illustrate the profound metabolic consequences of impaired fatty acid oxidation, we will examine data from two key genetic deficiencies that impact the processing of enoyl-CoA intermediates: Enoyl-CoA Isomerase (Eci1) deficiency and Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency .
Case Study 1: Enoyl-CoA Isomerase (Eci1) Deficiency
Mitochondrial enoyl-CoA isomerase (Eci1) is responsible for converting 3-enoyl-CoA esters to their 2-enoyl-CoA counterparts. A deficiency in this enzyme, while not yet identified in humans, has been modeled in mice, providing valuable insights into its metabolic impact.
The following table summarizes the key metabolic changes observed in Eci1-deficient knockout (KO) mice compared to wild-type (WT) littermates. Data is derived from studies on fasted mice and those on an olive oil-rich diet to challenge the fatty acid oxidation pathway.
| Metabolite | Condition | Wild-Type (WT) | Eci1 Knockout (KO) | Fold Change (KO/WT) | Significance (P-value) |
| Blood Glucose | Food Withdrawal | 4.58 mM | 3.87 mM | 0.84 | 0.09 |
| Blood β-hydroxybutyrate | Food Withdrawal | 1.09 mM | 1.10 mM | ~1.0 | Not Significant |
| C12:1 Acylcarnitine | Food Withdrawal | 0.03 µM | 0.09 µM | 3.0 | < 0.01 |
| C12:1 Acylcarnitine | Olive Oil-Rich Diet | 0.01 µM | 0.04 µM | 4.0 | < 0.01 |
Data synthesized from a study on Eci1-deficient mice.[1]
Key Observations:
-
Hypoglycemia: Eci1 deficient mice show a trend towards lower blood glucose levels upon fasting, suggesting impaired gluconeogenesis due to reduced acetyl-CoA production from fatty acid oxidation.[1]
-
Acylcarnitine Accumulation: A significant increase in C12:1 acylcarnitine is a hallmark of Eci1 deficiency, indicating a blockage in the degradation of 12-carbon unsaturated fatty acids.[1] The accumulation is even more pronounced when the pathway is stressed with a high-fat diet.[1]
-
Normal Ketogenesis: Despite the defect, ketone body production (β-hydroxybutyrate) appears normal, which may be due to compensatory mechanisms or the mild nature of the phenotype in the mouse model, possibly due to the presence of a second enoyl-CoA isomerase, Eci2.[1]
Case Study 2: Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency
ECHS1, also known as crotonase, catalyzes the hydration of 2-enoyl-CoA esters with short chain lengths. While its primary substrates are trans-2-enoyl-CoAs, a deficiency can lead to a backlog of intermediates and the accumulation of upstream metabolites. ECHS1 deficiency is a severe inherited metabolic disorder in humans, often presenting as Leigh syndrome.[2][3][4]
The following table highlights the characteristic metabolic signature found in the urine of patients with ECHS1 deficiency.
| Metabolite | Patient Cohort | Typical Range in Controls | Observed Range in Patients | Fold Increase (Approx.) |
| 2,3-dihydroxy-2-methylbutyric acid | ECHS1 Deficient | Not typically detected | Significantly elevated | >100x |
| S-(2-carboxypropyl)cysteine (SCPC) | ECHS1 Deficient | Not typically detected | Significantly elevated | >100x |
| S-(2-carboxypropyl)cysteamine (SCPCM) | ECHS1 Deficient | Not typically detected | Significantly elevated | >100x |
Data synthesized from reports on patients with ECHS1 deficiency.[2][3]
Key Observations:
-
Valine Catabolism Defect: The primary biochemical markers for ECHS1 deficiency are derived from the valine catabolic pathway, which shares enzymatic steps with fatty acid oxidation.[2][5] The accumulation of methacrylyl-CoA leads to the formation of toxic secondary metabolites.[2]
-
Secondary Fatty Acid Oxidation Impact: While the most prominent markers are from amino acid metabolism, the deficiency in ECHS1 also impacts the degradation of short-chain unsaturated fatty acids, contributing to the overall metabolic crisis.
Experimental Protocols
A detailed understanding of the methodologies used to generate this metabolomic data is crucial for reproducibility and further research.
Metabolite Extraction and Analysis for Acylcarnitine Profiling (as adapted from mouse studies)
-
Sample Collection: Whole blood is collected from fasted animals into heparinized tubes. Plasma is separated by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Internal Standards: An internal standard solution containing a mixture of isotopically labeled acylcarnitines is added to the plasma samples.
-
Deproteinization: Proteins are precipitated by adding a three-fold volume of ice-cold acetonitrile. Samples are vortexed and then centrifuged at 13,000 x g for 10 minutes at 4°C.
-
Derivatization: The supernatant is transferred to a new tube and dried under a stream of nitrogen. The dried residue is then derivatized with 3N n-butanolic HCl at 65°C for 20 minutes to form butyl esters.
-
LC-MS/MS Analysis: The butylated samples are reconstituted in a suitable solvent and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acylcarnitines are typically separated on a C18 reversed-phase column and detected using a triple quadrupole mass spectrometer in positive ion mode with precursor ion scanning or multiple reaction monitoring (MRM).
-
Quantification: The concentration of each acylcarnitine species is determined by comparing the peak area of the analyte to that of its corresponding isotopically labeled internal standard.
Urine Organic Acid Analysis for ECHS1 Deficiency Metabolites (as adapted from clinical diagnostics)
-
Sample Collection: A random urine sample is collected.
-
Internal Standard: An internal standard (e.g., 2-phenylbutyric acid) is added to a defined volume of urine.
-
Extraction: The urine is acidified, and organic acids are extracted twice with ethyl acetate. The organic phases are combined and evaporated to dryness.
-
Derivatization: The residue is derivatized to form trimethylsilyl (B98337) (TMS) esters by adding a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) and heating at 70°C for 30 minutes.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS). The organic acids are separated on a capillary column (e.g., DB-5) and identified based on their retention time and mass spectrum compared to a library of known compounds.
-
Quantification: The concentration of abnormal metabolites is estimated by comparing their peak area to that of the internal standard.
Visualizing the Metabolic Impact
To better understand the metabolic pathways and the points of disruption, the following diagrams are provided.
Caption: Fatty acid β-oxidation pathway for unsaturated fatty acids.
Caption: General workflow for comparative metabolomics studies.
Conclusion
The comparative metabolomic analysis of wild-type versus mutant cells provides a powerful lens through which to view the intricate and vital pathways of fatty acid oxidation. The data presented here, from both animal models and human patients, underscore the critical role of enzymes like enoyl-CoA isomerase and short-chain enoyl-CoA hydratase in maintaining metabolic homeostasis. The accumulation of specific acylcarnitines and organic acids in mutant phenotypes serves as a diagnostic fingerprint and offers insights into the pathophysiology of FAO disorders. Further research in this area, utilizing the detailed protocols and understanding the pathway disruptions outlined in this guide, will be instrumental in developing novel therapeutic strategies for these challenging metabolic diseases.
References
- 1. Functional redundancy of mitochondrial enoyl-CoA isomerases in the oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedizin.de [springermedizin.de]
- 4. ECHS1 deficiency and its biochemical and clinical phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Off-Target Effects on trans-3-Hexenoyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of unsaturated fatty acids is a critical cellular process, and its disruption can have significant pathological consequences. A key intermediate in the β-oxidation of certain unsaturated fatty acids is trans-3-Hexenoyl-CoA. The isomerization of this intermediate to trans-2-Hexenoyl-CoA by the enzyme Δ3,Δ2-enoyl-CoA isomerase is an essential step for its further degradation and energy production. Consequently, off-target inhibition of this isomerase by pharmaceutical compounds can lead to the accumulation of upstream metabolites and cellular dysfunction. This guide provides a comparative overview of compounds with known or potential off-target effects on this compound metabolism, focusing on the activity of Δ3,Δ2-enoyl-CoA isomerase.
Comparative Analysis of Compound Effects
The following table summarizes the effects of various compounds on enzymes involved in or related to this compound metabolism. This data is crucial for researchers assessing the potential for off-target liabilities in drug candidates.
| Compound | Primary Target(s) | Effect on Δ3,Δ2-enoyl-CoA Isomerase | Other Relevant Off-Target Effects |
| Oct-2-yn-4-enoyl-CoA | Mitochondrial Trifunctional Protein (β-subunit) | Potential Inhibitor (direct data pending) | Inhibits enoyl-CoA hydratase 2 and medium-chain acyl-CoA dehydrogenase.[1] |
| TDYA-CoA (10,12-Tricosadiynoic acid-CoA) | Acyl-CoA Oxidase-1 (ACOX1) | No significant inhibition observed.[2] | Specific for ACOX1, making it a useful negative control for isomerase activity.[2] |
| Ibuprofen | Cyclooxygenases (COX-1 and COX-2) | Indirectly affects fatty acid metabolism. | Can impair mitochondrial β-oxidation. |
| Amiodarone | Multiple ion channels | Indirectly affects fatty acid metabolism. | Known to inhibit mitochondrial β-oxidation. |
| Tamoxifen | Estrogen Receptor | Indirectly affects fatty acid metabolism. | Can inhibit mitochondrial β-oxidation. |
| Valproate | Primarily GABA transaminase | Indirectly affects fatty acid metabolism. | Known to inhibit mitochondrial β-oxidation. |
Experimental Protocols
Accurate assessment of a compound's effect on this compound metabolism requires robust experimental protocols. Below are detailed methodologies for key assays.
Spectrophotometric Assay for Δ3,Δ2-enoyl-CoA Isomerase Activity
This assay measures the decrease in absorbance resulting from the isomerization of a substrate analog, which is coupled to the subsequent hydration reaction catalyzed by enoyl-CoA hydratase.
Principle:
The assay indirectly measures the activity of Δ3,Δ2-enoyl-CoA isomerase by coupling the reaction to the well-characterized enoyl-CoA hydratase (crotonase). The isomerase converts a 3-enoyl-CoA substrate (e.g., this compound) to a 2-enoyl-CoA product. The subsequent hydration of the 2-enoyl-CoA by excess enoyl-CoA hydratase leads to a decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonyl-CoA).
Materials:
-
Purified Δ3,Δ2-enoyl-CoA isomerase
-
Purified enoyl-CoA hydratase (crotonase)
-
Substrate: this compound or other suitable 3-enoyl-CoA substrate
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a saturating concentration of enoyl-CoA hydratase.
-
Add the test compound at various concentrations to assess its inhibitory potential. A vehicle control (e.g., DMSO) should be run in parallel.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the substrate (this compound).
-
Immediately monitor the decrease in absorbance at the appropriate wavelength for the formed 2-enoyl-CoA product (e.g., 263 nm for the product of crotonyl-CoA isomerization).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value if applicable.
Quantification of Acyl-CoA Species by LC-MS/MS
This method allows for the direct measurement of this compound and other acyl-CoA intermediates in biological samples, providing a direct assessment of metabolic flux.
Principle:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules. Following extraction from cells or tissues, acyl-CoA species are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.
Materials:
-
Biological sample (cells or tissue homogenate)
-
Acyl-CoA extraction buffer (e.g., containing perchloric acid or organic solvents)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
LC-MS/MS system equipped with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold extraction buffer. Add internal standards to correct for extraction efficiency and matrix effects.
-
Extraction: Precipitate proteins and extract the acyl-CoAs. Centrifuge to pellet the precipitate and collect the supernatant.
-
LC Separation: Inject the extracted sample onto the LC system. Use a gradient of mobile phases to separate the different acyl-CoA species based on their hydrophobicity.
-
MS/MS Detection: The eluting acyl-CoAs are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. Specific precursor-product ion transitions are monitored for each acyl-CoA of interest (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area of each endogenous acyl-CoA is normalized to the peak area of its corresponding internal standard. A standard curve is used to determine the absolute concentration of each acyl-CoA.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental procedures is essential for a clear understanding of the assessment process.
Caption: Metabolic pathway of this compound in β-oxidation.
Caption: Workflow for assessing compound effects on this compound metabolism.
References
- 1. Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Function: A Comparative Guide to Utilizing trans-3-Hexenoyl-CoA Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of gene function is a cornerstone of impactful research. This guide provides a comprehensive comparison of methodologies for validating genes implicated in fatty acid metabolism, with a central focus on the analysis of trans-3-Hexenoyl-CoA levels. We present a detailed examination of analytical techniques, their performance metrics, and a comparison with alternative genetic and molecular validation approaches, supported by experimental data and detailed protocols.
The intricate network of metabolic pathways within a cell is governed by the precise function of numerous genes. Elucidating the role of these genes is paramount for understanding disease mechanisms and developing targeted therapeutics. One such critical area of metabolism is fatty acid beta-oxidation, where the intermediate metabolite this compound can serve as a key biomarker for the function of specific enzymes. This guide explores the use of this compound quantification as a powerful tool for gene function validation and objectively compares it with other established methods.
Measuring this compound: A Comparison of Analytical Methods
The accurate quantification of this compound is central to its use in validating gene function. Several analytical techniques are available, each with its own set of advantages and limitations. The primary methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.
| Method | Principle | Limit of Detection (LOD) | Throughput | Cost (Relative) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Separation by chromatography followed by mass-based detection and quantification. | High (fmol range)[1] | High | High | High sensitivity and specificity; can measure multiple acyl-CoAs simultaneously. | Requires expensive instrumentation and specialized expertise. |
| HPLC-UV | Separation by chromatography with detection based on UV absorbance. | Moderate | Medium | Medium | Relatively accessible instrumentation; robust and reliable. | Lower sensitivity and specificity compared to MS; potential for co-eluting interferences. |
| Enzymatic Assay | Spectrophotometric or fluorometric detection of a product from an enzyme-catalyzed reaction involving the target molecule. | Low (pmol range)[2] | High | Low | Cost-effective; high throughput; simple instrumentation. | Susceptible to interference from other molecules in the sample; may require specific enzymes that are not commercially available. |
Gene Function Validation: this compound Analysis vs. Alternative Methods
The validation of a gene's function can be approached from multiple angles. While measuring the levels of a specific metabolite like this compound provides a direct functional readout, other molecular biology techniques offer insights into the gene's expression and the resulting protein. Here, we compare these approaches in the context of a candidate gene involved in this compound metabolism, such as an enoyl-CoA isomerase or hydratase.
| Validation Method | Principle | Information Provided | Throughput | Cost (Relative) | Key Advantages | Key Disadvantages |
| This compound Quantification | Measures the concentration of the specific metabolite in cells or tissues. | Direct evidence of the gene's functional impact on a metabolic pathway. | Medium to High | Medium to High | Provides a direct link between the gene and its biochemical function. | Can be influenced by other metabolic pathways; requires specialized analytical methods. |
| Gene Knockout/Knockdown (e.g., CRISPR, RNAi) | Reduces or eliminates the expression of the target gene. | Infers gene function by observing the resulting phenotype. | High | Medium | Powerful tool for establishing causality. | Off-target effects can complicate interpretation; compensatory mechanisms may mask the phenotype. |
| Gene Overexpression | Increases the expression of the target gene. | Elucidates gene function by observing the effects of increased protein levels. | High | Low | Simple and cost-effective method. | Non-physiological levels of expression can lead to artifacts. |
| Quantitative PCR (qPCR) | Measures the mRNA expression level of the target gene. | Indicates changes in gene transcription. | High | Low | Highly sensitive and quantitative for gene expression. | Does not provide information about protein levels or function. |
| Western Blotting | Detects and quantifies the protein product of the target gene. | Confirms changes in protein expression levels. | Medium | Medium | Provides information on protein abundance and size. | Can be semi-quantitative; does not directly measure protein activity. |
| Enzyme Activity Assay | Measures the catalytic activity of the protein encoded by the target gene. | Provides a direct measure of the protein's functional capability. | Medium | Medium | Directly assesses the biochemical function of the protein. | Requires development of a specific and reliable assay; may not reflect in vivo activity. |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the targeted quantification of short-chain acyl-CoAs, which can be adapted for this compound.
1. Sample Preparation (from cell culture):
- Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the culture dish.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex for 10 seconds and incubate on ice for 30 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Collect the supernatant containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
- Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
- Load the supernatant from the previous step onto the cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.
- Dry the eluate under a stream of nitrogen gas.
- Reconstitute the sample in 100 µL of 5% methanol in water for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column suitable for polar metabolites.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be determined by direct infusion of standards.
Protocol 2: Enzymatic Assay for 2-trans-Enoyl-CoA
This protocol, as described by Minkler et al. (2016), is for 2-trans-enoyl-CoA and can be adapted for other enoyl-CoA species with the appropriate enzymes. It relies on the enzymatic conversion of the enoyl-CoA to a product that can be coupled to the production of a detectable signal (e.g., NADH).
1. Reagents:
- Reaction Buffer: 100 mM Tris-HCl, pH 7.5.
- Enoyl-CoA Hydratase (e.g., from bovine liver).
- 3-Hydroxyacyl-CoA Dehydrogenase.
- NAD+.
- Sample extract containing enoyl-CoAs.
2. Procedure:
- In a 96-well plate, add 50 µL of sample or standard to each well.
- Add 50 µL of a reaction mixture containing Tris-HCl, NAD+, and 3-hydroxyacyl-CoA dehydrogenase.
- Incubate at 37°C for 10 minutes to measure any background 3-hydroxyacyl-CoAs.
- Initiate the reaction by adding 10 µL of enoyl-CoA hydratase.
- Monitor the increase in absorbance at 340 nm (for NADH production) over time using a plate reader.
- The rate of NADH production is proportional to the concentration of 2-trans-enoyl-CoA in the sample.
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
"benchmarking different analytical platforms for acyl-CoA analysis"
A Comparative Guide to Analytical Platforms for Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of lipids.[1][2] They also act as crucial signaling molecules and donors for protein post-translational modifications.[1][2][3] Given their importance, the accurate and robust quantification of acyl-CoA species is paramount for research in cellular metabolism, disease biomarker discovery, and pharmacology.[4]
This guide provides an objective comparison of prevalent analytical platforms for acyl-CoA analysis, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable approach for their experimental needs.
Comparison of Analytical Platforms
The analysis of acyl-CoAs is challenging due to the diverse physicochemical properties of these molecules, their varying cellular concentrations, and their inherent instability in aqueous solutions.[2][3] Several analytical techniques have been developed, each with distinct advantages and limitations. The most prominent methods include Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic/fluorometric assays.
Liquid chromatography coupled with mass spectrometry has emerged as the most powerful and widely used platform, offering superior sensitivity and specificity for the comprehensive profiling of acyl-CoA species.[1][4][5]
Quantitative Data Summary
The following table summarizes the key performance characteristics of different analytical platforms for acyl-CoA analysis. Data has been compiled from multiple validated studies.
| Analytical Platform | Principle | Throughput | Sensitivity | Specificity | Coverage | Primary Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Medium to High | High (nM to sub-nM)[6] | Very High | Broad (Short- to long-chain acyl-CoAs) | Comprehensive acyl-CoA profiling, metabolomics, biomarker discovery.[4][7] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Medium | Low | Low to Medium | Limited (Less specific and can have co-eluting peaks)[5] | Quantification of more abundant acyl-CoA species. |
| Enzymatic/Fluorometric Assays | Coupled enzymatic reactions leading to a colorimetric or fluorescent product. | High | Medium | Medium (Specific to total CoA or a subset of acyl-CoAs) | Narrow (Often measures total CoA or specific species like acetyl-CoA)[2] | High-throughput screening, measuring total CoA pools.[8][9] |
Experimental Protocols
Reproducible and robust experimental protocols are crucial for accurate acyl-CoA analysis. Below are detailed methodologies for sample extraction and LC-MS/MS analysis, which is considered the gold standard.
Protocol 1: Acyl-CoA Extraction from Tissues or Cells
This protocol is a widely used method for extracting a broad range of acyl-CoAs.
Materials:
-
Ice-cold 80:20 Methanol (B129727):Water solution
-
10% Trichloroacetic Acid (TCA) or 7% Perchloric Acid (PCA)
-
Centrifuge capable of 4°C and >14,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Collection: Flash-freeze tissue or cell pellets in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenization/Lysis: For a cell pellet of ~1 million cells or ~10 mg of tissue, add 1 mL of ice-cold 80:20 methanol:water. Homogenize the tissue sample on ice. For cells, vortex vigorously.
-
Precipitation: Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C.
-
Reconstitution: Before analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297).[10]
Note: Alternative extraction methods using acids like TCA or PCA can also be effective, particularly for short-chain acyl-CoAs.[11]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the separation and detection of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., Triple Quadrupole or QTRAP).[1]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[12]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile or Methanol with 10 mM ammonium acetate and 0.1% formic acid.[12]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions, typically 200-400 µL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[13]
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[10][13] A common transition for quantification is [M+H]+ -> [M-507+H]+.[13] A second, qualitative transition is often monitored for confirmation.
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each specific acyl-CoA standard.[10]
Visualizations
Acyl-CoA Metabolism Overview
Acyl-CoAs are integral to cellular metabolism, linking the breakdown of fatty acids (β-oxidation) to energy production via the TCA cycle and serving as building blocks for complex lipids.
Caption: Overview of Acyl-CoA's central role in metabolism.
General Experimental Workflow for Acyl-CoA Analysis
The process of analyzing acyl-CoAs from biological samples involves several key steps, from sample preparation to data analysis.
Caption: Standard workflow for LC-MS/MS-based acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of trans-3-Hexenoyl-CoA in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of trans-3-Hexenoyl-CoA, a transient but significant intermediate in lipid metabolism. Due to its low steady-state concentrations in most biological tissues, this guide also draws comparisons with its more abundant isomer, trans-2-Hexenoyl-CoA, to provide a broader context for its metabolic role and analytical challenges.
This compound is a medium-chain monounsaturated fatty acyl-CoA that plays a specific role in the β-oxidation of unsaturated fatty acids.[1] Its position as a fleeting intermediate makes its detection and quantification a complex task, often requiring highly sensitive analytical techniques and specialized experimental designs. This guide summarizes the current understanding of this compound, offers insights into its metabolic context, and provides methodologies for its study.
Comparative Analysis: this compound vs. trans-2-Hexenoyl-CoA
Given the scarcity of quantitative data for this compound across different tissues, a comparative approach with its isomer, trans-2-Hexenoyl-CoA, is instructive. The latter is a common intermediate in the standard β-oxidation of saturated fatty acids.[2][3][4]
| Feature | This compound | trans-2-Hexenoyl-CoA |
| Metabolic Pathway | Auxiliary pathway of β-oxidation for unsaturated fatty acids with double bonds at odd-numbered carbons.[5] | Main pathway of β-oxidation for saturated and some unsaturated fatty acids.[3][4] |
| Key Enzyme | 3,2-trans-enoyl-CoA isomerase (ECI) converts it to trans-2-enoyl-CoA.[6][7] | Product of acyl-CoA dehydrogenase; substrate for enoyl-CoA hydratase.[2][3] |
| Abundance in Tissues | Extremely low under normal physiological conditions due to rapid conversion by ECI. | Relatively higher and more readily detectable in various tissues. |
| Pathological Relevance | Accumulates in tissues of individuals with 3,2-trans-enoyl-CoA isomerase deficiency.[8] | Altered levels may be indicative of general disruptions in fatty acid oxidation. |
| Analytical Challenge | Difficult to detect and quantify due to low abundance and isomerization. | More straightforward to analyze using standard acyl-CoA profiling methods. |
Metabolic Pathway of this compound
The primary role of this compound is as an intermediate in the β-oxidation of specific unsaturated fatty acids. Its processing is crucial for the complete degradation of these fatty acids for energy production. The central step in its metabolism is the isomerization to trans-2-Hexenoyl-CoA, catalyzed by 3,2-trans-enoyl-CoA isomerase (ECI).
Experimental Protocols for Acyl-CoA Analysis
The quantification of short-chain acyl-CoAs like this compound from biological tissues is a methodologically demanding process. The low abundance and potential for isomerization necessitate highly sensitive and specific analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Tissue Homogenization : Immediately after collection, flash-freeze the biological tissue (e.g., liver, muscle, brain) in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a cold extraction buffer, typically containing an organic solvent (e.g., methanol/water) and an internal standard.
-
Protein Precipitation : Precipitate proteins from the homogenate using an acid, such as perchloric acid or sulfosalicylic acid.
-
Solid-Phase Extraction (SPE) : To remove interfering substances and enrich the acyl-CoA fraction, pass the supernatant through an SPE cartridge.
-
Elution and Concentration : Elute the acyl-CoAs from the SPE cartridge and concentrate the eluate, often by vacuum centrifugation.
LC-MS/MS Analysis
-
Chromatographic Separation : Separate the acyl-CoAs using reverse-phase liquid chromatography. The choice of column and mobile phase gradient is critical for resolving isomeric forms.
-
Mass Spectrometric Detection : Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs. The transition from the precursor ion (the molecular ion of the acyl-CoA) to a specific product ion (typically corresponding to the CoA moiety) provides high selectivity and sensitivity.
Data Analysis
-
Quantification : Quantify the amount of each acyl-CoA by comparing the peak area of the analyte to that of a known concentration of an internal standard.
-
Normalization : Normalize the quantified acyl-CoA levels to the initial tissue weight or protein concentration.
Challenges and Future Directions
The primary challenge in the comparative study of this compound is its inherent instability and low physiological concentration. Future research would benefit from the development of more sensitive and isomer-specific analytical methods. The use of animal models with deficiencies in 3,2-trans-enoyl-CoA isomerase could provide a valuable tool for studying the downstream effects of this compound accumulation in different tissues.[8] Such studies will be crucial in elucidating the potential pathological roles of this elusive metabolite and could inform the development of novel therapeutic strategies for related metabolic disorders.
References
- 1. This compound | C27H44N7O17P3S | CID 90659882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactome | Hexanoyl-CoA+FAD<=>trans-Hex-2-enoyl-CoA+FADH2 [reactome.org]
- 3. Human Metabolome Database: Showing metabocard for trans-2-Hexenoyl-CoA (HMDB0003944) [hmdb.ca]
- 4. P. aeruginosa Metabolome Database: trans-2-Hexenoyl-CoA (PAMDB000540) [pseudomonas.umaryland.edu]
- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
Safety Operating Guide
Proper Disposal Procedures for trans-3-Hexenoyl-CoA: A Guide for Laboratory Professionals
Introduction
trans-3-Hexenoyl-CoA is a critical intermediate in fatty acid metabolism, widely used in biochemical research and drug development.[] As with all laboratory reagents, its proper handling and disposal are paramount to ensure the safety of personnel and to maintain environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, synthesized from established protocols for similar chemical classes, due to the absence of a specific Safety Data Sheet for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable choice).
-
Ventilation: All procedures involving the handling and disposal of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.
-
Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and transfer it to a sealed, labeled hazardous waste container for disposal.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves chemical neutralization of the reactive thioester group, followed by disposal as hazardous waste. The thioester bond is susceptible to hydrolysis, and the thiol component can be oxidized to a less hazardous and less odorous compound.[][2]
Step 1: Chemical Neutralization (Oxidation)
This procedure should be performed on small quantities of this compound waste at a time.
-
Prepare a Bleach Solution: In a designated container within a chemical fume hood, prepare a 1:1 mixture of commercial bleach (sodium hypochlorite (B82951) solution, ~5.25%) and water.[3]
-
Add Waste Slowly: While stirring the bleach solution, slowly and carefully add the liquid this compound waste dropwise. This reaction can be exothermic, so a slow addition rate is crucial to control the temperature. Cooling the bleach solution in an ice bath may be necessary for larger quantities.[3]
-
Ensure Complete Reaction: Continue stirring for at least 2 hours to ensure the complete oxidation of the thiol group to a sulfonic acid.[2][3]
Step 2: Disposal of Neutralized Waste
-
Containerize: The resulting neutralized solution should be transferred to a clearly labeled hazardous waste container. The label should include "Neutralized this compound waste" and the date of neutralization.
-
pH Adjustment: Check the pH of the neutralized solution. If necessary, adjust the pH to be between 5.0 and 12.5 before final disposal, in accordance with general laboratory hazardous waste guidelines.[4]
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[5][6]
Step 3: Decontamination of Glassware and Equipment
-
Bleach Bath: All non-disposable items that have come into contact with this compound, such as glassware, stir bars, and spatulas, should be immediately submerged in a prepared bleach bath (a 1:1 mixture of bleach and water is recommended).[3][7]
-
Soaking Time: Allow the items to soak for a minimum of 14 hours to ensure complete decontamination.[7]
-
Final Cleaning: After soaking, thoroughly rinse the decontaminated items with water and then wash them using standard laboratory cleaning procedures.
Data Presentation: Quantitative Disposal Parameters
| Parameter | Value/Recommendation | Citation |
| Neutralizing Agent | Sodium Hypochlorite (Commercial Bleach, ~5.25%) | [2][3] |
| Recommended Ratio (Bleach:Water) | 1:1 | [3] |
| Recommended Ratio (Bleach Solution:Thiol) | Approximately 7 mL of 5.25% bleach solution per 0.1 mmol of thiol | [2] |
| Reaction Time | Minimum 2 hours | [2] |
| Decontamination Soaking Time | Minimum 14 hours | [7] |
| Final pH for Aqueous Waste | Between 5.0 and 12.5 | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling trans-3-Hexenoyl-CoA
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling trans-3-Hexenoyl-CoA. The following procedures for personal protective equipment, operational handling, and disposal are based on general best practices for handling similar organic and CoA compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A systematic approach to selecting Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE levels for handling this compound based on the nature of the task.
| Risk Level | Task Description | Recommended PPE |
| Low Risk | - Weighing small, non-volatile quantities- Preparing dilute solutions in a well-ventilated area | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Moderate Risk | - Handling stock solutions- Performing reactions with potential for splashing | - Chemical-resistant lab coat or apron- Chemical splash goggles- Nitrile or other chemically compatible gloves |
| High Risk | - Handling large quantities or powdered form- Potential for aerosol generation | - Full-face shield over safety goggles- Chemical-resistant gloves (consider double-gloving)- Work in a certified chemical fume hood |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory practices is essential when working with this compound.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed to prevent degradation.
-
Based on information for similar compounds, storage at 2-8°C is recommended.[]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid form to avoid contamination and exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
All disposable materials that come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste.
-
Segregate waste into clearly labeled, sealed containers.
Disposal Methods:
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a separate, labeled hazardous waste container for organic or chemical waste. Do not pour down the drain.[2][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][6][7]
-
Arrange for pickup and disposal by a certified hazardous waste management company.[7]
The following table summarizes the disposal procedures.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (contaminated gloves, wipes, etc.) | Labeled, sealed plastic bag or container | Dispose of as hazardous chemical waste. |
| Liquid Waste (unused solutions, rinsates) | Labeled, sealed, chemical-resistant bottle | Dispose of as hazardous organic liquid waste. |
| Sharps (contaminated needles, etc.) | Puncture-resistant sharps container | Dispose of as hazardous chemical sharps waste. |
References
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. axxence.de [axxence.de]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. download.basf.com [download.basf.com]
- 6. cglapps.chevron.com [cglapps.chevron.com]
- 7. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
